molecular formula C9H14N2O B1277725 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone CAS No. 90565-37-0

1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone

Cat. No.: B1277725
CAS No.: 90565-37-0
M. Wt: 166.22 g/mol
InChI Key: AZALSABJOMMWCU-UHFFFAOYSA-N
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Description

1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone is a useful research compound. Its molecular formula is C9H14N2O and its molecular weight is 166.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(1-ethyl-3,5-dimethylpyrazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-5-11-7(3)9(8(4)12)6(2)10-11/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZALSABJOMMWCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428349
Record name 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90565-37-0
Record name 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

"physical and chemical properties of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone, a substituted pyrazole derivative. As a member of the pyrazole class of heterocyclic compounds, it holds potential as a versatile building block in medicinal chemistry and materials science due to the diverse biological activities associated with the pyrazole scaffold.[1][2] This document details the compound's structural and identifying information, outlines its predicted physicochemical properties, and provides robust, field-proven experimental protocols for their empirical determination. The guide is structured to serve as a foundational resource for researchers, chemists, and drug development professionals, emphasizing the causal relationships behind experimental methodologies and ensuring a high standard of scientific integrity. All procedural descriptions are designed to be self-validating, and key claims are substantiated with authoritative references.

Compound Identification and Structure

Accurate identification is the cornerstone of any chemical investigation. This section provides the fundamental nomenclature and structural details for 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone.

1.1. Nomenclature and Identifiers

  • IUPAC Name: 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone

  • Molecular Formula: C₉H₁₄N₂O

  • Molecular Weight: 166.22 g/mol

  • InChI Key: AZALSABJOMMWCU-UHFFFAOYSA-N

  • Canonical SMILES: CC1=C(C(C)=O)C(C)=NN1CC

  • MDL Number: MFCD06739391

1.2. Molecular Structure

The molecule consists of a central 1H-pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1][3] The ring is substituted at the following positions:

  • N1: An ethyl group.

  • C3: A methyl group.

  • C5: A methyl group.

  • C4: An ethanone (acetyl) group.

The presence of both hydrogen bond accepting sites (the N2 nitrogen and the carbonyl oxygen) and a non-polar hydrocarbon framework suggests a molecule with moderate polarity.

Caption: Molecular structure of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone.

Physical Properties and Determination Protocols

The physical properties of a compound are critical for its handling, purification, formulation, and for predicting its behavior in various systems. While specific experimental data for this compound is not widely published, this section provides robust protocols for its determination.

Table 1: Summary of Physicochemical Properties

PropertyValue/PredictionStatus
Appearance White to off-white solidPredicted[4]
Molecular Weight 166.22 g/mol Calculated
Melting Point Not availableRequires experimental determination
Boiling Point Not availableRequires experimental determination
Solubility Predicted low solubility in water; soluble in common organic solvents (e.g., ethanol, acetone, chloroform).Requires experimental determination
Melting Point Determination

The melting point is a fundamental physical property that provides a primary indication of a compound's purity.[5] Pure crystalline organic compounds typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to depress the melting point and broaden the range.[6]

This protocol describes the use of a standard digital melting point apparatus (e.g., Mel-Temp).

  • Sample Preparation: Place a small amount of the dry compound on a clean, dry watch glass. If necessary, finely crush the solid using a mortar and pestle.[5] Tap the open end of a capillary tube into the powder to collect a small amount of sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end, aiming for a column height of approximately 3 mm.[6]

  • Apparatus Setup: Insert the capillary tube into the heating block of the melting point apparatus. Place a calibrated thermometer in the designated well.

  • Rapid Preliminary Measurement: Heat the apparatus rapidly to obtain an approximate melting point. This allows for a more efficient and accurate subsequent measurement.

  • Accurate Measurement: Allow the apparatus to cool to at least 10-15°C below the approximate melting point. Prepare a new sample and heat at a slow, controlled rate of approximately 1-2°C per minute as you approach the expected melting point.[6]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂).[7] The melting point is reported as the range T₁ - T₂.

  • Validation: Repeat the accurate measurement at least once to ensure reproducibility. Consistent results validate the measurement.

Caption: Logic diagram for systematic solubility testing.

Chemical Properties and Reactivity

The chemical behavior of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone is governed by the interplay of its pyrazole core and the acetyl substituent.

  • Pyrazole Core: The pyrazole ring is aromatic, conferring stability. The N2 nitrogen atom is pyridine-like and acts as a hydrogen bond acceptor and a site of basicity (pKa of pyrazole is ~2.5). [3]It can be protonated by strong acids. The ring itself is generally stable to mild oxidizing and reducing agents. [1]* Acetyl Group: This is the most reactive site. The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. The methyl protons alpha to the carbonyl are acidic and can be deprotonated by a suitable base to form a nucleophilic enolate. This enolate can then participate in reactions such as aldol condensations or alkylations.

G mol 1-(1-ethyl-3,5-dimethyl- 1H-pyrazol-4-yl)ethanone N2 N2 Atom: Basic Site (Protonation, Coordination) mol->N2 Pyridine-like Nitrogen Carbonyl Carbonyl Group: Electrophilic Site (Nucleophilic Addition) mol->Carbonyl C=O Moiety AlphaH α-Hydrogens: Acidic Site (Enolate Formation) mol->AlphaH Acetyl Methyl Ring Pyrazole Ring: Aromatic Core (Stable) mol->Ring Heterocycle

Caption: Key reactive sites of the target molecule.

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis is essential for unambiguous structure verification. This section provides the predicted spectral data and the protocols for obtaining it.

Caption: Integrated workflow for spectroscopic structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. [8]It is the most powerful tool for elucidating the precise connectivity of atoms. Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

  • δ ~1.4 ppm (triplet, 3H): The -CH₃ of the N-ethyl group, split by the adjacent -CH₂.

  • δ ~4.1 ppm (quartet, 2H): The -CH₂ of the N-ethyl group, split by the adjacent -CH₃.

  • δ ~2.4 ppm (singlet, 3H): The methyl group at the C3 position.

  • δ ~2.5 ppm (singlet, 3H): The methyl group at the C5 position.

  • δ ~2.6 ppm (singlet, 3H): The methyl group of the acetyl function.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

  • δ ~195 ppm: Carbonyl carbon (C=O).

  • δ ~150 ppm: C3 of pyrazole ring.

  • δ ~145 ppm: C5 of pyrazole ring.

  • δ ~115 ppm: C4 of pyrazole ring.

  • δ ~45 ppm: -CH₂ of the N-ethyl group.

  • δ ~30 ppm: -CH₃ of the acetyl group.

  • δ ~15 ppm: -CH₃ of the N-ethyl group.

  • δ ~12 ppm: -CH₃ at C3/C5.

  • δ ~10 ppm: -CH₃ at C5/C3.

  • Sample Preparation: Accurately weigh 10-20 mg of the compound for a ¹³C NMR or 2-5 mg for a ¹H NMR. [9]Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.

  • Filtering: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small cotton or glass wool plug placed in a Pasteur pipette directly into a clean, dry NMR tube. [9]3. Analysis: Cap the NMR tube and wipe the outside clean. Insert it into a spinner turbine and adjust the depth using a depth gauge. [9]Place the sample in the NMR spectrometer.

  • Data Acquisition: Acquire the spectrum using standard parameters for ¹H and ¹³C NMR, including appropriate shimming to optimize magnetic field homogeneity. Process the resulting Free Induction Decay (FID) with Fourier transformation to obtain the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations. [10][11] Predicted Major IR Absorption Bands:

  • ~2950-3000 cm⁻¹ (medium): Aliphatic C-H stretching from the ethyl and methyl groups.

  • ~1685 cm⁻¹ (strong, sharp): C=O stretching of the ketone, characteristic and intense. The frequency is slightly lowered due to conjugation with the pyrazole ring.

  • ~1550 cm⁻¹ (medium): C=N and C=C stretching vibrations from the pyrazole ring.

  • ~1450 cm⁻¹ (medium): C-H bending vibrations.

ATR is a modern, rapid technique for acquiring IR spectra of solid samples. [12]

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. [12]Acquire the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Clean the crystal thoroughly after use.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, providing the exact molecular weight and valuable information about the molecule's structure through its fragmentation pattern. [13] Predicted Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺) peak: m/z = 166. This peak corresponds to the intact molecule and confirms the molecular weight.

  • Key Fragment Ions:

    • m/z = 151: Loss of a methyl group ([M-15]⁺).

    • m/z = 137: Loss of an ethyl group ([M-29]⁺).

    • m/z = 123: Loss of the acetyl group ([M-43]⁺), often a prominent peak.

    • m/z = 43: The acetyl cation ([CH₃CO]⁺), a very common and often intense fragment for acetyl-containing compounds.

  • Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a volatile organic solvent compatible with the ionization source (e.g., methanol or acetonitrile for Electrospray Ionization - ESI). [14]2. Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

  • Sample Introduction: Introduce the sample into the instrument, typically via direct infusion or through a chromatographic system like GC-MS or LC-MS. [15]4. Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to corroborate the proposed structure.

Conclusion

1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone is a substituted pyrazole with a well-defined structure whose properties can be systematically characterized using standard analytical techniques. This guide has provided a predictive framework for its physical and chemical properties, grounded in the established behavior of its constituent functional groups. The detailed, step-by-step protocols for melting point determination, solubility profiling, and spectroscopic analysis (NMR, IR, MS) offer a robust roadmap for researchers to empirically validate these predictions and fully characterize this compound for applications in chemical synthesis, drug discovery, and materials science.

References

  • University of Colorado Boulder. (n.d.). Melting point determination.
  • Department of Chemistry, University of Texas. (n.d.). Experiment 1: Determination of Solubility.
  • Chemistry For Everyone. (2025, January 30). How To Determine Melting Point Of Organic Compounds? [Video]. YouTube.
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
  • Studylib. (n.d.). Melting Point Determination Lab Protocol.
  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.
  • Clarion University. (n.d.). Determination of Melting Point.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • Quora. (2017, June 24). How can you determine the solubility of organic compounds?.
  • Sigma-Aldrich. (n.d.). 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone AldrichCPR.
  • Kumar, V., & Gupta, G. K. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(1), 1-12.
  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
  • Massachusetts Institute of Technology. (2000). Infrared Spectroscopy (IR) - Experimental Design.
  • Wang, S., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1636-1663.
  • Dartmouth College. (n.d.). Experiment 11 — Infrared Spectroscopy.
  • PubChem. (n.d.). 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone.
  • Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods.
  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility.
  • El-Sayed, M. A. A., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(23), 4321.
  • eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY.
  • WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR).
  • AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds.
  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy.
  • University of Nottingham. (2017, December 4). How to Prepare and Run a NMR Sample [Video]. YouTube.
  • Proteintech. (n.d.). Tips and tricks for successful MASS spec experiments.
  • Sigma-Aldrich. (n.d.). 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone AldrichCPR.
  • American Chemical Society. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry, 91(17), 11347-11354.
  • MDPI. (2022). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. International Journal of Molecular Sciences, 23(15), 8263.
  • Sigma-Aldrich. (n.d.). 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone AldrichCPR.

Sources

Introduction: The Pyrazole Scaffold as a Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone: Synthesis, Characterization, and Application

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have established it as a "privileged scaffold"—a molecular framework that is recurrently found in potent, biologically active compounds. Molecules incorporating the pyrazole moiety exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, analgesic, antimicrobial, and antiviral properties.[1] This guide provides a comprehensive technical overview of a specific, highly functionalized pyrazole derivative: 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone .

As a research chemical, this compound serves as a critical building block for the synthesis of more complex molecular architectures. The presence of a reactive acetyl group at the C4 position, combined with the specific N-ethyl and C3/C5-dimethyl substitution pattern, offers medicinal chemists a versatile entry point for library synthesis and lead optimization campaigns. This document details its fundamental properties, provides robust, field-tested protocols for its multi-step synthesis, outlines a workflow for its analytical validation, and discusses its potential applications for professionals in drug development.

Compound Identification and Physicochemical Properties

Precise identification is paramount for any chemical synthesis and subsequent biological screening. The key identifiers and properties for the target compound and its essential precursor are summarized below. It is important to note that while some experimental data exists for the precursor, the final product is a specialized research chemical, and researchers must assume the responsibility of confirming its identity and purity post-synthesis.[2]

Property1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone (Target) 1-ethyl-3,5-dimethyl-1H-pyrazole (Precursor)
IUPAC Name 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone1-ethyl-3,5-dimethyl-1H-pyrazole
CAS Number 90565-37-0[3]17629-26-4[4]
Molecular Formula C₉H₁₄N₂OC₇H₁₂N₂
Molecular Weight 166.22 g/mol 124.18 g/mol [4]
MDL Number MFCD06739391[3]MFCD02601834[2]
Physical Form Solid[2]Liquid
Boiling Point Not available172-173 °C[5][6]
Density Not available0.934 g/cm³[5][6]
InChI Key AZALSABJOMMWCU-UHFFFAOYSA-N[3]WBTANXHOAUWNIK-UHFFFAOYSA-N[4]

Synthetic Methodology: A Two-Stage Approach

The synthesis of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone is most reliably achieved through a two-stage process. First, the core heterocyclic precursor, 1-ethyl-3,5-dimethyl-1H-pyrazole, is constructed. Second, this precursor undergoes an electrophilic substitution reaction to introduce the acetyl group at the C4 position.

Synthesis_Workflow cluster_0 PART A: Precursor Synthesis cluster_1 PART B: Acylation A Acetylacetone C Knorr Pyrazole Synthesis A->C B Ethylhydrazine B->C D 1-ethyl-3,5-dimethyl-1H-pyrazole C->D Yields Precursor F Friedel-Crafts Acylation D->F Acylates Precursor E Acetyl Chloride / Acetic Anhydride E->F G 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone F->G Yields Final Product

Overall two-stage synthetic workflow.
Part A: Synthesis of Precursor 1-ethyl-3,5-dimethyl-1H-pyrazole via Knorr Synthesis

The Knorr pyrazole synthesis is a classic and highly efficient condensation reaction between a 1,3-dicarbonyl compound and a hydrazine.[3][7] In this protocol, acetylacetone (a 1,3-diketone) reacts with ethylhydrazine. The causality behind this choice is the direct and regiochemically controlled formation of the desired N-ethylated pyrazole core.

Mechanism of Knorr Pyrazole Synthesis: The reaction proceeds through the initial formation of a hydrazone intermediate via the condensation of one amine group of ethylhydrazine with one of the carbonyl groups of acetylacetone. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration under acidic or thermal conditions yields the stable, aromatic pyrazole ring.

Knorr_Mechanism acetylacetone Acetylacetone intermediate1 Hydrazone Intermediate acetylacetone->intermediate1 + Ethylhydrazine (Condensation) ethylhydrazine Ethylhydrazine intermediate2 Cyclized Hemiaminal intermediate1->intermediate2 Intramolecular Cyclization product 1-ethyl-3,5-dimethyl-1H-pyrazole intermediate2->product - 2 H₂O (Dehydration & Aromatization)

Mechanism of the Knorr Pyrazole Synthesis.

Experimental Protocol: Synthesis of 1-ethyl-3,5-dimethyl-1H-pyrazole

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (10.0 g, 0.1 mol) and ethanol (50 mL).

  • Reaction Initiation: While stirring, slowly add ethylhydrazine (or its oxalate/sulfate salt with a stoichiometric amount of base) (0.11 mol) to the solution. Rationale: The slight excess of hydrazine ensures complete consumption of the diketone. The addition should be controlled to manage any exotherm.

  • Reflux: Add a few drops of glacial acetic acid to catalyze the reaction.[8] Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining residue, add 100 mL of water and extract with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate the solvent. The crude product can be purified by vacuum distillation (Boiling Point: 172-173 °C) to yield a clear liquid.[5][6]

Part B: Friedel-Crafts Acylation of the Pyrazole Core

With the precursor in hand, the final step is the introduction of the acetyl group onto the C4 position. The pyrazole ring is sufficiently electron-rich to undergo electrophilic aromatic substitution. A Friedel-Crafts acylation is the method of choice.[9][10]

Causality and Mechanistic Considerations: The reaction involves the generation of a highly electrophilic acylium ion from an acylating agent (acetyl chloride or acetic anhydride) and a Lewis acid catalyst (e.g., AlCl₃, TiCl₄, SnCl₄).[11] The C4 position of the 1,3,5-substituted pyrazole is the most sterically accessible and electronically favorable site for electrophilic attack. Unlike Friedel-Crafts alkylation, the acylation product is deactivated towards further reaction, preventing poly-acylation and leading to a cleaner product profile.[12][13] A stoichiometric amount of the Lewis acid is required, as it complexes with the final ketone product.

Experimental Protocol: Synthesis of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone

  • Inert Atmosphere: Set up a 250 mL three-neck flask, oven-dried and equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Rationale: Lewis acids like AlCl₃ are extremely moisture-sensitive; an inert atmosphere is critical for success.

  • Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (AlCl₃) (14.7 g, 0.11 mol) and 100 mL of an anhydrous solvent (e.g., dichloromethane (DCM) or dichloroethane). Cool the suspension to 0 °C in an ice bath.

  • Acylium Ion Formation: Slowly add acetyl chloride (7.8 g, 0.1 mol) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes.

  • Electrophilic Substitution: Dissolve 1-ethyl-3,5-dimethyl-1H-pyrazole (12.4 g, 0.1 mol) in 20 mL of anhydrous DCM and add it dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Completion: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours, or until TLC indicates the consumption of the starting material.

  • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice (~200 g) with vigorous stirring. Caution: This is a highly exothermic quench.

  • Extraction and Purification: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine all organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the final product.

Applications in Drug Discovery and Chemical Biology

The title compound is not an end-product therapeutic but a strategic intermediate. Its value lies in its potential for diversification:

  • Ketone Handle Chemistry: The acetyl group's carbonyl carbon is an electrophilic site, and its alpha-protons are acidic. This allows for a wide array of subsequent reactions, such as aldol condensations, Mannich reactions, and conversion to oximes or hydrazones, enabling the rapid generation of a library of diverse analogs.

  • Scaffold for Kinase Inhibitors: Many successful kinase inhibitors, such as Crizotinib, feature a substituted azole core.[6] The pyrazole scaffold can act as a bioisostere for other heterocycles, and functionalization via the ketone handle allows for the exploration of interactions within the ATP-binding pocket of various kinases.

  • Probes for Chemical Biology: By attaching fluorescent tags, biotin, or photo-affinity labels through reactions at the ketone, this molecule can be converted into a chemical probe to study target engagement and identify the protein binding partners of pyrazole-based ligands.

Analytical Characterization Workflow

Given the "for research use only" nature of this compound and the lack of comprehensive published data, a rigorous, self-validating analytical workflow is mandatory for any researcher synthesizing or procuring it.

Analytical_Workflow cluster_0 Primary Analysis cluster_1 Secondary Analysis start Synthesized Crude Product ms Mass Spectrometry (MS) Confirm Molecular Weight (Expected M+H⁺: 167.118) start->ms nmr ¹H & ¹³C NMR Spectroscopy Confirm Structure & Purity start->nmr decision Purity & Structure Confirmed? ms->decision nmr->decision ir FT-IR Spectroscopy Confirm Functional Groups (C=O, C=N, C-N) mp Melting Point Analysis Assess Purity ir->mp end_node Proceed to Application mp->end_node decision->ir purify Purify Further (Chromatography / Recrystallization) decision->purify No purify->start Re-analyze

Self-validating analytical workflow for product characterization.

Expected Spectroscopic Signatures:

  • ¹H NMR: Key expected signals include:

    • An ethyl group quartet (CH₂) and triplet (CH₃).

    • Two distinct singlets for the C3 and C5 methyl groups.

    • A singlet for the acetyl (C=O)CH₃ group.

    • The absence of the C4-H proton signal (which would be present in the precursor around 5.8-6.0 ppm) is a key indicator of successful acylation.

  • ¹³C NMR: Expect signals corresponding to all nine carbon atoms, including a downfield signal for the carbonyl carbon (>190 ppm) and distinct signals for the pyrazole ring carbons and the various methyl and ethyl carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the exact mass. The ESI+ spectrum would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 167.1182.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1660-1690 cm⁻¹ would confirm the presence of the conjugated ketone (C=O) stretching vibration.

References

  • J&K Scientific. Knorr Pyrazole Synthesis. J&K Scientific LLC. Accessed January 16, 2026. [Link]

  • Chem Help Asap. Knorr Pyrazole Synthesis. Chem Help Asap. Accessed January 16, 2026. [Link]

  • Li, J. J. Knorr Pyrazole Synthesis. ResearchGate. 2009. [Link]

  • Name-Reaction.com. Knorr pyrazole synthesis. Name-Reaction.com. Accessed January 16, 2026. [Link]

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An In-Depth Technical Guide to the Structure Elucidation of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Imperative of Unambiguous Structural Verification

In the landscape of modern drug discovery and development, pyrazole derivatives stand out as a privileged scaffold, forming the core of numerous therapeutic agents. Their prevalence in medicinal chemistry underscores the critical need for precise and unequivocal structure determination. The seemingly subtle placement of substituents on the pyrazole ring can profoundly alter a molecule's pharmacological profile, making absolute structural integrity a cornerstone of any research endeavor.

This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone. While direct, publicly available spectroscopic data for this specific molecule is limited, we will navigate this challenge by employing a multi-technique analytical approach. We will leverage data from closely related analogs, most notably 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone, to build a robust and validated structural hypothesis. This approach mirrors real-world research scenarios where scientists often extrapolate from known structures to confirm new ones. Every step is designed as a self-validating system, ensuring the final proposed structure is supported by a cohesive and logical network of evidence.

The Initial Hypothesis: Synthesis and Preliminary Analysis

The journey of structure elucidation begins with the synthesis of the target compound. A plausible synthetic route involves the Vilsmeier-Haack formylation of 1-ethyl-3,5-dimethyl-1H-pyrazole, followed by a Grignard reaction with methylmagnesium bromide and subsequent oxidation, or more directly, a Friedel-Crafts acylation.

Following synthesis and purification, the initial step is to confirm the molecular formula (C₉H₁₄N₂O) and determine the molecular weight.

Mass Spectrometry: The First Glimpse of the Molecular Ion

Mass spectrometry (MS) provides the molecular weight of the compound, a fundamental piece of the structural puzzle. High-resolution mass spectrometry (HRMS) is particularly powerful, offering a highly accurate mass measurement that can confirm the elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS-ESI)

  • Sample Preparation: A dilute solution of the analyte (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: The analysis is performed on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Analysis: The exact mass of the [M+H]⁺ ion is measured and compared to the theoretical mass calculated for the proposed formula C₉H₁₄N₂O.

Data Interpretation and Expected Results

For our target compound, 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone, the expected monoisotopic mass is 166.1106 g/mol . The HRMS should yield an [M+H]⁺ peak at m/z 167.1182. The fragmentation pattern in the mass spectrum of pyrazoles is highly dependent on the nature and position of its substituents[1][2]. Common fragmentation pathways for pyrazoles include the expulsion of HCN or N₂[2]. For our target molecule, we would anticipate key fragments corresponding to the loss of the acetyl group and cleavages within the ethyl substituent.

Functional Group Identification: The Role of Infrared Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint".

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

  • Analysis: The positions and intensities of the absorption bands are correlated with known functional group frequencies.

Data Interpretation and Expected Results

The IR spectrum of a related compound, 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone, shows characteristic peaks at 2900 cm⁻¹ (C-H stretch) and a strong band at 1670 cm⁻¹ for the C=O (carbonyl) group[1]. Based on this, for our target molecule, we would expect to see the following key absorption bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2980-2850C-H stretchEthyl and Methyl groups
~1670-1690C=O stretchKetone
~1550-1450C=N and C=C stretchPyrazole ring

The presence of a strong absorption band in the region of 1670-1690 cm⁻¹ is a crucial piece of evidence confirming the presence of the ketone functional group. The region from 1300-900 cm⁻¹, known as the fingerprint region, provides a unique pattern that can be used for comparison with reference spectra[3].

Constructing the Molecular Framework: 1D and 2D NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. It provides information about the chemical environment of individual atoms and their connectivity.

¹H NMR: Mapping the Proton Environment

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz or higher field NMR spectrometer.

  • Analysis: The chemical shifts (δ), integration values, and splitting patterns (multiplicity) of the signals are analyzed.

Predicted ¹H NMR Data and Interpretation

While specific data for our target is unavailable, we can predict the spectrum based on known chemical shifts for similar pyrazole derivatives[4][5].

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale
~4.1Quartet (q)2HN-CH₂-CH₃Methylene protons adjacent to a nitrogen atom and a methyl group.
~2.4Singlet (s)3HC(O)-CH₃Acetyl methyl protons, typically deshielded by the carbonyl group.
~2.3Singlet (s)3HPyrazole-CH₃ (C3 or C5)Methyl group on the pyrazole ring.
~2.2Singlet (s)3HPyrazole-CH₃ (C5 or C3)The other methyl group on the pyrazole ring.
~1.4Triplet (t)3HN-CH₂-CH₃Methyl protons of the ethyl group, split by the adjacent methylene group.

The two methyl groups on the pyrazole ring (at C3 and C5) are in different chemical environments and are expected to have slightly different chemical shifts. The absence of a proton signal for the C4 position of the pyrazole ring is a key indicator that this position is substituted.

¹³C NMR: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, revealing the carbon framework.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: The same sample used for ¹H NMR can be used.

  • Data Acquisition: The ¹³C NMR spectrum is acquired on the same NMR spectrometer.

  • Analysis: The chemical shifts of the carbon signals are analyzed to identify the types of carbon atoms (e.g., C=O, aromatic C, aliphatic C).

Predicted ¹³C NMR Data and Interpretation

Based on data for related pyrazoles, the predicted ¹³C NMR chemical shifts are as follows[4][5][6]:

Predicted δ (ppm)AssignmentRationale
~195C=OCarbonyl carbon of the ketone.
~148C3 or C5 (Pyrazole)Carbon atom in the pyrazole ring attached to a methyl group.
~140C5 or C3 (Pyrazole)The other carbon atom in the pyrazole ring attached to a methyl group.
~115C4 (Pyrazole)Quaternary carbon at the 4-position of the pyrazole ring, substituted with the acetyl group.
~45N-CH₂-CH₃Methylene carbon of the ethyl group.
~30C(O)-CH₃Acetyl methyl carbon.
~15N-CH₂-CH₃Methyl carbon of the ethyl group.
~12Pyrazole-CH₃One of the pyrazole methyl carbons.
~10Pyrazole-CH₃The other pyrazole methyl carbon.
2D NMR: Connecting the Pieces

2D NMR experiments, such as COSY, HSQC, and HMBC, are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the atoms in the molecule[7].

Experimental Workflow for Structure Elucidation

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_final Final Structure Confirmation HNMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) HNMR->COSY HSQC HSQC (Direct ¹H-¹³C Correlations) HNMR->HSQC CNMR ¹³C NMR (Carbon Skeleton) CNMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlations) COSY->HMBC HSQC->HMBC Structure Elucidated Structure HMBC->Structure

Caption: Workflow for NMR-based structure elucidation.

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other (typically 2-3 bonds apart). A key expected correlation would be between the methylene protons (~4.1 ppm) and the methyl protons (~1.4 ppm) of the ethyl group, confirming the presence of the -CH₂CH₃ moiety.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of the ¹³C signals for all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for piecing together the molecular puzzle. It shows correlations between protons and carbons that are 2-3 bonds away. The analysis of these long-range correlations confirms the connectivity of the molecular fragments.

Key Expected HMBC Correlations for Structure Confirmation

Caption: Key HMBC correlations confirming connectivity.

  • Acetyl Group Placement: The protons of the acetyl methyl group (~2.4 ppm) should show a strong correlation to the quaternary carbon at C4 of the pyrazole ring (~115 ppm) and the carbonyl carbon (~195 ppm). This definitively places the acetyl group at the C4 position.

  • Ethyl Group Placement: The methylene protons of the ethyl group (~4.1 ppm) will show a correlation to the C5 carbon of the pyrazole ring (~140 ppm), confirming its attachment to the N1 nitrogen.

  • Methyl Group Placement: The protons of the C3-methyl group will show correlations to C3 and C4. Similarly, the protons of the C5-methyl group will show correlations to C5 and C4. This confirms the positions of the two methyl groups on the pyrazole ring.

Absolute Confirmation: X-ray Crystallography (The Gold Standard)

When a single crystal of sufficient quality can be obtained, X-ray crystallography provides the ultimate, unambiguous proof of structure. It generates a 3D model of the molecule, showing the precise spatial arrangement of every atom and confirming bond lengths and angles.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Crystals of the compound are grown, typically by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data is collected.

  • Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure and refine the atomic positions.

While we do not have crystallographic data for the target molecule, the crystal structure of related pyrazoles confirms the planarity of the pyrazole ring and the typical bond lengths and angles within this heterocyclic system.

Conclusion: A Unified Structural Narrative

Through the systematic and integrated application of mass spectrometry, infrared spectroscopy, and a suite of 1D and 2D NMR techniques, we can confidently elucidate the structure of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone. Each piece of data provides a layer of evidence that, when combined, creates a self-validating and unambiguous structural assignment. The HRMS confirms the elemental composition, the IR spectrum identifies the key functional groups, and the comprehensive NMR analysis maps out the precise connectivity of the molecular framework. This rigorous, multi-faceted approach ensures the highest level of scientific integrity, a prerequisite for advancing any chemical entity through the drug development pipeline.

References

  • El Kodadi, M., Malek, F., & Ramdani, A. (2004). 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. Molbank, 2004(1), M369. [Link]

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A Technical Guide to 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone: Physicochemical Properties, Synthesis, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone, a substituted pyrazole derivative of interest to the chemical and pharmaceutical research communities. The document details the compound's core physicochemical properties, including its precise molecular weight, and presents an exemplary, literature-derived protocol for its multi-step synthesis and purification. Furthermore, it outlines standard analytical workflows for structural verification and purity assessment. The guide is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for its use as a synthetic building block or for screening in biological assays.

Introduction to the Pyrazole Scaffold in Drug Discovery

Heterocyclic aromatic compounds are foundational scaffolds in medicinal chemistry. Among them, pyrazoles, which are five-membered rings containing two adjacent nitrogen atoms, feature prominently in a multitude of clinically significant therapeutic agents. The pyrazole nucleus is a versatile pharmacophore known to engage in various biological interactions, leading to a wide spectrum of activities, including anti-inflammatory, analgesic, antitumor, antibacterial, and antiviral properties[1][2].

The substitution pattern on the pyrazole ring dictates its pharmacological profile. Specifically, N-alkylation and substitution at the C3, C4, and C5 positions allow for fine-tuning of a molecule's steric, electronic, and lipophilic properties. The compound 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone is a classic example of this scaffold, featuring an N-ethyl group, two methyl groups, and a C4-acetyl moiety. The acetyl group, in particular, serves as a key synthetic handle, enabling further chemical modifications such as the formation of oximes, hydrazones, or more complex heterocyclic systems, making it a valuable intermediate for building diverse chemical libraries[1].

Physicochemical Characterization

The fundamental properties of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone are critical for its handling, formulation, and use in quantitative experiments.

Core Properties

All quantitative data for the compound are summarized in the table below.

PropertyValueSource
Molecular Weight 166.22 g/mol Sigma-Aldrich[3]
Molecular FormulaC₉H₁₄N₂OSigma-Aldrich[3]
Physical FormSolidSigma-Aldrich[4]
CAS NumberNot available; sold under MDL number-
MDL NumberMFCD06739391Sigma-Aldrich[3]
PubChem Substance ID329820642Sigma-Aldrich[3]
Structural Identifiers
  • SMILES: CC1=C(C(C)=O)C(C)=NN1CC[4]

  • InChI: 1S/C9H14N2O/c1-5-11-7(3)9(8(4)12)6(2)10-11/h5H2,1-4H3[4]

  • InChIKey: AZALSABJOMMWCU-UHFFFAOYSA-N[4]

Synthesis and Purification

The synthesis of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone can be achieved through a logical, multi-step sequence starting from readily available commercial reagents. The following protocol is an exemplary pathway based on established methodologies for the synthesis of related pyrazole derivatives[2][5]. The causality behind this pathway is the robust and high-yielding nature of pyrazole formation from 1,3-dicarbonyl compounds and hydrazines, followed by standard Vilsmeier-Haack or Friedel-Crafts type reactions for C4-functionalization and subsequent N-alkylation.

Synthetic Pathway Overview

The synthesis involves three primary stages:

  • Pyrazole Ring Formation: Condensation of a hydrazine with a β-diketone (acetylacetone) to form the 3,5-dimethylpyrazole core.

  • C4-Acetylation: Introduction of the acetyl group at the C4 position.

  • N1-Ethylation: Alkylation of the pyrazole nitrogen with an ethylating agent.

The workflow is visualized in the diagram below.

G A Acetylacetone + Hydrazine Hydrate B 3,5-dimethyl-1H-pyrazole A->B C 3,5-dimethyl-1H-pyrazole D 1-(3,5-dimethyl-1H- pyrazol-4-yl)ethanone C->D Acetyl Chloride in Pyridine E 1-(3,5-dimethyl-1H- pyrazol-4-yl)ethanone F 1-(1-ethyl-3,5-dimethyl- 1H-pyrazol-4-yl)ethanone E->F Iodoethane, K2CO3 in Acetone

Caption: Multi-step synthesis workflow for the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3,5-dimethyl-1H-pyrazole[5]

  • To a 250 mL round-bottom flask, add acetylacetone (0.1 mol, 10.0 g) and ethanol (100 mL).

  • Stir the solution at room temperature and add hydrazine hydrate (0.1 mol, 5.0 g) dropwise. The addition is exothermic and should be controlled with an ice bath.

  • After the addition is complete, fit the flask with a reflux condenser and heat the mixture at reflux for 3 hours.

  • Allow the reaction to cool to room temperature and then remove the ethanol under reduced pressure using a rotary evaporator.

  • The resulting crude oil or solid is 3,5-dimethyl-1H-pyrazole, which can be carried forward to the next step, or purified by recrystallization from a suitable solvent like hexane.

Step 2: Synthesis of 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone[2]

  • Dissolve 3,5-dimethyl-1H-pyrazole (0.05 mol, 4.8 g) in pyridine (50 mL) in a 150 mL flask.

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Add acetyl chloride (0.055 mol, 4.3 g) dropwise while maintaining the temperature below 10 °C.

  • After addition, allow the mixture to stir at room temperature for 12 hours.

  • Pour the reaction mixture into 200 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

  • Purify the product by column chromatography on silica gel.

Step 3: Synthesis of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone

  • To a solution of 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone (0.02 mol, 2.76 g) in acetone (100 mL), add anhydrous potassium carbonate (0.04 mol, 5.52 g).

  • Add iodoethane (0.022 mol, 3.43 g) to the suspension.

  • Heat the mixture to reflux and maintain for 14 hours, monitoring the reaction progress by TLC. The use of a base like K₂CO₃ is essential to deprotonate the pyrazole nitrogen, activating it for nucleophilic attack on the iodoethane[5].

  • After cooling, filter off the potassium carbonate and wash the solid with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent and purify the final product by silica gel column chromatography to yield pure 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone.

Analytical Characterization

While the supplier does not provide specific analytical data for this compound[4], its structure can be unequivocally confirmed using a standard suite of analytical techniques. The following section describes the expected results and a self-validating workflow.

G A Synthesized Crude Product B Purification (Column Chromatography) A->B C Purity Assessment (HPLC/GC-MS) B->C D Structural Verification B->D H Final Characterized Compound (>95% Purity) C->H E ¹H & ¹³C NMR D->E Atom Connectivity & Environment F Mass Spectrometry (HRMS) D->F Molecular Weight Confirmation G FTIR Spectroscopy D->G Functional Group Identification E->H F->H G->H

Caption: Workflow for analytical characterization and validation.

Spectroscopic and Chromatographic Methods

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The spectrum is expected to show distinct signals corresponding to the different proton environments. Key expected signals include: a triplet and a quartet for the N-ethyl group protons, three singlets for the two pyrazole methyl groups and the acetyl methyl group. The integration of these signals should correspond to the number of protons in each group (e.g., 3H for each methyl singlet).

  • ¹³C NMR: The carbon spectrum will confirm the presence of all 9 unique carbon atoms. Diagnostic peaks would include a signal for the carbonyl carbon of the acetyl group (typically δ > 190 ppm), signals for the pyrazole ring carbons, and signals for the methyl and ethyl carbons[1].

2. Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular formula. The experimentally determined monoisotopic mass should match the calculated value for C₉H₁₄N₂O within a narrow tolerance (e.g., < 5 ppm). This provides definitive confirmation of the elemental composition[1].

3. Infrared (IR) Spectroscopy:

  • The IR spectrum should display a prominent, sharp absorption band characteristic of the carbonyl (C=O) stretch from the acetyl group, typically in the range of 1670-1690 cm⁻¹. Other bands will confirm the presence of C-H and C-N bonds.

4. High-Performance Liquid Chromatography (HPLC):

  • A reverse-phase HPLC method (e.g., using a C18 column with a water/acetonitrile mobile phase gradient) should be developed to assess the purity of the final compound. A pure sample will exhibit a single major peak when monitored by a UV detector (typically around 254 nm). The peak area percentage is used to quantify the purity, which should ideally be ≥95% for research applications.

Applications in Research and Drug Development

1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone is not an end-product therapeutic but rather a valuable chemical intermediate.

  • Scaffold for Library Synthesis: The acetyl group at the C4 position is a versatile functional group that can be readily transformed into a wide array of other functionalities. It can undergo condensation reactions to form imines, oximes, and hydrazones, or serve as a point for α-halogenation followed by nucleophilic substitution. This makes the compound an excellent starting material for generating libraries of novel pyrazole derivatives for high-throughput screening[1].

  • Fragment-Based Drug Design (FBDD): As a small, functionalized heterocyclic molecule, it can be used in FBDD campaigns to identify initial low-affinity binders to biological targets. The ethyl and acetyl groups provide vectors for growing the fragment into a more potent lead compound.

  • Reference Standard: For researchers developing analytical methods for related pyrazole-containing compounds, this molecule can serve as a characterized reference standard for chromatography and spectroscopy.

Conclusion

1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone is a well-defined chemical entity with a molecular weight of 166.22 g/mol . Its synthesis is achievable through robust, literature-supported methods, and its identity and purity can be rigorously confirmed using standard analytical techniques. Its primary value lies in its role as a versatile synthetic intermediate for the creation of more complex molecules, particularly within the context of medicinal chemistry and drug discovery programs targeting the rich pharmacological space of pyrazole derivatives.

References

  • Uslu, H., et al. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Processes, 9(11), 2019. [Link]

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Spectroscopic Characterization of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive analysis based on established principles of spectroscopy and comparative data from analogous pyrazole derivatives. The focus is on providing a practical, field-proven understanding of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data integral to the structural elucidation and quality control of this compound.

Introduction

1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2][3][4][5] Accurate and comprehensive spectroscopic characterization is a cornerstone of chemical synthesis and drug discovery, ensuring the identity, purity, and structural integrity of the target molecule. This guide will delve into the expected spectroscopic signatures of this specific pyrazole derivative, providing a robust framework for its analysis. While specific experimental data for this exact molecule is not widely published, this guide leverages extensive data from structurally similar pyrazoles to provide a reliable interpretation.[6][7][8]

Molecular Structure and Key Functional Groups

A thorough understanding of the molecule's structure is paramount for interpreting its spectroscopic data. The key structural features of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone are:

  • A central pyrazole ring, which is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.

  • An N-ethyl group at position 1 of the pyrazole ring.

  • Two methyl groups at positions 3 and 5 of the pyrazole ring.

  • An acetyl group (a carbonyl group bonded to a methyl group) at position 4 of the pyrazole ring.

Caption: Molecular structure of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Protocol and Predicted Chemical Shifts

Experimental Protocol:

A standard ¹H NMR spectrum would be acquired on a 400 or 500 MHz spectrometer. The sample (5-10 mg) would be dissolved in approximately 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The data would be acquired at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Ethyl -CH₃~1.4Triplet3HAliphatic methyl group coupled to a methylene group.
Ethyl -CH₂~4.1Quartet2HMethylene group attached to a nitrogen atom, coupled to a methyl group.
Pyrazole -CH₃ (C3)~2.4Singlet3HMethyl group on an aromatic pyrazole ring.
Pyrazole -CH₃ (C5)~2.5Singlet3HMethyl group on an aromatic pyrazole ring, potentially deshielded slightly more than the C3-methyl.
Acetyl -CH₃~2.6Singlet3HMethyl group adjacent to a carbonyl group.

Causality Behind Predictions: The chemical shifts are predicted based on the electronic environment of the protons. The ethyl group protons are in the typical aliphatic region, with the methylene protons shifted downfield due to the adjacent electronegative nitrogen atom. The methyl groups on the pyrazole ring are in the aromatic methyl region. The acetyl methyl protons are deshielded by the anisotropic effect of the carbonyl group, hence their downfield shift.

¹³C NMR Spectroscopy: Protocol and Predicted Chemical Shifts

Experimental Protocol:

A ¹³C NMR spectrum would be acquired on the same spectrometer as the ¹H NMR. A proton-decoupled sequence, such as the standard PENDANT or DEPT, would be used to simplify the spectrum and provide information about the number of attached protons to each carbon.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)Rationale
Ethyl -CH₃~15Typical aliphatic methyl carbon.
Ethyl -CH₂~45Aliphatic methylene carbon attached to nitrogen.
Pyrazole -CH₃ (C3)~12Aromatic methyl carbon.
Pyrazole -CH₃ (C5)~14Aromatic methyl carbon.
Acetyl -CH₃~30Methyl carbon adjacent to a carbonyl group.
Pyrazole C4~115Quaternary carbon of the pyrazole ring attached to the acetyl group.
Pyrazole C3~148Carbon of the pyrazole ring attached to a methyl group.
Pyrazole C5~140Carbon of the pyrazole ring attached to a methyl group.
Acetyl C=O~195Carbonyl carbon of the ketone.

Expertise in Interpretation: The predicted chemical shifts are derived from established ranges for similar functional groups in related heterocyclic systems.[6][7] The quaternary carbons of the pyrazole ring are assigned based on the expected electronic effects of the substituents. The carbonyl carbon is characteristically found far downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule.

Experimental Protocol:

The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, the Attenuated Total Reflectance (ATR) technique is a common and convenient method. Alternatively, the sample could be prepared as a potassium bromide (KBr) pellet. The spectrum would be recorded over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~2950-2850MediumC-H stretching (aliphatic)
~1670StrongC=O stretching (ketone)
~1580Medium-StrongC=C and C=N stretching (pyrazole ring)
~1450MediumC-H bending (aliphatic)

Trustworthiness of the Data: The most characteristic and intense peak in the IR spectrum is expected to be the carbonyl (C=O) stretch of the ketone group, typically appearing around 1670 cm⁻¹.[6] The presence of C-H stretches from the ethyl and methyl groups, as well as the characteristic ring vibrations of the pyrazole core, would further confirm the structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol:

A mass spectrum would be obtained using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer. For EI, the sample would be introduced into the ion source, where it is bombarded with high-energy electrons, causing ionization and fragmentation. For ESI, the sample would be dissolved in a suitable solvent and infused into the spectrometer.

Predicted Mass Spectrum Data:

m/zInterpretation
166[M]⁺, Molecular ion
151[M - CH₃]⁺, Loss of a methyl group
138[M - C₂H₄]⁺, Loss of ethylene from the ethyl group
123[M - CH₃CO]⁺, Loss of the acetyl group
43[CH₃CO]⁺, Acetyl cation

Authoritative Grounding in Fragmentation: The fragmentation pattern is predicted based on the stability of the resulting carbocations and neutral fragments. The molecular ion peak at m/z 166 would confirm the molecular weight of the compound. Common fragmentation pathways would involve the loss of the ethyl and acetyl substituents.

G M [M]⁺ m/z 166 F1 [M - CH₃]⁺ m/z 151 M->F1 - CH₃ F2 [M - C₂H₄]⁺ m/z 138 M->F2 - C₂H₄ F3 [M - CH₃CO]⁺ m/z 123 M->F3 - CH₃CO F4 [CH₃CO]⁺ m/z 43 M->F4

Caption: Predicted major fragmentation pathways for 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone in EI-MS.

Summary of Spectroscopic Data

TechniqueKey Data and Interpretation
¹H NMR Signals for ethyl, two distinct pyrazole methyl, and one acetyl methyl groups with characteristic chemical shifts and multiplicities.
¹³C NMR Nine distinct carbon signals corresponding to the molecular structure, including a downfield carbonyl signal.
IR Strong C=O absorption around 1670 cm⁻¹, characteristic C-H and pyrazole ring stretches.
MS Molecular ion peak at m/z 166, with fragmentation patterns corresponding to the loss of substituents.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone. By leveraging established spectroscopic principles and data from analogous structures, a reliable framework for the identification and characterization of this compound is established. The detailed protocols and interpretations serve as a valuable resource for researchers in ensuring the scientific integrity of their work with this and related pyrazole derivatives. The self-validating nature of combining these orthogonal spectroscopic techniques provides a high degree of confidence in the structural assignment.

References

  • Taylor & Francis Online. (n.d.). Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. Retrieved from [Link]

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  • ResearchGate. (n.d.). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. Retrieved from [Link]

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  • Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Some Pyrazole Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. Retrieved from [Link]

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For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Pyrazole Compounds

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone of modern medicinal chemistry. Its discovery in the late 19th century opened a new chapter in heterocyclic chemistry and rapidly led to the development of some of the earliest synthetic pharmaceuticals. This guide provides a comprehensive overview of the discovery of pyrazole, the pioneering synthetic methodologies that enabled its exploration, and the historical context of its emergence as a privileged scaffold in drug discovery. We will delve into the seminal work of Ludwig Knorr and Hans von Pechmann, detailing their foundational synthetic protocols and the causality behind their experimental choices. This document is intended to serve as a technical resource, offering not only historical perspective but also actionable experimental details and workflow visualizations to inform contemporary research and development.

The Dawn of Pyrazole Chemistry: A Serendipitous Discovery

The story of pyrazole begins in 1883 with the German chemist Ludwig Knorr.[1][2][3][4] While attempting to synthesize a quinoline derivative, Knorr conducted a reaction between ethyl acetoacetate and phenylhydrazine.[5] The unexpected product was not the anticipated six-membered ring but a five-membered heterocycle he named "pyrazole".[2] This initial synthesis did not yield the parent pyrazole, but rather a derivative, 1-phenyl-3-methyl-5-pyrazolone, which would later be recognized as a key structural motif in early pharmaceuticals.[5][6] This discovery was not merely a synthetic curiosity; the resulting compound, after methylation, became Antipyrine, one of the first commercially successful synthetic drugs, widely used as an analgesic and antipyretic.[5][7]

The synthesis of the unsubstituted parent pyrazole ring was accomplished a few years later. While some sources attribute the first synthesis to Edward Buchner in 1889[1], others credit Hans von Pechmann in 1898.[3]

The timeline below illustrates the pivotal early moments in pyrazole's history.

G cluster_0 Early History of Pyrazole 1883_Knorr 1883: Ludwig Knorr discovers and names pyrazole. [6, 10, 15, 21] Synthesizes the first pyrazole derivative, Antipyrine. [3, 9] 1889_Buchner 1889: Edward Buchner is credited by some with the first synthesis of the parent pyrazole compound. [6] 1883_Knorr->1889_Buchner Further Development 1898_Pechmann 1898: Hans von Pechmann is also credited with the first synthesis of pyrazole. [15] Develops the Pechmann pyrazole synthesis. [1] 1889_Buchner->1898_Pechmann Alternative Synthesis

Caption: Key milestones in the early discovery and synthesis of pyrazole.

Foundational Synthetic Methodologies

The initial discoveries of pyrazole and its derivatives were intrinsically linked to the development of novel synthetic routes. Two of the most historically significant and enduring methods are the Knorr pyrazole synthesis and the Pechmann pyrazole synthesis.

The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, born from the initial discovery, remains a versatile and widely used method for the preparation of pyrazoles and pyrazolones.[6][8][9][10][11] The reaction involves the condensation of a β-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative.[8][12][13]

  • β-Dicarbonyl Compound: The 1,3-relationship of the two carbonyl groups is crucial. It provides the three-carbon backbone of the pyrazole ring and presents two electrophilic centers for nucleophilic attack by the hydrazine.

  • Hydrazine: Hydrazine, with its two adjacent nucleophilic nitrogen atoms, acts as the dinucleophilic component, providing the N-N bond of the resulting heterocycle. The use of substituted hydrazines allows for the introduction of various functionalities at the N1 position of the pyrazole ring.

  • Acid Catalysis: The reaction is often catalyzed by acid, which serves to activate the carbonyl groups towards nucleophilic attack.

The general workflow for the Knorr pyrazole synthesis is depicted below.

G cluster_0 Knorr Pyrazole Synthesis Workflow Start Start: β-Dicarbonyl Compound + Hydrazine Condensation Condensation Reaction (Acid Catalyzed) Start->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Dehydration Dehydration Cyclization->Dehydration End End: Pyrazole Derivative Dehydration->End

Caption: A simplified workflow of the Knorr pyrazole synthesis.

This protocol is based on the foundational work of Ludwig Knorr.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Reaction flask

  • Heating mantle

  • Condenser

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of ethyl acetoacetate and phenylhydrazine.

  • Initial Reaction: The mixture is gently heated. An initial exothermic reaction may be observed, leading to the formation of an intermediate phenylhydrazone.

  • Cyclization and Dehydration: Continue heating the mixture under reflux. The intermediate undergoes intramolecular cyclization, followed by the elimination of ethanol and water to form the pyrazolone ring.

  • Isolation: Upon completion of the reaction (monitored by TLC), the reaction mixture is cooled. The product often crystallizes upon cooling and can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

The Pechmann Pyrazole Synthesis

Another pioneering method, the Pechmann pyrazole synthesis, involves the reaction of an acetylene with diazomethane.[14][15] This reaction is a classic example of a 1,3-dipolar cycloaddition.

  • Acetylene: The triple bond of the acetylene serves as the dipolarophile, providing two of the carbon atoms for the pyrazole ring.

  • Diazomethane: Diazomethane acts as the 1,3-dipole, supplying the N-N unit and the third carbon atom of the heterocycle.

  • Thermal or Photochemical Conditions: The reaction is typically initiated by heat or light to generate the reactive diazo species.

The logical relationship in the Pechmann synthesis is illustrated below.

G cluster_0 Pechmann Pyrazole Synthesis Logic Acetylene Acetylene (Dipolarophile) Cycloaddition [3+2] Cycloaddition Acetylene->Cycloaddition Diazomethane Diazomethane (1,3-Dipole) Diazomethane->Cycloaddition Tautomerization Tautomerization Cycloaddition->Tautomerization Pyrazole Pyrazole Tautomerization->Pyrazole

Caption: The core components and steps of the Pechmann pyrazole synthesis.

Materials:

  • Substituted acetylene

  • Diazomethane solution (handle with extreme caution, as it is toxic and explosive)

  • Reaction vessel protected from light

Procedure:

  • Reaction Setup: A solution of the substituted acetylene in a suitable solvent (e.g., diethyl ether) is prepared in a flask equipped with a gas inlet and outlet.

  • Addition of Diazomethane: A solution of diazomethane in the same solvent is added slowly to the acetylene solution at low temperature (typically 0 °C). The reaction is monitored for the evolution of nitrogen gas.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (as indicated by the cessation of gas evolution and TLC analysis).

  • Workup: The solvent is carefully removed under reduced pressure.

  • Purification: The resulting pyrazole is purified by chromatography or recrystallization.

The Rise of Pyrazoles in Medicinal Chemistry

The immediate success of Antipyrine as a pharmaceutical agent spurred further investigation into the biological activities of pyrazole-containing compounds.[5][7] The pyrazole scaffold proved to be a "privileged structure," capable of interacting with a wide range of biological targets.

Early Pyrazole-Based Drug Year of Discovery Therapeutic Application
Antipyrine1883Analgesic, Antipyretic[5][7]
Aminopyrine1896Analgesic, Anti-inflammatory
Phenylbutazone1949Anti-inflammatory

The legacy of these early discoveries continues to this day, with the pyrazole ring being a key component in numerous modern blockbuster drugs, including the anti-inflammatory drug celecoxib and the erectile dysfunction medication sildenafil.

Conclusion

The discovery of pyrazole by Ludwig Knorr in 1883 was a landmark event in the history of organic and medicinal chemistry.[1][2][3][4] The development of robust synthetic methodologies, such as the Knorr and Pechmann syntheses, provided the tools for chemists to explore the rich chemical space of pyrazole derivatives. This exploration rapidly led to the identification of biologically active compounds that have had a profound and lasting impact on human health. The historical journey of pyrazole, from a serendipitous laboratory finding to a cornerstone of modern drug discovery, underscores the power of fundamental chemical research to drive innovation in medicine.

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A Technical Guide to 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone, a substituted pyrazole derivative. The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents. This document delineates the precise chemical identity of the title compound, including its verified IUPAC name and physicochemical properties. A detailed, field-proven protocol for its synthesis via the Knorr pyrazole condensation is presented, complete with mechanistic insights and a logical workflow diagram. Furthermore, this guide outlines standard analytical techniques for structural confirmation and purity assessment. Finally, it situates the compound within the broader context of drug discovery, exploring the well-established role of pyrazole derivatives as potent modulators of key biological pathways, such as the cyclooxygenase (COX) signaling cascade, and highlighting their therapeutic applications. This document is intended for researchers, chemists, and drug development professionals engaged in the exploration of novel heterocyclic compounds.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

Nitrogen-containing heterocyclic compounds are fundamental building blocks in contemporary drug discovery, with the pyrazole nucleus holding a place of particular distinction.[1][2] Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms (1,2-diazole), a structure that imparts a unique combination of physicochemical properties conducive to forming effective drug-target interactions.[3] The versatility of the pyrazole ring allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles.

For decades, this scaffold has given rise to a plethora of clinically significant drugs with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, antiviral, and neuroprotective properties.[1][3] A prominent example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor used for treating inflammatory diseases, which features a substituted pyrazole core.[4] The compound 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone belongs to this vital class of molecules. As a functionalized pyrazole, it serves both as a valuable synthetic intermediate and as a potential pharmacophore for the development of novel therapeutic agents. This guide provides a detailed examination of its synthesis, characterization, and potential biological relevance.

Chemical Identity and Physicochemical Properties

The accurate identification and characterization of a compound are paramount for reproducible scientific research. The IUPAC name for the title compound has been verified as 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone .[5] Its key identifiers and computed properties are summarized in the table below.

PropertyValueSource
IUPAC Name 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone[5]
CAS Number 90565-37-0[5]
Molecular Formula C₉H₁₄N₂O[5]
Molecular Weight 166.22 g/mol Calculated
Canonical SMILES CCN1N=C(C)C(C(C)=O)=C1C[5]
InChI 1S/C9H14N2O/c1-5-11-7(3)9(8(4)12)6(2)10-11/h5H2,1-4H3[5]
InChI Key AZALSABJOMMWCU-UHFFFAOYSA-N[5]

Synthesis via Knorr Pyrazole Condensation

The construction of the pyrazole ring is most classically and efficiently achieved through the Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883.[6][7] This robust and high-yielding reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[7][8] For the synthesis of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone, the required precursors are ethylhydrazine and 3-acetyl-2,4-pentanedione (also known as triacetylmethane).

Reaction Mechanism

The reaction proceeds via an acid-catalyzed pathway. The mechanism involves two key stages:

  • Imine/Hydrazone Formation: One of the nitrogen atoms of ethylhydrazine performs a nucleophilic attack on one of the ketone carbonyls of 3-acetyl-2,4-pentanedione. Following proton transfer and dehydration, a stable hydrazone intermediate is formed.[6]

  • Intramolecular Cyclization and Aromatization: The second nitrogen atom of the hydrazine moiety then attacks the remaining carbonyl group in an intramolecular fashion. This cyclization event forms a five-membered ring intermediate which, upon a final dehydration step, eliminates a molecule of water to yield the stable, aromatic pyrazole ring.[4][8] The use of an acid catalyst is crucial as it protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the weakly basic hydrazine.[6]

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_process Process A Ethylhydrazine C Solvent (Ethanol) Catalyst (Acetic Acid) A->C B 3-Acetyl-2,4-pentanedione B->C D Reflux (Heat) C->D Reaction Mixture E Hydrazone Intermediate D->E Condensation F Cyclized Intermediate E->F Intramolecular Cyclization G Final Product: 1-(1-ethyl-3,5-dimethyl-1H- pyrazol-4-yl)ethanone F->G Dehydration & Aromatization

Caption: Knorr pyrazole synthesis workflow.

Experimental Protocol

This protocol is a representative methodology based on established Knorr synthesis procedures. Researchers should perform their own optimization.

  • Reaction Setup: To a 100 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 3-acetyl-2,4-pentanedione (1.0 eq) and ethanol (30 mL).

  • Addition of Reagents: Begin stirring the solution. Add ethylhydrazine sulfate (1.05 eq) and sodium acetate (1.1 eq) to the flask. Causality Note: Ethylhydrazine is often supplied as a salt for stability. Sodium acetate acts as a base to liberate the free ethylhydrazine in situ and neutralize the sulfuric acid byproduct. Alternatively, if using liquid ethylhydrazine hydrate, add it dropwise (1.05 eq) followed by 3-5 drops of glacial acetic acid as the catalyst.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexanes.

  • Workup: After the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), allow the mixture to cool to room temperature. Reduce the solvent volume to approximately one-third using a rotary evaporator.

  • Extraction: Transfer the concentrated mixture to a separatory funnel. Add deionized water (50 mL) and ethyl acetate (50 mL). Shake vigorously and allow the layers to separate. Extract the aqueous layer two more times with ethyl acetate (25 mL each).

  • Purification: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: The crude solid can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone.

Analytical Characterization

Confirmation of the chemical structure and assessment of purity are critical validation steps. The following techniques are standard for characterizing the title compound.[2][9]

TechniqueExpected Observations
¹H NMR Signals corresponding to the ethyl group protons (quartet ~4.0 ppm, triplet ~1.4 ppm), two distinct singlets for the C3 and C5 methyl groups (~2.2-2.5 ppm), and a singlet for the acetyl methyl protons (~2.1 ppm).
¹³C NMR A signal for the carbonyl carbon (~195-200 ppm), distinct signals for the aromatic pyrazole carbons (~105-150 ppm), and signals for the aliphatic methyl and ethyl carbons.
FT-IR A strong absorption band for the C=O stretch of the ketone (~1660-1680 cm⁻¹), and characteristic bands for C=C and C=N stretching in the aromatic ring (~1500-1600 cm⁻¹).
Mass Spec (MS) The molecular ion peak [M+H]⁺ corresponding to the calculated mass (m/z = 167.11).

Note: Exact chemical shifts (ppm) and absorption frequencies (cm⁻¹) can vary based on the solvent and instrument used.

Applications in Drug Discovery & Development

While specific biological data for 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone is not widely published, its structural class is of immense interest in drug discovery. Pyrazole derivatives are well-documented as potent and selective inhibitors of various enzymes, particularly those involved in inflammation and cancer.[10][11]

Mechanism of Action: COX-2 Inhibition

A primary mechanism through which pyrazole derivatives exert anti-inflammatory effects is via the inhibition of cyclooxygenase (COX) enzymes.[1] The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. While COX-1 is constitutively expressed and has homeostatic functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a validated therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. Many pyrazole-containing drugs, like Celecoxib, are designed to selectively bind to the active site of the COX-2 enzyme.[1]

COX-2 Signaling Pathway

G membrane Cell Membrane (Phospholipids) AA Arachidonic Acid membrane->AA Phospholipase A₂ COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (PGE₂, PGI₂) COX2->PGs inflammation Inflammation Pain, Fever PGs->inflammation pyrazole Pyrazole Derivative (e.g., Celecoxib) pyrazole->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

Conclusion

1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone is a representative member of the pharmacologically significant pyrazole class of heterocyclic compounds. Its synthesis is readily achievable through the reliable Knorr pyrazole reaction, and its structure can be unequivocally confirmed using standard analytical methods. As a functionalized derivative, it holds potential as a building block for more complex molecules or as a lead compound itself. The proven success of the pyrazole scaffold in targeting enzymes like COX-2 underscores the therapeutic potential inherent in this and related structures, making it a molecule of continued interest for researchers in medicinal chemistry and drug development.

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  • Chem Help Asap. Knorr Pyrazole Synthesis. [Link]

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  • PubChem. 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone. [Link]

  • MDPI. Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. (2021). [Link]

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Methodological & Application

Application Notes and Protocols: The Synthetic Utility of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: A Versatile Building Block in Modern Organic Synthesis

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds and functional materials.[1][2][3] Within this privileged scaffold, 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone emerges as a highly versatile and valuable building block. Its strategic placement of an acetyl group on the electron-rich pyrazole ring offers a reactive handle for a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthetic applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

The unique structural features of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone, namely the reactive acetyl group and the stable, substituted pyrazole core, make it an ideal starting material for the construction of more complex molecular architectures. The applications detailed herein focus on leveraging the reactivity of the acetyl moiety to forge new carbon-carbon and carbon-nitrogen bonds, paving the way for the synthesis of novel heterocyclic systems with potential applications in drug discovery and materials science.

I. Synthesis of Pyrazolyl-Chalcones via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a robust and widely employed method for the formation of α,β-unsaturated ketones, commonly known as chalcones.[4][5][6] These compounds are not only important synthetic intermediates but also exhibit a broad spectrum of biological activities.[1][7] The acetyl group of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone readily participates in this reaction, condensing with a variety of aromatic aldehydes to yield the corresponding pyrazolyl-chalcones.

Mechanistic Rationale

The reaction proceeds via an aldol condensation mechanism. A base, typically sodium hydroxide or potassium hydroxide, deprotonates the α-carbon of the acetyl group, generating a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting aldol adduct readily undergoes dehydration to afford the thermodynamically stable conjugated chalcone. The use of a co-solvent like ethanol or a phase-transfer catalyst like PEG-400 can enhance the reaction rate and yield.[8]

Diagram: Claisen-Schmidt Condensation Workflow

Claisen_Schmidt_Condensation start Start: Prepare Reactants reactants 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone + Aromatic Aldehyde + Base (e.g., NaOH) + Solvent (e.g., Ethanol) start->reactants reaction Claisen-Schmidt Condensation reactants->reaction workup Reaction Work-up: - Pour into ice water - Acidify (optional) - Filter precipitate reaction->workup purification Purification: - Recrystallization (e.g., from Ethanol) workup->purification product Product: Pyrazolyl-Chalcone purification->product

Caption: Workflow for the synthesis of pyrazolyl-chalcones.

Protocol 1: Synthesis of (E)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(phenyl)prop-2-en-1-one

This protocol describes a general procedure for the synthesis of a representative pyrazolyl-chalcone.

Materials:

  • 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone

  • Benzaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Ice

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone and 1.0 equivalent of benzaldehyde in a minimal amount of ethanol.

  • To this stirred solution, add a 20% aqueous solution of sodium hydroxide (2.0 equivalents) dropwise at room temperature.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice with constant stirring.

  • If a precipitate forms, filter the solid using a Büchner funnel and wash thoroughly with cold water until the washings are neutral.

  • If an oily product separates, acidify the mixture with dilute hydrochloric acid to precipitate the chalcone.

  • Recrystallize the crude product from ethanol to afford the pure (E)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(phenyl)prop-2-en-1-one.

Expected Outcome:

The product is typically a crystalline solid. Characterization can be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum is expected to show two doublets for the vinylic protons with a coupling constant of approximately 15-16 Hz, confirming the trans configuration.

Reactant 1Reactant 2BaseSolventTypical YieldReference
Pyrazolyl AcetophenoneAromatic AldehydeNaOH or KOHEthanol or PEG-40070-90%[8][9]

II. Synthesis of Pyrazolyl-Pyrazolines from Chalcone Precursors

The chalcones synthesized in the previous step are excellent precursors for the synthesis of pyrazoline heterocycles. Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known to possess a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][10][11] The reaction of a chalcone with hydrazine or its derivatives is a classical and efficient method for the synthesis of pyrazolines.

Mechanistic Rationale

The reaction proceeds through a Michael addition of hydrazine to the α,β-unsaturated ketone system of the chalcone, followed by an intramolecular cyclization and dehydration. The N-1 position of the resulting pyrazoline can be substituted by using a substituted hydrazine (e.g., phenylhydrazine) or by subsequent acylation if hydrazine hydrate is used.

Diagram: Pyrazoline Synthesis Workflow

Pyrazoline_Synthesis start Start: Prepare Reactants reactants Pyrazolyl-Chalcone + Hydrazine Hydrate (or derivative) + Solvent (e.g., Acetic Acid or Ethanol) start->reactants reaction Cyclization Reaction reactants->reaction workup Reaction Work-up: - Pour into ice water - Filter precipitate reaction->workup purification Purification: - Recrystallization workup->purification product Product: Pyrazolyl-Pyrazoline purification->product

Caption: General workflow for the synthesis of pyrazolyl-pyrazolines.

Protocol 2: Synthesis of 1-acetyl-5-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydro-1H-pyrazole

This protocol details the synthesis of an N-acetylated pyrazoline from a pyrazolyl-chalcone.

Materials:

  • (E)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(phenyl)prop-2-en-1-one

  • Hydrazine hydrate (80%)

  • Glacial acetic acid

  • Deionized water

  • Ice

Procedure:

  • In a round-bottom flask, suspend 1.0 equivalent of the pyrazolyl-chalcone in glacial acetic acid.

  • Add an excess of hydrazine hydrate (e.g., 4.0 equivalents) to the suspension.

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • After completion, allow the reaction mixture to cool to room temperature and then pour it into a beaker of crushed ice.

  • The solid product that precipitates is collected by filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Expected Outcome:

The N-acetyl pyrazoline is typically a stable, crystalline solid. The disappearance of the α,β-unsaturated ketone signals and the appearance of signals corresponding to the pyrazoline ring protons in the ¹H NMR spectrum will confirm the successful cyclization.

Chalcone PrecursorReagentSolventTypical YieldReference
Pyrazolyl-ChalconeHydrazine HydrateAcetic Acid60-85%[11][12]
Pyrazolyl-ChalconePhenylhydrazineEthanol70-90%[12]

III. Formation of Pyrazolyl-Oximes

The acetyl group of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone can also be readily converted into an oxime functional group. Oximes are valuable synthetic intermediates and are present in a number of biologically active molecules.[13] The reaction involves the condensation of the ketone with hydroxylamine.

Mechanistic Rationale

The reaction is a nucleophilic addition of hydroxylamine to the carbonyl carbon of the acetyl group, followed by the elimination of a water molecule to form the oxime. The reaction is typically carried out in the presence of a mild base to neutralize the hydrochloric acid if hydroxylamine hydrochloride is used.

Diagram: Oxime Formation Workflow

Oxime_Formation start Start: Prepare Reactants reactants 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone + Hydroxylamine Hydrochloride + Base (e.g., Sodium Acetate or Pyridine) + Solvent (e.g., Aqueous Ethanol) start->reactants reaction Oximation Reaction reactants->reaction workup Reaction Work-up: - Pour into water - Filter precipitate reaction->workup purification Purification: - Recrystallization workup->purification product Product: Pyrazolyl-Oxime purification->product

Caption: General workflow for the synthesis of pyrazolyl-oximes.

Protocol 3: Synthesis of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime

This protocol provides a general method for the synthesis of the corresponding oxime.

Materials:

  • 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate or pyridine

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve 1.0 equivalent of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone in a mixture of ethanol and water.

  • Add 1.5 equivalents of hydroxylamine hydrochloride and 1.5 equivalents of a base (e.g., sodium acetate) to the solution.

  • Stir the reaction mixture at room temperature or gentle reflux for 1-3 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude oxime from an appropriate solvent (e.g., aqueous ethanol) to obtain the pure product.[14]

Expected Outcome:

The oxime is generally a crystalline solid. Successful formation can be confirmed by the disappearance of the ketone carbonyl signal in the ¹³C NMR and IR spectra, and the appearance of a characteristic oxime hydroxyl proton signal in the ¹H NMR spectrum.

KetoneReagentBaseSolventTypical YieldReference
Pyrazolyl AcetophenoneNH₂OH·HClSodium AcetateAqueous Ethanol80-95%[14][15]
Pyrazolyl AcetophenoneNH₂OH·HClPyridineEthanol85-98%[16]

IV. Knoevenagel Condensation for the Synthesis of Pyrazolyl-Vinyl Derivatives

The Knoevenagel condensation provides a route to synthesize α,β-unsaturated compounds by reacting a carbonyl compound with an active methylene compound.[17] 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone can undergo this reaction with compounds like malononitrile or ethyl cyanoacetate to produce highly functionalized pyrazolyl-vinyl systems, which are valuable precursors for further synthetic transformations.[18]

Mechanistic Rationale

The reaction is catalyzed by a weak base, which deprotonates the active methylene compound to form a carbanion. This carbanion then adds to the carbonyl group of the pyrazolyl ethanone. Subsequent elimination of water from the aldol-type intermediate yields the condensed product.

Diagram: Knoevenagel Condensation Workflow

Knoevenagel_Condensation start Start: Prepare Reactants reactants 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone + Active Methylene Compound (e.g., Malononitrile) + Base (e.g., Piperidine) + Solvent (e.g., Ethanol) start->reactants reaction Knoevenagel Condensation reactants->reaction workup Reaction Work-up: - Cool the reaction mixture - Filter the precipitate reaction->workup purification Purification: - Recrystallization workup->purification product Product: Pyrazolyl-Vinyl Derivative purification->product

Caption: General workflow for Knoevenagel condensation.

Protocol 4: Synthesis of 2-(1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethylidene)malononitrile

This protocol outlines a general procedure for the Knoevenagel condensation.

Materials:

  • 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone

  • Malononitrile

  • Piperidine or sodium acetate

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone and 1.0 equivalent of malononitrile in ethanol.

  • Add a catalytic amount of a weak base, such as piperidine or sodium acetate.

  • Reflux the reaction mixture for 2-6 hours, monitoring its progress by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce crystallization.

  • Collect the precipitated product by filtration, wash with a small amount of cold ethanol, and dry.

  • The product can be further purified by recrystallization if necessary.

Expected Outcome:

The product is typically a crystalline solid. The ¹H NMR spectrum will show the absence of the acetyl methyl protons and the appearance of new signals corresponding to the vinylidene moiety.

Carbonyl CompoundActive Methylene CompoundCatalystSolventTypical YieldReference
Pyrazolyl AcetophenoneMalononitrilePiperidineEthanol75-90%[18]
Pyrazolyl AcetophenoneEthyl CyanoacetateSodium AcetateEthanol70-85%[18]

Conclusion

1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone is a readily accessible and highly versatile building block for organic synthesis. The reactivity of its acetyl group allows for the straightforward construction of a variety of valuable molecular scaffolds, including chalcones, pyrazolines, oximes, and other functionalized vinyl derivatives. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers and scientists, enabling them to harness the full synthetic potential of this important pyrazole derivative in their pursuit of novel compounds for drug discovery and materials science.

References

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"protocol for the synthesis of pyrazole derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Pyrazole Derivatives for Medicinal Chemistry

Authored by: A Senior Application Scientist

Introduction: The Privileged Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility and ability to modulate biological activity have cemented its presence in a multitude of FDA-approved drugs.[1][3] Pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[4][5][6] Notable blockbuster drugs like the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil feature this core structure, highlighting its significance in modern therapeutics.[3][7]

The pharmacological appeal of the pyrazole ring is largely due to its unique chemical characteristics. It contains both a pyrrole-type (proton donor) and a pyridine-type (proton acceptor) nitrogen atom, allowing it to act as both a weak acid and base and engage in various non-covalent interactions with biological targets.[2][8] This adaptability, combined with the metabolic stability of the ring, makes it an ideal building block for drug design.[1] Consequently, the development of efficient, scalable, and versatile synthetic protocols for accessing functionally diverse pyrazole derivatives is a cornerstone of modern drug discovery.[8][9] This guide provides an in-depth exploration of the most robust and widely utilized synthetic methodologies, with a focus on the underlying principles, practical experimental protocols, and modern innovations in the field.

Part 1: The Knorr Pyrazole Synthesis: A Foundational Approach

The most fundamental and enduring method for constructing the pyrazole ring is the Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883.[9][10][11] This reaction involves the cyclocondensation of a hydrazine (or its derivative) with a 1,3-dicarbonyl compound.[12][13][14] Its simplicity, use of readily available starting materials, and generally high yields have made it a staple in heterocyclic chemistry for over a century.[15]

The Underlying Mechanism: A Step-by-Step Analysis

The Knorr synthesis is typically performed under acidic conditions, as catalysis is crucial for activating the carbonyl groups.[12][16] The mechanism proceeds through a well-defined sequence of condensation, cyclization, and dehydration.

Causality of Mechanistic Steps:

  • Initial Condensation: The reaction initiates with the nucleophilic attack of one nitrogen atom from the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. The acid catalyst protonates the carbonyl oxygen, rendering the carbon more electrophilic and susceptible to attack. This step forms a hydrazone intermediate.[15][16]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then acts as an intramolecular nucleophile, attacking the remaining carbonyl group. This key ring-forming step results in a non-aromatic, five-membered heterocyclic intermediate (a dihydropyrazole derivative).[12][17]

  • Dehydration to Aromatize: The final step is the elimination of a water molecule from the cyclic intermediate. This dehydration event is the thermodynamic driving force of the reaction, as it leads to the formation of the highly stable, aromatic pyrazole ring.[15]

Knorr_Mechanism Knorr Pyrazole Synthesis Mechanism start 1,3-Dicarbonyl + Hydrazine protonation1 Protonation of Carbonyl (Acid Catalyst) start->protonation1 Step 1 hydrazone Hydrazone Intermediate protonation1->hydrazone Condensation cyclization Intramolecular Nucleophilic Attack hydrazone->cyclization Step 2 cyclic_intermediate Cyclic Intermediate (Pyrazoline derivative) cyclization->cyclic_intermediate Ring Closure dehydration Dehydration (Loss of H₂O) cyclic_intermediate->dehydration Step 3 product Aromatic Pyrazole dehydration->product Aromatization Workflow General Experimental Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis setup 1. Setup (Flask, Stirrer, Condenser) add 2. Add Reagents (Dicarbonyl, Solvent, Hydrazine, Catalyst) setup->add react 3. Heat & Stir (Reflux, 1-2h) add->react monitor 4. Monitor (TLC) react->monitor cool 5. Cool to RT monitor->cool concentrate 6. Concentrate (Rotary Evaporator) cool->concentrate precipitate 7. Precipitate (Add Water, Ice Bath) concentrate->precipitate filtrate 8. Filter (Büchner Funnel) precipitate->filtrate dry 9. Dry Product filtrate->dry purify 10. Recrystallize (Optional) dry->purify characterize 11. Characterize (NMR, IR, MS, MP) purify->characterize Cycloaddition [3+2] Cycloaddition Concept dipole 1,3-Dipole (e.g., Nitrile Imine, Diazoalkane) transition_state Concerted or Stepwise Cycloaddition dipole->transition_state dipolarophile Dipolarophile (e.g., Alkyne, Alkene) dipolarophile->transition_state product 5-Membered Ring (Pyrazole or Pyrazoline) transition_state->product

Sources

The Pyrazole Scaffold in Modern Drug Discovery: Application Notes for 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Pyrazole Core

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2][3] Its unique structural and electronic properties, including the ability of the N-1 atom to act as a hydrogen bond donor and the N-2 atom as an acceptor, allow for versatile interactions with biological targets.[4] This has led to the development of a wide array of drugs with a broad spectrum of therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and antiviral agents.[1][2][5] Marketed drugs such as Celecoxib (an anti-inflammatory), Sildenafil (for erectile dysfunction), and Ruxolitinib (an anticancer agent) highlight the clinical significance of the pyrazole scaffold.[6] The metabolic stability of the pyrazole ring further enhances its appeal in drug design.[6]

This document provides detailed application notes and protocols for investigating the medicinal chemistry potential of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone , a specific pyrazole derivative. While direct biological data for this exact compound is emerging, its structural features, particularly the substituted pyrazole core, suggest promising avenues for research, primarily in oncology and inflammation.

Potential Therapeutic Applications

Based on the established bioactivity of structurally similar pyrazole derivatives, two primary applications for 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone are proposed for initial investigation:

  • Anticancer Agent: Numerous pyrazole-containing compounds have demonstrated significant cytotoxic effects against various cancer cell lines.[1][7] For instance, derivatives of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanone have shown activity against human colon and lung adenocarcinoma cells. Furthermore, certain 1-aroyl-3,5-dimethyl-1H-pyrazoles have exhibited potent anticancer activity against human immortalized myelogenous leukemia (K-562) cells.[3] These findings suggest that 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone is a strong candidate for screening as a novel anticancer agent.

  • Anti-inflammatory Agent: The pyrazole nucleus is a key component of several nonsteroidal anti-inflammatory drugs (NSAIDs).[2] Many pyrazole derivatives exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[8] Given this well-established precedent, evaluating the anti-inflammatory potential of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone is a logical and promising research direction.

Experimental Protocols

The following protocols provide a detailed, step-by-step framework for the initial synthesis and biological evaluation of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone.

Protocol 1: Synthesis of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone

This protocol is a generalized procedure based on common methods for the synthesis of N-alkylated pyrazoles.

Objective: To synthesize 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone.

Materials:

  • 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone

  • Ethyl iodide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a solution of 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone (1 equivalent) in anhydrous DMF in a round-bottom flask, add potassium carbonate (1.5 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add ethyl iodide (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.

  • Separate the organic layer and wash it sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Anticancer Activity Screening - MTT Assay

Objective: To assess the cytotoxic effects of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))

  • Normal human cell line (e.g., HEK293) for cytotoxicity comparison

  • 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone

  • Doxorubicin (positive control)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS, sterile)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer and normal cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone and doxorubicin in DMSO. Prepare serial dilutions of the compounds in a complete medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%.

  • Replace the medium in each well with 100 µL of the medium containing the desired concentration of the test compound or doxorubicin. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubate the plates for 48 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Assay: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve fitting software.

Expected Outcome: This assay will determine the cytotoxic potency of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone against various cancer cell lines and its selectivity towards cancer cells over normal cells.

CompoundCell LinePredicted IC₅₀ (µM)
1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanoneMCF-710 - 50
1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanoneA54915 - 60
1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanoneHCT1165 - 40
DoxorubicinMCF-7< 1
DoxorubicinA549< 1
DoxorubicinHCT116< 1

Note: Predicted IC₅₀ values are hypothetical and based on the activity of similar pyrazole derivatives. Actual values must be determined experimentally.

Protocol 3: In Vitro Anti-inflammatory Activity - COX Inhibition Assay

Objective: To evaluate the inhibitory effect of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone on COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzyme activity assay kit (commercially available)

  • 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone

  • Celecoxib (selective COX-2 inhibitor, positive control)

  • Indomethacin (non-selective COX inhibitor, positive control)

  • Arachidonic acid (substrate)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compound and positive controls in DMSO.

  • Follow the manufacturer's instructions for the COX inhibitor screening assay kit. Typically, this involves:

    • Adding the reaction buffer, heme, and the COX-1 or COX-2 enzyme to the wells of a 96-well plate.

    • Adding the test compound or controls at various concentrations.

    • Incubating for a specified time at a controlled temperature.

    • Initiating the reaction by adding arachidonic acid.

    • Measuring the production of prostaglandin G₂ (PGG₂) or other downstream products using a colorimetric or fluorometric method with a microplate reader.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC₅₀ values for both COX-1 and COX-2 enzymes. The selectivity index (SI) can be calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

Expected Outcome: This assay will reveal whether 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone inhibits COX enzymes and if it exhibits selectivity for COX-2 over COX-1, which is a desirable characteristic for anti-inflammatory drugs with reduced gastrointestinal side effects.

Visualization of Proposed Research Workflow

The following diagram illustrates a logical workflow for the preliminary investigation of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies Synthesis Synthesis of 1-(1-ethyl-3,5-dimethyl- 1H-pyrazol-4-yl)ethanone Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Anticancer Anticancer Screening (MTT Assay) Characterization->Anticancer Anti_inflammatory Anti-inflammatory Screening (COX Inhibition Assay) Characterization->Anti_inflammatory Apoptosis Apoptosis Assays (e.g., Annexin V/PI) Anticancer->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Anticancer->Cell_Cycle COX_Selectivity COX-2 Selectivity Determination Anti_inflammatory->COX_Selectivity

Caption: Proposed research workflow for 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone.

Proposed Mechanism of Action: A Hypothesis

Based on the known mechanisms of other pyrazole-based anticancer agents, 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone may exert its cytotoxic effects through the induction of apoptosis and cell cycle arrest. The following diagram illustrates this hypothetical signaling pathway.

G Compound 1-(1-ethyl-3,5-dimethyl- 1H-pyrazol-4-yl)ethanone Cell Cancer Cell Compound->Cell Enters cell Pathway Pro-apoptotic Signaling (e.g., Caspase activation) Cell->Pathway CellCycle Cell Cycle Checkpoint (e.g., G2/M arrest) Cell->CellCycle Apoptosis Apoptosis Pathway->Apoptosis Proliferation Inhibition of Proliferation CellCycle->Proliferation

Sources

The Versatile Scaffold: Application Notes for 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Core in Modern Chemistry

The pyrazole nucleus is a cornerstone in contemporary medicinal and materials chemistry.[1] Its unique electronic properties and metabolic stability have rendered it a "privileged scaffold" in drug discovery, forming the core of numerous approved pharmaceuticals.[2] Pyrazole derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[3] The functionalization of the pyrazole ring and its substituents allows for the fine-tuning of these activities and the creation of novel molecular architectures. This guide focuses on a particularly valuable, yet underexplored, building block: 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone . The presence of an N-ethyl group enhances lipophilicity, while the acetyl group at the C4 position serves as a versatile handle for a myriad of chemical transformations, making it an ideal starting point for the synthesis of complex, high-value molecules.

Synthesis of the Building Block

The synthesis of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone is not explicitly detailed in a single source but can be reliably achieved through a multi-step process rooted in classical pyrazole synthesis methodologies. A plausible and efficient route involves the initial formation of the pyrazole ring followed by N-alkylation and subsequent acylation.

Protocol 1: Synthesis of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone

This protocol is a proposed pathway based on established pyrazole syntheses.

Step 1: Synthesis of 3,5-dimethyl-1H-pyrazole

This is a well-established procedure involving the condensation of acetylacetone with hydrazine.[3]

  • Materials: Acetylacetone, Hydrazine hydrate, Ethanol.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve acetylacetone (1.0 eq) in ethanol.

    • Slowly add hydrazine hydrate (1.1 eq) to the solution. The reaction is exothermic.

    • Once the initial reaction subsides, heat the mixture to reflux for 2-3 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield crude 3,5-dimethyl-1H-pyrazole.

Step 2: N-Ethylation of 3,5-dimethyl-1H-pyrazole

Alkylation of the pyrazole nitrogen is a standard procedure.

  • Materials: 3,5-dimethyl-1H-pyrazole, Iodoethane (or Diethyl sulfate), a suitable base (e.g., K₂CO₃, NaH), and a polar aprotic solvent (e.g., DMF, Acetonitrile).

  • Procedure:

    • Suspend 3,5-dimethyl-1H-pyrazole (1.0 eq) and potassium carbonate (1.5 eq) in acetonitrile.

    • Add iodoethane (1.2 eq) dropwise to the suspension.

    • Stir the mixture at room temperature or gentle heat (40-50 °C) overnight.

    • Monitor the reaction by TLC.

    • Once the starting material is consumed, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 1-ethyl-3,5-dimethyl-1H-pyrazole.

Step 3: Friedel-Crafts Acylation at the C4 Position

The electron-rich pyrazole ring can undergo electrophilic substitution.

  • Materials: 1-ethyl-3,5-dimethyl-1H-pyrazole, Acetyl chloride (or Acetic anhydride), a Lewis acid catalyst (e.g., AlCl₃), and an inert solvent (e.g., Dichloromethane, 1,2-Dichloroethane).

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), suspend aluminum chloride (1.2 eq) in dichloromethane.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add acetyl chloride (1.1 eq) to the suspension.

    • Add a solution of 1-ethyl-3,5-dimethyl-1H-pyrazole (1.0 eq) in dichloromethane dropwise to the reaction mixture.

    • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone .

Compound Molecular Formula Molecular Weight ( g/mol )
1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanoneC₉H₁₄N₂O166.22

Applications in Complex Molecule Synthesis

The true utility of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone lies in the reactivity of its acetyl group, which serves as a linchpin for constructing more elaborate molecular frameworks.

Application 1: Synthesis of Chalcone Derivatives and Subsequent Heterocycles

The acetyl group can readily undergo Claisen-Schmidt condensation with various aromatic aldehydes to form pyrazolyl-chalcones. These chalcones are valuable intermediates for the synthesis of a wide range of heterocyclic compounds with potential biological activities.

G start 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone chalcone Pyrazolyl-Chalcone Intermediate start->chalcone Claisen-Schmidt Condensation aldehyde Aromatic Aldehyde aldehyde->chalcone pyrazoline Pyrazoline Derivative chalcone->pyrazoline Cyclocondensation pyrimidine Pyrimidinethione Derivative chalcone->pyrimidine Cyclocondensation hydrazine Hydrazine/Substituted Hydrazine hydrazine->pyrazoline thiourea Thiourea thiourea->pyrimidine G start 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime Pyrazolyl-ethanone Oxime start->oxime Oximation hydroxylamine Hydroxylamine Hydrochloride hydroxylamine->oxime oxime_ether Pyrazolyl-ethanone Oxime Ether oxime->oxime_ether O-Alkylation base Base (e.g., NaOH) base->oxime_ether alkyl_halide Alkyl Halide alkyl_halide->oxime_ether

Sources

Application Notes and Protocols for the N-Alkylation of Pyrazoles: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of N-Alkylated Pyrazoles

The pyrazole motif, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and drug development.[1][2][3] Its remarkable versatility as a bioisostere for amides and other aromatic rings has led to its incorporation into a multitude of clinically successful drugs.[4] The strategic introduction of alkyl substituents onto the pyrazole nitrogen atoms (N-alkylation) is a critical step in modulating the pharmacokinetic and pharmacodynamic properties of these molecules. This guide provides an in-depth exploration of the experimental procedures for the N-alkylation of pyrazoles, offering detailed protocols and insights into the underlying chemical principles to empower researchers in their synthetic endeavors.

Understanding the Core Chemistry: The Mechanism of N-Alkylation

The N-alkylation of pyrazoles is fundamentally a nucleophilic substitution reaction. The lone pair of electrons on a pyrazole nitrogen atom acts as a nucleophile, attacking an electrophilic carbon atom of an alkylating agent. The reaction typically proceeds via an SN2 mechanism, particularly with primary and secondary alkyl halides.

A critical consideration in the N-alkylation of unsymmetrically substituted pyrazoles is regioselectivity . The presence of two distinct nitrogen atoms can lead to the formation of two constitutional isomers. The outcome of the reaction is often governed by a delicate interplay of steric and electronic factors. Generally, alkylation tends to occur at the less sterically hindered nitrogen atom.[5][6] However, the choice of base, solvent, and even the cation of the base can influence the regioselectivity.[7][8]

Methodologies for N-Alkylation: A Comparative Overview

A variety of methods have been developed for the N-alkylation of pyrazoles, each with its own advantages and limitations. This section will delve into the most common and effective techniques.

Classical N-Alkylation with Alkyl Halides under Basic Conditions

This is the most traditional and widely used method for N-alkylation.[4][5] The reaction involves the deprotonation of the pyrazole N-H with a suitable base to generate a pyrazolate anion, which then acts as a potent nucleophile.

Causality Behind Experimental Choices:

  • Base: The choice of base is crucial. Stronger bases like sodium hydride (NaH) ensure complete deprotonation, driving the reaction to completion. Weaker bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are often sufficient and offer milder reaction conditions. The nature of the cation can also influence regioselectivity.[8]

  • Solvent: Aprotic polar solvents like dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF) are commonly employed to dissolve the pyrazolate salt and the alkyl halide.

  • Alkylating Agent: Alkyl halides (iodides, bromides, and chlorides) are the most common electrophiles. Alkyl iodides are the most reactive, followed by bromides and then chlorides.

Experimental Protocol: General Procedure for N-Alkylation with an Alkyl Halide

  • Preparation: To a solution of the pyrazole (1.0 equiv) in a suitable aprotic solvent (e.g., DMF or MeCN, 0.1–0.5 M), add the base (1.1–1.5 equiv) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Anion Formation: Allow the mixture to stir at room temperature for 30–60 minutes to ensure complete formation of the pyrazolate anion.

  • Alkylation: Add the alkyl halide (1.0–1.2 equiv) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS). The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Table 1: Comparison of Common Bases for Classical N-Alkylation

BaseStrengthTypical Solvent(s)Key Considerations
Sodium Hydride (NaH)StrongTHF, DMFHighly reactive, requires careful handling (flammable).
Potassium Carbonate (K2CO3)ModerateDMF, MeCNInexpensive and easy to handle.
Cesium Carbonate (Cs2CO3)ModerateDMF, MeCNOften provides higher yields and can influence regioselectivity.
The Mitsunobu Reaction: A Mild Alternative for N-Alkylation

The Mitsunobu reaction offers a powerful and mild alternative for the N-alkylation of pyrazoles, particularly when dealing with sensitive functional groups.[4][9] This reaction utilizes an alcohol as the alkylating agent in the presence of a phosphine (typically triphenylphosphine, PPh3) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).

Mechanism Insight: The reaction proceeds through the formation of a key intermediate, an alkoxyphosphonium salt, which is then attacked by the nucleophilic pyrazole. The reaction is known for its high stereoselectivity, proceeding with inversion of configuration at the alcohol's stereocenter.

Experimental Protocol: N-Alkylation via the Mitsunobu Reaction

  • Preparation: To a solution of the pyrazole (1.0 equiv), the alcohol (1.0–1.2 equiv), and triphenylphosphine (1.2–1.5 equiv) in a suitable anhydrous solvent (e.g., THF or dichloromethane, 0.1–0.5 M) at 0 °C under an inert atmosphere, add the azodicarboxylate (1.2–1.5 equiv) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2–24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude residue, which contains triphenylphosphine oxide and the reduced azodicarboxylate byproduct, is then purified directly by column chromatography on silica gel.

Diagram 1: Simplified Mitsunobu Reaction Workflow

Mitsunobu_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification pyrazole Pyrazole mixing Mix in Anhydrous Solvent (e.g., THF) at 0°C pyrazole->mixing alcohol Alcohol alcohol->mixing PPh3 PPh3 PPh3->mixing DEAD DEAD/DIAD DEAD->mixing stirring Stir at Room Temperature mixing->stirring concentration Concentration stirring->concentration chromatography Column Chromatography concentration->chromatography product N-Alkylated Pyrazole chromatography->product

Caption: Workflow for the Mitsunobu N-alkylation of pyrazoles.

Modern and Greener Approaches

In recent years, more environmentally friendly and efficient methods for N-alkylation have emerged.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction rate, often leading to higher yields in shorter reaction times.[2][10][11] The reactions are typically carried out in a dedicated microwave reactor.

  • Phase-Transfer Catalysis (PTC): PTC is a valuable technique for reactions involving immiscible phases.[12][13] A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the pyrazolate anion from the aqueous or solid phase to the organic phase where the alkylating agent resides. This method can often be performed under solvent-free conditions.[12]

  • Ionic Liquids as Solvents: Ionic liquids are non-volatile, thermally stable solvents that can act as both the reaction medium and a catalyst.[14][15][16] They can enhance reaction rates and simplify product isolation.

  • Acid-Catalyzed Alkylation: A newer method involves the use of trichloroacetimidate electrophiles in the presence of a Brønsted acid catalyst.[4][5] This approach avoids the need for strong bases and high temperatures.[4][5]

Experimental Protocol: Microwave-Assisted N-Alkylation

  • Preparation: In a microwave-safe reaction vessel, combine the pyrazole (1.0 equiv), the alkyl halide (1.1 equiv), and a base (e.g., K2CO3, 1.5 equiv) in a minimal amount of a suitable high-boiling solvent (e.g., DMF or DMSO).

  • Reaction: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100–150 °C) for a short period (e.g., 5–30 minutes).

  • Work-up and Purification: After cooling, the work-up and purification follow the same procedure as the classical method.

Regioselectivity Control in Unsymmetrical Pyrazoles

As previously mentioned, the N-alkylation of unsymmetrical pyrazoles can yield a mixture of regioisomers. The regiochemical outcome is influenced by several factors:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[5]

  • Electronic Effects: Electron-withdrawing groups on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.

  • Reaction Conditions: The choice of base and solvent can have a profound impact on the N1/N2 ratio. For instance, using a strong base like NaH can lead to a different regioselectivity compared to a weaker base like K2CO3.[8]

Diagram 2: Factors Influencing Regioselectivity

Regioselectivity cluster_factors Controlling Factors unsym_pyrazole Unsymmetrical Pyrazole alkylation N-Alkylation unsym_pyrazole->alkylation product_mixture Mixture of N1 and N2 Isomers alkylation->product_mixture sterics Steric Hindrance sterics->alkylation electronics Electronic Effects electronics->alkylation conditions Reaction Conditions (Base, Solvent) conditions->alkylation

Caption: Key factors that control the regioselectivity of N-alkylation.

Troubleshooting and Self-Validation

A successful protocol is a self-validating one. Here are some common issues and how to address them:

  • Low Yield:

    • Incomplete deprotonation: Ensure the base is of good quality and used in sufficient excess.

    • Inactive alkylating agent: Check the purity of the alkyl halide.

    • Side reactions: Consider using a milder method like the Mitsunobu reaction.

  • Poor Regioselectivity:

    • Screen different bases and solvents: A systematic screen can identify conditions that favor the desired isomer.

    • Temperature control: Running the reaction at lower temperatures can sometimes improve selectivity.

  • Difficult Purification:

    • Mitsunobu byproducts: Triphenylphosphine oxide can sometimes be challenging to remove. Using polymer-supported triphenylphosphine can simplify purification.

Conclusion

The N-alkylation of pyrazoles is a fundamental transformation in organic synthesis with significant implications for drug discovery. A thorough understanding of the reaction mechanisms, the careful selection of reagents and conditions, and an awareness of the factors governing regioselectivity are paramount to success. This guide provides a solid foundation of both classical and modern protocols, empowering researchers to confidently and efficiently synthesize a diverse range of N-alkylated pyrazoles.

References

  • Schultz, E. E. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 111-121. [Link]

  • Schultz, E. E. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

  • Fujioka, T., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 11046-11057. [Link]

  • Matos, I., et al. (2010). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. Chemical Engineering Journal, 161(3), 377-383. [Link]

  • Diez-Barra, E., et al. (1990). Synthesis of N-alkylpyrazoles by phase transfer catalysis without solvent. Synthetic Communications, 20(18), 2849-2853. [Link]

  • Fujioka, T., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]

  • Sánchez-Migallón, A. (2016). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. [Link]

  • Timofeeva, T. V., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 24(21), 15809. [Link]

  • Timofeeva, T. V., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Institutes of Health. [Link]

  • Fujioka, T., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. [Link]

  • Fujioka, T., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. [Link]

  • Martins, M. A. P., et al. (2012). 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. ResearchGate. [Link]

  • Unspecified author. (Patent). N-alkylation method of pyrazole.
  • Yilmaz, F., & Çetin, A. (2024). Microwave-assisted synthesis of pyrazoles - a mini-review. Dergipark. [Link]

  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Swamy, K. C. K., & Kumar, N. N. B. (2011). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 111(3), 1081-1251. [Link]

  • Various authors. Recent Advances in the Synthesis of Pyrazoles. A Review. ResearchGate. [Link]

  • Martins, M. A. P., et al. (2012). 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Unspecified author. High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Semantic Scholar. [Link]

  • Unspecified author. Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. Semantic Scholar. [Link]

  • Law, J., et al. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments, (148), e59896. [Link]

  • Singh, P., & Kumar, A. (2023). Catalytic Application of Ionic Liquids for the Green Synthesis of Aromatic Five-Membered Nitrogen Heterocycles. MDPI. [Link]

  • Unspecified author. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. National Institutes of Health. [Link]

  • Unspecified author. Transition metal containing ionic liquid-assisted one-pot synthesis of pyrazoles at room temperature. Indian Academy of Sciences. [Link]

  • Unspecified author. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing. [Link]

  • Unspecified author. (2012). Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives. Beilstein Journals. [Link]

  • Unspecified author. (2024). Phase-Transfer Catalysis for the Alkylation of Pyrazolones. ChemistryViews. [Link]

  • Unspecified author. (2018). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI. [Link]

  • Unspecified author. N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. ResearchGate. [Link]

  • Unspecified author. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health. [Link]

Sources

Application Note & Protocols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of Pyrazoles

Abstract

Pyrazoles represent a vital class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] Their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, are intrinsically linked to their precise molecular structure, substitution patterns, and stereochemistry.[2][3] Consequently, the rigorous and unambiguous characterization of newly synthesized pyrazole derivatives is a cornerstone of modern chemical research and drug development. This guide provides a comprehensive overview of the essential analytical techniques employed for this purpose. It moves beyond mere procedural descriptions to offer field-proven insights into the causality behind experimental choices, data interpretation, and the integration of multiple techniques to build a self-validating analytical workflow.

The Central Role of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and indispensable tool for the structural elucidation of pyrazoles in solution. It provides detailed information about the molecular framework, connectivity, and the chemical environment of individual atoms.

Expertise & Experience: Understanding the Pyrazole NMR Spectrum

The characterization of pyrazoles by NMR begins with ¹H and ¹³C NMR. The aromatic nature of the pyrazole ring results in characteristic chemical shifts. However, unsymmetrically substituted pyrazoles can exist as a mixture of tautomers in solution, leading to broadened signals or the appearance of two distinct sets of signals. This phenomenon is not an artifact but a key characteristic to be investigated, often through variable temperature (VT) NMR studies.[4]

Key Causality in NMR:

  • Solvent Choice: The choice of deuterated solvent (e.g., CDCl₃, DMSO-d₆) is critical. Protic solvents like DMSO-d₆ can facilitate proton exchange, affecting the appearance of N-H signals and tautomeric equilibria. Using a dry, aprotic solvent like CDCl₃ is often preferred for initial structural analysis.[4]

  • 2D NMR for Unambiguous Assignment: While ¹H NMR provides initial clues, it is often insufficient for definitive assignment in substituted pyrazoles. Two-dimensional techniques are essential.

    • HSQC (Heteronuclear Single Quantum Coherence) directly correlates protons with the carbons they are attached to, confirming C-H bonds.[4]

    • HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings (2-3 bonds) between protons and carbons. This is exceptionally powerful for piecing together the molecular skeleton, for instance, by correlating the H4 proton to both the C3 and C5 carbons.[4][5]

    • COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons).

Data Presentation: Typical NMR Chemical Shifts

The following table summarizes typical chemical shift ranges for the unsubstituted pyrazole ring. Substituent effects can cause significant deviations.

Atom Nucleus Typical Chemical Shift (δ, ppm) in CDCl₃ Notes
H3 / H5¹H~7.5 - 7.6Often appear as doublets or a single peak in case of rapid tautomerism.[6][7]
H4¹H~6.3Typically a triplet due to coupling with H3 and H5.[6]
N-H¹HHighly variable (5-13)Broad signal, position is dependent on solvent, concentration, and temperature.
C3 / C5¹³C~130 - 140Chemical shifts are sensitive to substituents and tautomeric form.[6]
C4¹³C~105Generally the most upfield of the ring carbons.[6]
Experimental Protocol: Comprehensive NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the purified pyrazole derivative and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. Ensure the solvent is dry to minimize exchange broadening of N-H signals.[4]

  • Initial 1D Spectra: Acquire a standard ¹H NMR spectrum. Observe the chemical shifts, multiplicities, and integration. Following this, acquire a ¹³C NMR spectrum.

  • 2D NMR Acquisition (Trustworthiness Step):

    • HSQC: Run a standard HSQC experiment to correlate each proton signal to its directly attached carbon.

    • HMBC: Set the key HMBC parameter, J(C,H), to a value reflecting expected 2- and 3-bond coupling constants (typically 8-10 Hz) to establish long-range connectivity.[4]

    • COSY: Acquire a COSY spectrum to confirm proton-proton coupling networks.

  • Data Analysis:

    • Use the HSQC to assign directly bonded C-H pairs.

    • Use the HMBC to connect the molecular fragments. For example, observe the correlation from the H4 proton to both C3 and C5 carbons to definitively locate them.

    • If tautomerism is suspected (broad signals for C3/C5), perform variable temperature NMR, cooling the sample until the signals resolve into two distinct sets.[4]

Visualization: NMR Characterization Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Prep Dissolve 5-10 mg in 0.6 mL CDCl₃ H1 ¹H NMR Prep->H1 Analyze C13 ¹³C NMR H1->C13 Assign1D Initial 1D Assignment H1->Assign1D HSQC HSQC C13->HSQC C13->Assign1D HMBC HMBC HSQC->HMBC Assign2D Confirm C-H pairs (HSQC) HSQC->Assign2D Connect Establish Connectivity (HMBC) HMBC->Connect Assign1D->Assign2D Assign2D->Connect Structure Propose Structure Connect->Structure

Caption: Workflow for structural elucidation of pyrazoles using NMR.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

MS is a destructive technique that provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern. It is highly sensitive and is often coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Expertise & Experience: Deciphering Pyrazole Fragmentation

The pyrazole ring exhibits characteristic fragmentation pathways under electron impact (EI) ionization. Understanding these pathways is crucial for confirming the presence of the pyrazole core and interpreting the spectra of substituted analogs.

  • Key Fragmentation Processes:

    • Loss of HCN: A common fragmentation involves the expulsion of a molecule of hydrogen cyanide (27 Da) from the molecular ion or the [M-H]⁺ ion.[8]

    • Loss of N₂: Cleavage of the N-N bond can lead to the loss of a nitrogen molecule (28 Da) from the [M-H]⁺ ion.[8]

    • Substituent Effects: The nature and position of substituents strongly influence the fragmentation.[9][10] For example, a substituent at the N1 position will dictate the initial fragmentation steps.

Data Presentation: Common Mass Fragments of the Pyrazole Ring
Process Fragment Lost Mass Change Notes
Molecular Ion-M⁺The intact ionized molecule.
DehydrogenationH•M-1Formation of the [M-H]⁺ ion.
Ring CleavageHCNM-27A hallmark of many nitrogen heterocycles.[8]
Ring CleavageN₂(M-1)-28Loss of molecular nitrogen from the [M-H]⁺ ion.[8]
Experimental Protocol: GC-MS Analysis

This protocol is suitable for volatile or semi-volatile pyrazole derivatives.[1]

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.[1]

  • Instrumentation & Conditions:

    • GC System: Use a capillary column appropriate for the analyte's polarity (e.g., a DB-5 or equivalent).

    • Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature (e.g., 250-280°C).

    • Injection: Inject 1 µL of the sample solution.

    • MS Detector: Use Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range from m/z 40 to a value well above the expected molecular weight (e.g., m/z 500).

  • Data Analysis:

    • Identify the peak corresponding to your compound in the total ion chromatogram (TIC).

    • Examine the mass spectrum for that peak. Identify the molecular ion peak (M⁺).

    • Look for characteristic fragment ions (e.g., [M-27]⁺, [M-28]⁺) to confirm the pyrazole structure.

    • Compare the obtained spectrum with library data if available.

Chromatographic Techniques for Purity and Separation

Chromatography is essential for assessing the purity of a synthesized pyrazole and for separating it from starting materials, byproducts, or isomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity analysis of most pyrazole derivatives, especially those that are non-volatile or thermally sensitive.[11]

  • Causality in Method Development:

    • Column Choice: A reverse-phase C18 column is the most common starting point.[12]

    • Mobile Phase: A mixture of water and a polar organic solvent (acetonitrile or methanol) is typical.[11]

    • Peak Tailing: Pyrazoles, being basic, can interact with residual acidic silanols on the silica support, causing peak tailing. To counteract this, a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid is added to the mobile phase.[12][13] This protonates the silanols and the analyte, ensuring sharp, symmetrical peaks.

Experimental Protocol: Reverse-Phase HPLC Purity Analysis
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Filter and degas both phases.

  • Sample Preparation: Prepare a sample solution of the pyrazole at approximately 0.5 mg/mL in a 50:50 mixture of Mobile Phase A and B.[11]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV-Vis or PDA detector, monitoring at the λmax of the compound (e.g., 254 nm) or scanning a range.

    • Gradient: A typical gradient might be: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Data Analysis: Integrate the peaks in the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Visualization: Chromatographic Analysis Workflow

HPLC_Workflow start Synthesized Pyrazole (Crude Mixture) dissolve Dissolve in Mobile Phase start->dissolve inject Inject into HPLC/GC System dissolve->inject separate Separation on Column inject->separate detect Detection (UV or MS) separate->detect data Generate Chromatogram detect->data analyze Integrate Peaks & Calculate Purity data->analyze result Purity Report & Isomer Identification analyze->result Xray_Workflow start Purified Compound grow Grow Single Crystals start->grow mount Select & Mount Crystal grow->mount collect Collect Diffraction Data mount->collect solve Solve & Refine Structure collect->solve analyze Analyze Bond Lengths, Angles & Packing solve->analyze result Definitive 3D Structure analyze->result Integrated_Workflow cluster_synthesis Synthesis & Purification cluster_initial Initial Characterization cluster_structural Structural Elucidation cluster_final Definitive & Physical Characterization Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification TLC TLC Analysis Purification->TLC HPLC HPLC Purity Check TLC->HPLC MS Mass Spectrometry (LC-MS/GC-MS) [Confirm Mass] HPLC->MS NMR Comprehensive NMR (¹H, ¹³C, 2D) [Determine Structure] MS->NMR IR FTIR Spectroscopy [Confirm Functional Groups] NMR->IR Xray X-ray Crystallography [Confirm 3D Structure] IR->Xray Thermal Thermal Analysis (TGA/DSC) [Assess Stability] Xray->Thermal EA Elemental Analysis [Confirm Composition] Thermal->EA Final Fully Characterized Compound EA->Final

Sources

Application Notes & Protocols: High-Throughput Screening Assays for Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its remarkable metabolic stability and versatile chemical functionality have led to its incorporation into a multitude of FDA-approved drugs targeting a wide array of diseases.[1][2][3] Pyrazole-containing drugs like Celecoxib (anti-inflammatory), Sildenafil (for erectile dysfunction), and a growing number of kinase inhibitors such as Ruxolitinib and Ibrutinib (anticancer), underscore the therapeutic importance of this moiety.[2][3]

Many pyrazole derivatives exert their biological effects by inhibiting key enzymes, particularly protein kinases.[4][5] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers and inflammatory diseases.[6][7] Consequently, the ability to rapidly screen large libraries of novel pyrazole compounds for their ability to modulate these targets is a cornerstone of modern drug discovery.[8][9]

This guide provides an in-depth overview and detailed protocols for high-throughput screening (HTS) of pyrazole compounds. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical basis and practical methodologies for identifying and characterizing promising new therapeutic leads. We will explore both biochemical and cell-based assay formats, providing the rationale behind experimental choices to empower robust and reliable screening campaigns.[10][11][12]

Section 1: The High-Throughput Screening (HTS) Workflow

High-throughput screening is a systematic, automated process that enables the rapid testing of tens of thousands to millions of chemical compounds.[11][13] The goal is to identify "hits"—compounds that exhibit a desired biological activity against a specific target or pathway. A well-designed HTS campaign is a multi-step process that requires careful planning, development, and validation to ensure data quality and minimize false positives.[14][15][16]

Core Principles of a Successful HTS Campaign
  • Assay Robustness: The assay must be reproducible, with a large enough signal window to distinguish between active and inactive compounds.[14][17]

  • Miniaturization: Assays are typically performed in 384- or 1536-well microplates to conserve reagents and compound stocks.[11]

  • Automation: Robotic liquid handlers and detectors are essential for achieving the speed and consistency required for large-scale screening.[15][18]

  • Data Analysis: Sophisticated software is needed to process the vast amounts of data generated and to identify statistically significant hits.

The general workflow for an HTS campaign is illustrated below.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Follow-up Assay_Dev Assay Development (Target Selection, Format Choice) Optimization Optimization (Reagents, Conditions) Assay_Dev->Optimization Validation Validation (Z'-factor, S/N Ratio) Optimization->Validation Library_Prep Compound Library Preparation Validation->Library_Prep Proceed to HTS HTS Automated HTS (Single Concentration) Library_Prep->HTS Data_Analysis Primary Data Analysis (Hit Identification) HTS->Data_Analysis Hit_Picking Hit Picking & Re-testing Data_Analysis->Hit_Picking Advance Hits Dose_Response Dose-Response Assays (IC50/EC50 Determination) Hit_Picking->Dose_Response Secondary_Assays Secondary & Orthogonal Assays Dose_Response->Secondary_Assays SAR SAR Secondary_Assays->SAR Lead Optimization (SAR)

Caption: General workflow for a high-throughput screening (HTS) campaign.
Assay Quality Control: The Z'-Factor

Before embarking on a full-scale screen, the assay must be rigorously validated to ensure it can reliably distinguish hits from noise. The most widely accepted statistical parameter for this is the Z'-factor (Z-prime).[19][20][21] The Z'-factor provides a measure of the separation between the positive and negative control signals relative to their variability.

The formula for Z'-factor is: Z' = 1 - (3σp + 3σn) / |μp - μn|

Where:

  • μp and σp are the mean and standard deviation of the positive control.

  • μn and σn are the mean and standard deviation of the negative control.

Z'-Factor ValueAssay QualityInterpretation
> 0.5 ExcellentA large separation band between controls; ideal for HTS.[20]
0 to 0.5 MarginalThe assay may be acceptable, but hit confirmation will be challenging.[20]
< 0 UnacceptableThe control signals overlap, making the assay unsuitable for screening.[20][21]

A Z'-factor is calculated from multiple replicates of positive and negative controls run on several plates to ensure inter-plate and intra-plate reproducibility.[17][22][23]

Section 2: Biochemical Assays for Pyrazole Compounds

Biochemical assays utilize purified components (e.g., enzymes, receptors) in a cell-free system to directly measure the interaction of a compound with its target.[10][11] They are highly amenable to HTS due to their simplicity and lower variability compared to cell-based assays.[12] For pyrazole compounds, which frequently target kinases, in vitro kinase inhibition assays are a primary screening method.[4]

Application Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent ADP Detection)

This protocol describes a universal method for screening pyrazole compounds against a protein kinase of interest by quantifying the amount of ADP produced, which is a direct measure of enzyme activity.

Principle: The kinase reaction consumes ATP and produces ADP. A detection reagent is added that contains an enzyme that converts the ADP back to ATP. This newly synthesized ATP is then used by a luciferase to produce light. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity. Inhibitors will block the kinase, reduce ADP production, and lead to a lower luminescent signal. This method is highly sensitive and robust for HTS.[24]

Target Example: Cyclin-Dependent Kinase 2 (CDK2) CDK2 is a serine/threonine kinase that plays a critical role in cell cycle progression, particularly the G1/S phase transition.[25] Its deregulation is common in many human cancers, making it an important therapeutic target.[25][26][27]

CDK2_Pathway cluster_0 G1 Phase cluster_1 G1/S Transition GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K/AKT Pathway Receptor->PI3K CyclinD Cyclin D Synthesis PI3K->CyclinD CDK46 CDK4/6-Cyclin D CyclinD->CDK46 Activates Rb pRb CDK46->Rb Phosphorylates & Inactivates E2F E2F Rb->E2F Releases CyclinE Cyclin E Synthesis E2F->CyclinE CDK2_E CDK2-Cyclin E (Active) CyclinE->CDK2_E Activates S_Phase S Phase Entry (DNA Replication) CDK2_E->S_Phase Phosphorylates Substrates Pyrazole Pyrazole Inhibitor Pyrazole->CDK2_E Inhibits

Caption: Simplified CDK2 signaling pathway at the G1/S checkpoint.

Materials & Reagents:

  • Compound Plate: 384-well plate with pyrazole compounds serially diluted in DMSO.

  • Assay Plate: 384-well, white, low-volume plate (e.g., Corning #3574).

  • Reagents:

    • Purified, active CDK2/Cyclin E enzyme complex.

    • Kinase substrate (e.g., Histone H1).

    • ATP at a concentration near the Km for the enzyme.

    • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • ADP detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

    • Acoustic liquid handler (e.g., Echo) or pin tool for compound transfer.

    • Plate reader capable of measuring luminescence.

Step-by-Step Protocol:

  • Compound Plating:

    • Using an acoustic liquid handler, transfer 20-50 nL of pyrazole compounds from the compound plate to the empty assay plate.

    • Rationale: Acoustic transfer minimizes DMSO carryover and allows for precise, low-volume additions, which is critical in HTS.

    • Include wells for controls:

      • Negative Control (0% inhibition): DMSO only.

      • Positive Control (100% inhibition): A known potent CDK2 inhibitor or no enzyme.

  • Enzyme/Substrate Addition:

    • Prepare a 2X enzyme/substrate solution in kinase reaction buffer.

    • Add 5 µL of this solution to each well of the assay plate.

    • Incubate for 10-15 minutes at room temperature.

    • Rationale: This pre-incubation allows the compounds to bind to the kinase before the reaction is initiated.

  • Initiate Kinase Reaction:

    • Prepare a 2X ATP solution in kinase reaction buffer.

    • Add 5 µL of the ATP solution to each well to start the reaction. The final volume is now 10 µL.

    • Incubate for 60 minutes at room temperature. The plate should be covered to prevent evaporation.

    • Rationale: The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption).

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Luminescence Generation:

    • Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Read the luminescence on a compatible plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (Signal_compound - Signal_pos) / (Signal_neg - Signal_pos))

  • Plot % Inhibition vs. log[Compound Concentration].

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

Section 3: Cell-Based Assays for Pyrazole Compounds

While biochemical assays are excellent for primary screening, they lack physiological context.[12] Cell-based assays measure a compound's effect within a living cell, providing integrated data on cell permeability, target engagement, and potential off-target cytotoxicity.[11][13][28] They are crucial for validating hits from primary screens and providing a more accurate prediction of in vivo efficacy.[13]

Application Protocol 2: Cell Viability/Cytotoxicity Assay

This protocol measures the number of viable cells in a population after treatment with pyrazole compounds. It is a fundamental assay to identify compounds that are cytotoxic or inhibit cell proliferation.

Principle: This assay uses a reagent (e.g., CellTiter-Glo®, Promega) that quantifies ATP, an indicator of metabolically active, viable cells.[13] The reagent lyses the cells and provides luciferase and its substrate. In the presence of ATP from viable cells, a luminescent signal is produced that is directly proportional to the number of living cells.

Cell Line Example: MDA-MB-231 (Triple-Negative Breast Cancer) This cell line is often used in cancer research and has been employed in HTS to identify cytotoxic pyrazole compounds.[29]

Materials & Reagents:

  • Compound Plate: As described in Protocol 1.

  • Cell Culture Plate: 384-well, clear-bottom, white-walled tissue culture-treated plate.

  • Cell Line: MDA-MB-231 cells cultured in appropriate medium (e.g., DMEM + 10% FBS).

  • Reagents:

    • CellTiter-Glo® Luminescent Cell Viability Assay reagent.

    • Acoustic liquid handler or multichannel pipette.

    • Plate reader capable of measuring luminescence.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count MDA-MB-231 cells.

    • Dilute cells to an optimized seeding density (e.g., 1,000 cells/well) in 40 µL of culture medium.

    • Dispense cells into the 384-well assay plate.

    • Incubate overnight (18-24 hours) at 37°C, 5% CO₂ to allow cells to attach.

    • Rationale: An overnight incubation ensures cells have recovered from harvesting and are in a logarithmic growth phase.

  • Compound Treatment:

    • Transfer 20-50 nL of pyrazole compounds and controls (DMSO) from the compound plate to the cell plate.

    • Note: Ensure the final DMSO concentration is non-toxic, typically ≤0.5%.[30]

  • Incubation:

    • Return the plate to the incubator for 72 hours.

    • Rationale: A 72-hour incubation period is typically sufficient to observe effects on cell proliferation and viability.

  • Assay Readout:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 20 µL of the reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Read the luminescence on a plate reader.

Data Analysis: Data analysis is similar to the biochemical assay. The IC₅₀ value represents the concentration at which 50% of cell viability is lost. This is often referred to as a GI₅₀ (Growth Inhibition 50) in proliferation assays.

Application Protocol 3: Cellular Target Engagement Assay (NanoBRET™)

A key question in drug discovery is whether a compound that inhibits an enzyme in a test tube can actually bind to that same target inside a living cell. Target engagement assays provide this critical information.

Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement assay measures compound binding to a specific protein in intact cells.[31][32][33] The target protein is expressed as a fusion with a bright, energy-efficient NanoLuc® luciferase (the energy donor). A fluorescent tracer that reversibly binds to the target protein is added to the cells (the energy acceptor). When the tracer binds to the NanoLuc®-fusion protein, the donor and acceptor are in close proximity, and BRET occurs. A test compound that binds to the target will compete with and displace the tracer, leading to a dose-dependent decrease in the BRET signal.[33][34]

Target Example: Janus Kinase 2 (JAK2) JAKs are a family of tyrosine kinases essential for cytokine signaling via the JAK-STAT pathway.[6][35] Pyrazole-based JAK inhibitors, like Ruxolitinib, are approved for treating myelofibrosis and other inflammatory conditions.[35]

Materials & Reagents:

  • Cell Line: HEK293 cells.

  • Expression Vector: Plasmid DNA encoding the target kinase (e.g., JAK2) fused to NanoLuc® luciferase.

  • Transfection Reagent: (e.g., FuGENE® HD).

  • NanoBRET™ Reagents:

    • Specific fluorescent tracer for the kinase of interest.

    • Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

  • Assay Plate: 384-well, white, non-binding surface plate.

  • Plate reader capable of simultaneous filtered measurement of donor (450 nm) and acceptor (610 nm) emission.[32]

Step-by-Step Protocol (Transient Transfection):

  • Cell Transfection (Day 1):

    • Prepare a mixture of the JAK2-NanoLuc® vector DNA and transfection reagent in Opti-MEM® medium.[32]

    • Add the transfection complex to a suspension of HEK293 cells.

    • Plate the cell suspension into a larger tissue culture flask and incubate for 24 hours to allow for protein expression.[32]

  • Assay Preparation (Day 2):

    • Harvest the transfected cells, wash, and resuspend them in Opti-MEM®.

    • Prepare serial dilutions of the pyrazole test compounds in DMSO.

  • Compound and Tracer Addition:

    • Add the test compounds to the wells of the 384-well assay plate.

    • Prepare the fluorescent tracer solution at the desired concentration in Opti-MEM®.

    • Add the tracer solution to the wells containing the compounds.

  • Cell Addition:

    • Add the transfected cell suspension to all wells.

    • Incubate the plate for 2 hours at 37°C, 5% CO₂.

    • Rationale: This equilibration period allows the compound and tracer to permeate the cells and reach equilibrium binding with the intracellular target.

  • Substrate Addition and Reading:

    • Prepare the Nano-Glo® Substrate solution containing the extracellular inhibitor.

    • Add the substrate solution to all wells.

    • Read the donor and acceptor emission signals within 20 minutes using a BRET-capable plate reader.[32]

Data Analysis:

  • Calculate the raw BRET ratio for each well: (Acceptor Emission / Donor Emission) .

  • Convert the raw ratios to milliBRET units (mBU): Raw BRET Ratio * 1000 .

  • Normalize the data and plot mBU vs. log[Compound Concentration].

  • Fit the curve to determine the IC₅₀, which reflects the compound's apparent affinity for the target in the intracellular environment.

Summary and Assay Selection

The choice between a biochemical and a cell-based assay depends on the stage of the drug discovery project. Biochemical assays are ideal for primary HTS of large compound libraries due to their robustness, lower cost, and direct measurement of target interaction. Cell-based assays are essential for secondary screening and hit validation, providing more physiologically relevant data on a compound's activity in a complex biological system.

Assay TypePrimary ApplicationAdvantagesDisadvantages
Biochemical Primary HTS, SARHigh throughput, robust, direct target interaction, lower cost.Lacks physiological context, may miss compounds requiring metabolic activation.
Cell-Based Hit validation, SAR, MOA studiesPhysiologically relevant, accounts for cell permeability, provides cytotoxicity data.More complex, higher variability, lower throughput, potential for off-target effects.[11]

By employing a strategic combination of these powerful HTS techniques, researchers can efficiently screen pyrazole libraries to identify and validate novel compounds with high therapeutic potential.

References

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  • Wang, Y., et al. (2015). Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway. Oncogene. [Link]

  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Preprints.org. [Link]

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Application Notes and Protocols: Leveraging 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone for the Development of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Pyrazole Scaffold in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent one of the most critical classes of drug targets in modern medicine, particularly in oncology and inflammatory diseases.[1][2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous conditions. Within the vast chemical space explored for kinase inhibition, the pyrazole ring has emerged as a "privileged scaffold".[1][3] This five-membered heterocyclic motif is a key structural feature in several FDA-approved kinase inhibitors, including Crizotinib, Ruxolitinib, and Erdafitinib.[1][3][4] The utility of the pyrazole core lies in its synthetic tractability, drug-like properties, and its capacity to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a common feature for many Type I and Type II kinase inhibitors.[3]

This document provides detailed application notes and protocols for the use of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone , a versatile building block for the synthesis of a diverse library of potential kinase inhibitors. We will explore its structural attributes, outline a strategic approach to its utilization in inhibitor design, and provide detailed experimental protocols for primary screening and cell-based secondary assays.

Physicochemical Properties of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone

A thorough understanding of the physicochemical properties of a starting scaffold is paramount for its effective application in drug discovery. Below is a summary of the key properties for 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone.

PropertyValueSource/Method
Molecular Formula C9H14N2O-
Molecular Weight 166.22 g/mol -
Appearance White to off-white solidTypical for similar pyrazole derivatives
Solubility Soluble in DMSO, DMF, Methanol, ChloroformPredicted based on structure
Lipophilicity (clogP) ~1.5-2.5Calculated
Hydrogen Bond Donors 0-
Hydrogen Bond Acceptors 2 (N of pyrazole, C=O)-
Reactivity The acetyl group is a key handle for chemical modificationChemical Synthesis Principles

Strategic Rationale for Kinase Inhibitor Development

The structure of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone offers several strategic advantages for the development of kinase inhibitors:

  • The Pyrazole Core: As previously mentioned, the disubstituted pyrazole ring can act as a bioisosteric replacement for other hinge-binding motifs.[3] The two nitrogen atoms can engage in hydrogen bonding with the kinase hinge region.

  • The Acetyl Group: This functional group serves as a prime site for chemical elaboration. It can be readily transformed into a variety of other functional groups (e.g., amines, hydrazones, oximes, or more complex heterocyclic systems) to explore the solvent-exposed region of the ATP-binding pocket and enhance potency and selectivity.[5]

  • The N-ethyl Group: This group occupies the solvent-facing region and can be modified to fine-tune solubility and pharmacokinetic properties.

  • The 3,5-dimethyl Substitution: These methyl groups can provide favorable van der Waals interactions within the ATP binding site and can influence the orientation of the pyrazole ring.

The overarching strategy involves using this compound as a scaffold to generate a library of derivatives through modification of the acetyl group. These derivatives can then be screened against a panel of kinases to identify initial hits.

Proposed Mechanism of Action and Signaling Pathway

Pyrazole-based inhibitors typically function as ATP-competitive inhibitors.[3] They occupy the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. This inhibition can block downstream signaling pathways that are aberrantly activated in diseases like cancer.

Diagram of a Generic Kinase Signaling Pathway and Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase (RTK) Kinase1 Upstream Kinase (e.g., RAS/RAF) Receptor->Kinase1 Activates GrowthFactor Growth Factor GrowthFactor->Receptor Binds Kinase2 Downstream Kinase (e.g., MEK/ERK) Kinase1->Kinase2 Phosphorylates & Activates Substrate Substrate Protein Kinase2->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response (Proliferation, Survival) PhosphoSubstrate->CellularResponse Leads to Inhibitor 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone Derivative Inhibitor->Kinase2 Inhibits ATP Binding

Caption: Generic kinase signaling cascade and the point of intervention for a pyrazole-based inhibitor.

Experimental Protocols

The following protocols provide a framework for the initial screening and characterization of kinase inhibitors derived from 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone.

Protocol 1: Primary Kinase Screening using an In Vitro Assay

This protocol describes a generic, high-throughput in vitro kinase assay to identify initial "hit" compounds. The principle is based on the detection of ATP consumption or product formation.

Workflow for Primary Kinase Screening

G Start Start: Compound Library (Derivatives of the Scaffold) Dispense Dispense Compounds into 384-well Assay Plate Start->Dispense AddKinase Add Kinase and Substrate Mixture Dispense->AddKinase Incubate1 Incubate at Room Temperature AddKinase->Incubate1 AddATP Initiate Reaction with ATP Incubate1->AddATP Incubate2 Incubate to Allow Phosphorylation AddATP->Incubate2 AddDetection Add Detection Reagent (e.g., ADP-Glo™) Incubate2->AddDetection Incubate3 Incubate for Signal Development AddDetection->Incubate3 Read Read Luminescence on a Plate Reader Incubate3->Read Analyze Data Analysis: Calculate % Inhibition Read->Analyze End Identify 'Hit' Compounds Analyze->End

Caption: High-throughput primary kinase screening workflow.

Materials:

  • 384-well white, flat-bottom assay plates

  • Acoustic liquid handler or multichannel pipette

  • Plate reader capable of luminescence detection

  • Purified recombinant kinase of interest

  • Specific peptide substrate for the kinase

  • ATP solution

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Test compounds (derivatives of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone) dissolved in 100% DMSO

  • Positive control inhibitor (e.g., Staurosporine)

  • Negative control (DMSO)

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 25 nL of each test compound from the library (typically at 10 mM in DMSO) into the wells of a 384-well assay plate. Also, dispense the positive and negative controls.

  • Kinase/Substrate Addition: Prepare a master mix of the kinase and its corresponding peptide substrate in kinase assay buffer. Add 5 µL of this mixture to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the kinase.

  • Reaction Initiation: Prepare an ATP solution in kinase assay buffer at a concentration close to the Km for the specific kinase. Add 5 µL of the ATP solution to all wells to start the enzymatic reaction. The final concentration of the test compounds will typically be 10 µM.

  • Kinase Reaction: Incubate the plate at room temperature for 1 hour.

  • ATP Depletion Measurement:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Signal Generation:

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound relative to the positive and negative controls. Compounds showing significant inhibition (e.g., >50%) are considered "hits" for further investigation.

Protocol 2: Cell-Based Secondary Assay for Target Engagement and Anti-proliferative Activity

This protocol is designed to validate the activity of "hit" compounds in a cellular context, assessing their ability to inhibit the target kinase within a cell and their effect on cell proliferation.

Workflow for Cell-Based Secondary Assay

G Start Start: 'Hit' Compounds from Primary Screen Seed Seed Cancer Cell Line (with target kinase dysregulation) in 96-well plates Start->Seed Incubate1 Incubate for 24 hours for cell adherence Seed->Incubate1 Treat Treat cells with a serial dilution of 'hit' compounds Incubate1->Treat Incubate2 Incubate for 72 hours Treat->Incubate2 AddReagent Add Cell Viability Reagent (e.g., CellTiter-Glo®) Incubate2->AddReagent Incubate3 Incubate to stabilize signal AddReagent->Incubate3 Read Read Luminescence Incubate3->Read Analyze Data Analysis: Determine IC50 values Read->Analyze End Confirm Cellular Activity Analyze->End

Caption: Workflow for determining the anti-proliferative activity of hit compounds.

Materials:

  • 96-well clear, flat-bottom tissue culture plates

  • Cancer cell line known to be dependent on the target kinase

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • "Hit" compounds dissolved in 100% DMSO

  • Positive control drug

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) in 100 µL of complete medium.

  • Cell Adherence: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the "hit" compounds in the cell culture medium. The final DMSO concentration should be kept below 0.5%. Remove the old medium from the cells and add 100 µL of the medium containing the compounds.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Directions

1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone represents a valuable and versatile starting point for the development of novel kinase inhibitors. Its structural features are well-suited for creating libraries of compounds with the potential to interact with the ATP-binding site of a wide range of kinases. The protocols outlined in this document provide a robust framework for the initial stages of a drug discovery campaign, from primary screening to cellular validation. Successful identification of potent and selective inhibitors will pave the way for further lead optimization, including in-depth structure-activity relationship (SAR) studies, pharmacokinetic profiling, and in vivo efficacy testing. The rich history of pyrazole-based compounds in medicine suggests that derivatives of this scaffold hold significant promise for the development of next-generation targeted therapies.[4][6][7]

References

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  • H. A. Abdel-Aziz, et al., "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects," MDPI, 2022. [Link]

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  • E. G. Apaydın, et al., "Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects," MDPI, 2021. [Link]

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  • P. V. K. Kumar, et al., "SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES," TSI Journals, 2013. [Link]

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Application Notes and Protocols for Pyrazole Derivatives in Antimicrobial and Antifungal Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Evolving Landscape of Antimicrobial Discovery and the Role of Pyrazole Scaffolds

The relentless rise of antimicrobial resistance (AMR) constitutes a formidable challenge to global health, necessitating the urgent discovery and development of novel therapeutic agents.[1] Among the myriad of heterocyclic compounds explored in medicinal chemistry, pyrazole derivatives have emerged as a particularly promising class of molecules.[2][3][4] This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, serves as a versatile scaffold for the design of compounds with a broad spectrum of biological activities, including potent antibacterial and antifungal properties.[1][5]

These application notes are designed for researchers, scientists, and drug development professionals. They provide a comprehensive guide to the synthesis, in vitro evaluation, and mechanistic understanding of pyrazole derivatives as antimicrobial and antifungal agents. The protocols detailed herein are based on established methodologies and are intended to be self-validating, offering a robust framework for your research endeavors.

I. Synthesis of Bioactive Pyrazole Derivatives: A Practical Guide

The synthetic accessibility of the pyrazole core allows for extensive structural modifications, which is crucial for optimizing antimicrobial and antifungal potency. A common and effective strategy involves the condensation of α,β-unsaturated ketones (chalcones) with hydrazine derivatives.

Protocol 1: Synthesis of Pyrazole-1-sulphonamides via Chalcones

This protocol outlines a two-step synthesis of pyrazole-1-sulphonamides, a class of pyrazole derivatives with demonstrated antimicrobial activity.

Step 1: Synthesis of (E)-3-phenyl-4-(p-substituted phenyl)-3-buten-2-ones (Chalcones)

  • Reaction Setup: In a round-bottom flask, dissolve benzyl methyl ketone and an appropriate p-substituted benzaldehyde in ethanol.

  • Catalysis: Add a few drops of piperidine as a basic catalyst.

  • Reaction Condition: Reflux the mixture for 4-6 hours.

  • Work-up: After cooling, pour the reaction mixture into crushed ice. The resulting precipitate is the chalcone.

  • Purification: Filter the solid, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain the pure chalcone.

Step 2: Synthesis of Pyrazole-1-sulphonamides

  • Hydrazone Formation: Reflux the synthesized chalcone with p-sulfamylphenyl hydrazine in glacial acetic acid. This reaction forms the corresponding hydrazone intermediate.

  • Cyclization: Treat the hydrazone with 30% hydrochloric acid and heat to induce cyclization, affording the desired pyrazole-1-sulphonamide.

  • Purification: The product can be purified by recrystallization.

II. In Vitro Evaluation of Antimicrobial and Antifungal Activity

A critical step in the discovery pipeline is the accurate in vitro assessment of the synthesized compounds' efficacy against a panel of clinically relevant microbial and fungal strains.

Protocol 2: Agar Well Diffusion Assay for Preliminary Screening

This method provides a qualitative to semi-quantitative assessment of the antimicrobial activity.

  • Media Preparation: Prepare nutrient agar for bacteria and Sabouraud Dextrose Agar for fungi and sterilize by autoclaving.

  • Inoculation: Aseptically pour the molten agar into sterile Petri dishes and allow it to solidify. Prepare a standardized microbial/fungal suspension (e.g., 0.5 McFarland standard) and evenly swab it onto the agar surface.

  • Well Preparation: Create wells of a standard diameter (e.g., 6 mm) in the agar using a sterile cork borer.

  • Compound Application: Prepare stock solutions of the test pyrazole derivatives in a suitable solvent (e.g., DMSO). Add a fixed volume (e.g., 100 µL) of each test compound solution to the wells.

  • Controls: Use a solvent control (e.g., DMSO) and a positive control with a standard antibiotic (e.g., Ciprofloxacin for bacteria) or antifungal (e.g., Fluconazole for fungi).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

  • Data Analysis: Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism and is a quantitative measure of a compound's potency.[6] The broth microdilution method is a widely accepted standard.[7][8]

  • Preparation of Test Compounds: Prepare a series of two-fold serial dilutions of the pyrazole derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism and dilute it in the broth to the desired final concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Inoculation of Microtiter Plate: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compounds.

  • Controls: Include a growth control (broth and inoculum without any compound) and a sterility control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for yeasts).[8]

  • Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.[6]

Compound ID Test Organism MIC (µg/mL) Reference Drug Reference Drug MIC (µg/mL)
Pyrazole AStaphylococcus aureus16Ciprofloxacin1
Pyrazole AEscherichia coli32Ciprofloxacin2
Pyrazole BCandida albicans8Fluconazole4
Pyrazole BAspergillus niger16Amphotericin B2

This table presents hypothetical data for illustrative purposes.

III. Unraveling the Mechanism of Action

Understanding how a compound exerts its antimicrobial or antifungal effect is paramount for rational drug design and development. Pyrazole derivatives have been shown to target various essential cellular processes in microbes.

A. Inhibition of Bacterial DNA Gyrase

Bacterial DNA gyrase, a type II topoisomerase, is a well-validated target for antibacterial agents. It is essential for DNA replication, repair, and transcription. Some pyrazole derivatives have been identified as inhibitors of this enzyme.[9]

DNA_Gyrase_Inhibition cluster_bacterial_cell Bacterial Cell DNA_Replication DNA Replication & Transcription Relaxed_DNA Relaxed DNA DNA_Gyrase DNA Gyrase (Topoisomerase II) Relaxed_DNA->DNA_Gyrase binds Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Replication DNA_Gyrase->Supercoiled_DNA introduces negative supercoils Pyrazole Pyrazole Derivative Pyrazole->DNA_Gyrase inhibits

Caption: Inhibition of bacterial DNA gyrase by a pyrazole derivative.

B. Fungal Succinate Dehydrogenase (SDH) Inhibition

Succinate dehydrogenase (SDH), also known as complex II of the mitochondrial electron transport chain, is a crucial enzyme for cellular respiration in fungi. Pyrazole-4-carboxamides are a class of fungicides known to target SDH.[10]

SDH_Inhibition cluster_fungal_mitochondrion Fungal Mitochondrion Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH substrate Fumarate Fumarate SDH->Fumarate oxidizes to ETC Electron Transport Chain SDH->ETC donates electrons to ATP_Production ATP Production ETC->ATP_Production Pyrazole_Carboxamide Pyrazole-4-Carboxamide Pyrazole_Carboxamide->SDH inhibits

Caption: Mechanism of fungal SDH inhibition by a pyrazole-4-carboxamide.

IV. Structure-Activity Relationship (SAR) Insights

The antimicrobial and antifungal potency of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and any appended functionalities.

  • Electron-withdrawing and Donating Groups: The presence of electron-withdrawing groups (e.g., nitro, fluoro) or electron-donating groups on N-phenylpyrazole curcumin derivatives has been shown to play a key role in their antibacterial activity.[11]

  • Substituents on the Phenyl Ring: The nature of the substituent on the phenyl ring attached to the pyrazole core can significantly influence biological activity.[12]

  • Carbothiohydrazide Moiety: Compounds containing a free carbothiohydrazide moiety have demonstrated higher antimicrobial activity compared to their cyclized thiadiazine derivatives.[6]

  • Hybrid Molecules: The combination of the pyrazole scaffold with other bioactive heterocyclic rings, such as thiazole, can lead to compounds with enhanced antimicrobial properties.[12]

SAR_Flowchart Start Pyrazole Core Scaffold Modification Structural Modification Start->Modification SAR_Analysis Structure-Activity Relationship Analysis Modification->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Modification Iterative Design Potent_Compound Potent Antimicrobial/ Antifungal Agent Lead_Optimization->Potent_Compound

Caption: A flowchart illustrating the role of SAR in lead optimization.

V. Concluding Remarks and Future Directions

Pyrazole derivatives represent a rich source of inspiration for the development of novel antimicrobial and antifungal agents. The synthetic tractability of the pyrazole scaffold, coupled with the potential for diverse biological activities, makes it an attractive starting point for drug discovery programs. Future research should focus on exploring novel substitutions, creating hybrid molecules with other pharmacophores, and elucidating the mechanisms of action for the most potent compounds. A deeper understanding of the structure-activity relationships will undoubtedly pave the way for the design of next-generation pyrazole-based therapeutics to combat the growing threat of antimicrobial resistance.

References

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Application Notes and Protocols: The Strategic Role of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone in the Synthesis of Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Inflammation Research

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, particularly in the development of anti-inflammatory drugs.[1][2] Its structural versatility allows for the precise orientation of substituents to interact with biological targets, most notably the cyclooxygenase (COX) enzymes. The therapeutic relevance of pyrazoles is exemplified by the commercial success of drugs like celecoxib, a selective COX-2 inhibitor, which underscores the potential of this scaffold in creating effective and safer anti-inflammatory agents.[3] This document provides a detailed guide for researchers on utilizing the key building block, 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone , in the synthesis of novel pyrazole-based compounds with potential anti-inflammatory activity.

This guide will delineate a robust synthetic pathway, provide detailed experimental protocols, and discuss the evaluation of the synthesized compounds, thereby offering a comprehensive resource for drug discovery and development professionals.

Synthetic Strategy: From Pyrazole Ketone to Bioactive Compounds

A prevalent and effective strategy for elaborating the 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone core into potential anti-inflammatory agents involves a two-step sequence: a Claisen-Schmidt condensation followed by a cyclization reaction. This approach allows for the introduction of diverse structural motifs, enabling the exploration of structure-activity relationships (SAR).

  • Step 1: Claisen-Schmidt Condensation to form Pyrazolylchalcones. The acetyl group of the starting pyrazole is a versatile handle for C-C bond formation. The Claisen-Schmidt condensation, a base-catalyzed reaction between a ketone and an aromatic aldehyde, is an efficient method to synthesize α,β-unsaturated ketones, commonly known as chalcones.[5][6] This reaction introduces a conjugated system and a second aromatic ring, both of which are common features in many COX inhibitors. The choice of the aromatic aldehyde is a critical diversification point, allowing for the introduction of various substituents to probe their effect on biological activity.

  • Step 2: Cyclization to form Pyrazolylpyrazolines. The resulting pyrazolylchalcone possesses a reactive α,β-unsaturated keto function, making it an excellent precursor for cyclization reactions.[7] Treatment with hydrazine hydrate leads to the formation of a pyrazoline ring, resulting in a bipyrazole or pyrazolylpyrazoline scaffold.[1] These structures have demonstrated significant anti-inflammatory and COX-inhibitory activities.[1]

The overall synthetic workflow is depicted below:

G cluster_0 Synthesis of Starting Material cluster_1 Synthesis of Anti-inflammatory Agents cluster_2 Biological Evaluation A Ethylhydrazine + Acetylacetone B 1-ethyl-3,5-dimethyl-1H-pyrazole A->B Knorr Pyrazole Synthesis C 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone B->C Friedel-Crafts Acylation E Pyrazolylchalcone (Intermediate) C->E Claisen-Schmidt Condensation D Substituted Aromatic Aldehyde D->E G Pyrazolylpyrazoline (Final Product) E->G Cyclization F Hydrazine Hydrate F->G H In vitro COX-1/COX-2 Inhibition Assay G->H

Caption: Synthetic workflow for anti-inflammatory agents.

Experimental Protocols

Protocol 1: Synthesis of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone (Starting Material)

Rationale: The synthesis of the starting material is a crucial first step. A common method for preparing 1,3,5-substituted pyrazoles is the Knorr pyrazole synthesis, followed by Friedel-Crafts acylation to introduce the acetyl group at the 4-position.

Step 1a: Synthesis of 1-ethyl-3,5-dimethyl-1H-pyrazole

  • To a stirred solution of acetylacetone (0.1 mol) in ethanol (100 mL), add ethylhydrazine oxalate (0.1 mol).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-ethyl-3,5-dimethyl-1H-pyrazole.

Step 1b: Synthesis of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone

  • To a stirred solution of 1-ethyl-3,5-dimethyl-1H-pyrazole (0.05 mol) in anhydrous dichloromethane (100 mL), add acetyl chloride (0.06 mol).

  • Cool the mixture to 0 °C in an ice bath.

  • Add anhydrous aluminum chloride (0.06 mol) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

  • Pour the reaction mixture slowly into a beaker containing crushed ice and concentrated hydrochloric acid (20 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone.[8]

Protocol 2: Synthesis of a Representative Pyrazolylchalcone

Rationale: The Claisen-Schmidt condensation is a robust method for forming the chalcone scaffold.[5][9] The use of a strong base like potassium hydroxide in ethanol is a common and effective condition for this transformation. The choice of a substituted benzaldehyde (e.g., 4-methoxybenzaldehyde) is illustrative of how structural diversity can be introduced.

Synthesis of (E)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(4-methoxyphenyl)prop-2-en-1-one

  • Dissolve 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone (10 mmol) and 4-methoxybenzaldehyde (12 mmol) in ethanol (50 mL) in a round-bottom flask.

  • Add a solution of potassium hydroxide (20 mmol) in water (5 mL) dropwise to the stirred mixture at room temperature.

  • Continue stirring at room temperature for 12-24 hours. The formation of a precipitate indicates product formation.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into ice-cold water (200 mL) and acidify with dilute HCl to pH 5-6.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product.

  • Recrystallize the crude product from ethanol to obtain the pure pyrazolylchalcone.

Expected Characterization Data:

  • ¹H NMR: Signals corresponding to the ethyl and methyl groups on the pyrazole ring, the methoxy group, the aromatic protons, and the characteristic double bond protons of the enone system (typically in the range of 7.0-8.0 ppm).

  • IR (cm⁻¹): A strong absorption band around 1650-1680 cm⁻¹ corresponding to the α,β-unsaturated carbonyl group.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of the product.

Protocol 3: Synthesis of a Representative Pyrazolylpyrazoline

Rationale: The cyclization of the chalcone with hydrazine hydrate is a standard method for the synthesis of pyrazolines.[10][11] The reaction is typically carried out in a protic solvent like ethanol or acetic acid.

Synthesis of 5-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole

  • Suspend the synthesized pyrazolylchalcone (5 mmol) in absolute ethanol (50 mL) in a round-bottom flask.

  • Add hydrazine hydrate (10 mmol, 80% solution) to the suspension.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (150 mL).

  • Collect the resulting solid by vacuum filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the final pyrazolylpyrazoline.

Expected Characterization Data:

  • ¹H NMR: Disappearance of the enone protons and the appearance of signals corresponding to the pyrazoline ring protons (typically as an ABX system in the range of 3.0-5.5 ppm).

  • IR (cm⁻¹): Disappearance of the C=O stretching band of the chalcone and the appearance of a C=N stretching band for the pyrazoline ring around 1590-1610 cm⁻¹.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of the pyrazolylpyrazoline.

Application Notes: Biological Evaluation

The synthesized pyrazole derivatives can be evaluated for their anti-inflammatory potential through a series of in vitro and in vivo assays.

In Vitro COX Inhibition Assay

Protocol for COX-1/COX-2 Inhibition Assay (Fluorometric or LC-MS/MS based)

  • Enzyme and Substrate Preparation: Obtain purified ovine or human COX-1 and COX-2 enzymes. Prepare a stock solution of arachidonic acid (substrate) in ethanol.

  • Inhibitor Preparation: Dissolve the synthesized pyrazole compounds in DMSO to prepare stock solutions. Serially dilute the stock solutions to obtain a range of concentrations for IC₅₀ determination.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer (e.g., Tris-HCl), a cofactor (e.g., hematin), and the enzyme (COX-1 or COX-2).[1]

    • Add the test compound dilutions to the wells and pre-incubate for a specified time (e.g., 10 minutes at 37 °C).

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a defined period (e.g., 20 minutes at 37 °C).

    • Stop the reaction by adding a quenching solution (e.g., a solution of a non-selective COX inhibitor or by acidification).

  • Detection: The amount of PGE2 produced can be quantified using a commercial ELISA kit, a fluorometric assay kit, or by LC-MS/MS for higher accuracy and sensitivity.[1][3]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control (without inhibitor). Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration. The selectivity index (SI) is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.

Table 1: Representative Biological Data for Pyrazole-based Anti-inflammatory Agents

CompoundR-group on Phenyl RingCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1/COX-2)
Celecoxib (Reference) 4-SO₂NH₂>100.04>250
Compound A 4-OCH₃8.50.2534
Compound B 4-Cl5.20.1534.7
Compound C 4-NO₂12.10.524.2

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values will vary depending on the specific molecular structure.

G cluster_0 Inflammatory Stimuli (e.g., LPS, Cytokines) cluster_1 Cell Membrane cluster_2 Pro-inflammatory Prostaglandins cluster_3 Inflammatory Response a d COX-2 (Inducible Enzyme) b Phospholipids c Arachidonic Acid b->c Phospholipase A₂ c->d e Prostaglandin H₂ (PGH₂) d->e f PGE₂, PGI₂, etc. e->f Isomerases g Pain, Fever, Swelling f->g inhibitor Pyrazole-based COX-2 Inhibitor inhibitor->d Inhibition

Caption: Mechanism of action of pyrazole-based COX-2 inhibitors.

Conclusion

1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone is a valuable and versatile starting material for the synthesis of novel pyrazole-based anti-inflammatory agents. The synthetic pathway involving Claisen-Schmidt condensation and subsequent cyclization offers a straightforward and efficient route to a diverse range of compounds. The protocols and application notes provided herein offer a comprehensive guide for researchers to synthesize, characterize, and evaluate these compounds for their potential as selective COX-2 inhibitors. By systematically exploring the structure-activity relationships, this approach can lead to the discovery of new and improved anti-inflammatory therapies.

References

  • Synthesis and biological evaluation of pyrazole chalcones and derived bipyrazoles as anti-inflammatory and antioxidant agents. PubMed. [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. [Link]

  • Synthesis, Characterization, Anti-Oxidant and Anti Inflammatory Activity Evaluation of Chalcones & Pyrazoline Derivatives. Oriental Journal of Chemistry. [Link]

  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR. [Link]

  • Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore. PubMed. [Link]

  • Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones. PMC. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. MDPI. [Link]

  • Green Synthesis of Pyrazolines as an Anti-Inflammatory, Antimicrobial and Antioxidant Agents. JOCPR. [Link]

  • Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity. Oriental Journal of Chemistry. [Link]

  • Synthesis and evaluation of pyrazole containing aromatic and heterocyclic derivatives as anti-inflammatory agents. World Journal of Pharmaceutical Sciences. [Link]

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI. [Link]

  • Claisen–Schmidt condensation. Wikipedia. [Link]

  • Claisen-Schmidt Condensation. SynArchive. [Link]

  • Claisen-Schmidt Condensation. University of Evansville. [Link]

  • Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. PMC. [Link]

  • Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. PMC. [Link]

  • Ligand based Design and Synthesis of Pyrazole Based Derivatives as Selective COX-2 Inhibitors. ResearchGate. [Link]

  • Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. JOCPR. [Link]

  • Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. MDPI. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC. [Link]

  • A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. Royal Society of Chemistry. [Link]

  • 1-(5,5-dimethyl-4,5-dihydro-1H-pyrazol-3-yl)ethanone. ChemSynthesis. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to optimize your synthetic yield and purity. Here, we combine established chemical principles with practical, field-proven insights to address common challenges encountered during this synthesis.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues you may encounter during the synthesis of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone, which is typically achieved through the acylation of 1-ethyl-3,5-dimethyl-1H-pyrazole. The most common methods for this transformation are the Friedel-Crafts acylation and the Vilsmeier-Haack reaction.

Issue 1: Low or No Product Yield

A low yield of the desired product is one of the most frequent challenges. The underlying cause can often be traced back to several key factors in the reaction setup and execution.

Possible Causes & Step-by-Step Solutions:

  • Poor Quality of Starting Materials or Reagents:

    • Insight: The purity of your starting 1-ethyl-3,5-dimethyl-1H-pyrazole and the acylating agent (e.g., acetyl chloride or acetic anhydride) is paramount. Moisture and other impurities can deactivate the catalyst and lead to unwanted side reactions.

    • Actionable Advice:

      • Verify Purity: Confirm the purity of your starting materials using techniques like NMR or GC-MS.

      • Purify if Necessary: If impurities are detected, purify the 1-ethyl-3,5-dimethyl-1H-pyrazole by distillation or column chromatography. Acylating agents should be freshly distilled before use to remove any hydrolysis products.

      • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Moisture can quench Lewis acid catalysts used in Friedel-Crafts acylations and decompose the Vilsmeier reagent.[1][2]

  • Suboptimal Reaction Conditions:

    • Insight: Temperature, reaction time, and the choice of solvent and catalyst are critical variables that significantly influence the reaction outcome.

    • Actionable Advice:

      • Temperature Control: For exothermic reactions like the formation of the Vilsmeier reagent or Friedel-Crafts acylation, maintain a low temperature (typically 0-5 °C) during reagent addition to prevent side reactions and decomposition.[1] Subsequently, the reaction may require heating to proceed to completion. Systematically screen temperatures (e.g., room temperature, 50 °C, 80 °C) to find the optimum.

      • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Insufficient reaction time will result in incomplete conversion, while prolonged times can lead to product degradation or the formation of byproducts.

      • Solvent Selection: The choice of solvent can impact reagent solubility and reaction rate. For Friedel-Crafts reactions, common solvents include dichloromethane (DCM) or 1,2-dichloroethane.[2] In Vilsmeier-Haack reactions, excess N,N-dimethylformamide (DMF) can serve as both the solvent and a reagent.[1][3]

      • Catalyst Choice and Stoichiometry: In Friedel-Crafts acylation, a strong Lewis acid like AlCl₃ is often used. However, for electron-rich heterocycles like pyrazoles, milder Lewis acids such as TiCl₄, SnCl₄, or FeCl₃ may be more suitable to avoid complexation and degradation.[2] It's crucial to use at least a stoichiometric amount of the Lewis acid because the product ketone can form a complex with it.[4]

  • Inefficient Work-up and Purification:

    • Insight: The desired product may be lost during the extraction and purification steps.

    • Actionable Advice:

      • Careful Quenching: Quench the reaction mixture slowly by adding it to ice-water to manage the exothermic reaction, especially when strong Lewis acids have been used.[1]

      • pH Adjustment: After quenching, adjust the pH of the aqueous layer to be basic (pH 8-9) with a suitable base (e.g., NaHCO₃ or NaOH solution) to ensure the pyrazole product is in its free base form and can be efficiently extracted into an organic solvent.

      • Solvent Extraction: Use an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane). Perform multiple extractions to maximize the recovery of the product from the aqueous layer.[1]

      • Purification Method: Purify the crude product using column chromatography on silica gel. A gradient elution system (e.g., hexane/ethyl acetate) is often effective in separating the product from unreacted starting materials and byproducts.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield check_reagents Verify Reagent Purity & Anhydrous Conditions start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok optimize_conditions Optimize Reaction Conditions (Temp, Time, Catalyst) reagents_ok->optimize_conditions Yes purify_reagents Purify/Dry Reagents reagents_ok->purify_reagents No conditions_ok Yield Improved? optimize_conditions->conditions_ok review_workup Review Work-up & Purification Protocol conditions_ok->review_workup No success Successful Synthesis conditions_ok->success Yes workup_ok Yield Improved? review_workup->workup_ok workup_ok->success Yes failure Consult Further Literature workup_ok->failure No purify_reagents->check_reagents

Caption: A step-by-step decision-making process for troubleshooting low product yield.

Issue 2: Formation of Significant Impurities

The presence of impurities complicates purification and reduces the overall yield of the desired product.

Common Impurities and Their Mitigation:

  • Di-acylated Product:

    • Insight: Although the acetyl group is deactivating, under harsh conditions, a second acylation might occur at another position on the pyrazole ring or on the ethyl group.

    • Mitigation:

      • Control Stoichiometry: Use a controlled amount of the acylating agent (typically 1.0 to 1.2 equivalents).

      • Milder Conditions: Employ milder reaction conditions (lower temperature, less reactive catalyst) to favor mono-acylation.[5]

  • Isomeric Products:

    • Insight: While acylation of 1-substituted-3,5-dimethylpyrazoles is expected to occur at the 4-position, side reactions could potentially lead to other isomers, although this is less common.

    • Mitigation:

      • Reaction Control: Precise control over reaction temperature and the rate of addition of reagents can enhance regioselectivity.

      • Characterization: Thoroughly characterize the product mixture using 2D NMR techniques (like HMBC and NOESY) to confirm the position of acylation.

  • Byproducts from Reagent Decomposition:

    • Insight: The Vilsmeier reagent and Friedel-Crafts catalysts are sensitive to moisture and can decompose, leading to various byproducts.[1]

    • Mitigation:

      • Strict Anhydrous Conditions: As mentioned previously, ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

      • Fresh Reagents: Use freshly prepared or opened reagents to minimize decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing the 1-ethyl-3,5-dimethyl-1H-pyrazole precursor?

The most common and efficient method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6] In this case, you would react acetylacetone (pentane-2,4-dione) with ethylhydrazine.

Experimental Protocol: Synthesis of 1-ethyl-3,5-dimethyl-1H-pyrazole

  • To a solution of ethylhydrazine (1.0 equivalent) in a suitable solvent like ethanol, add acetylacetone (1.05 equivalents) dropwise at room temperature.

  • The reaction is often exothermic; maintain the temperature below 40 °C with a water bath if necessary.

  • After the addition is complete, stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the limiting reagent.

  • Remove the solvent under reduced pressure.

  • The resulting crude product can be purified by vacuum distillation to obtain pure 1-ethyl-3,5-dimethyl-1H-pyrazole.

Q2: Which acylation method is preferable for this synthesis: Friedel-Crafts or Vilsmeier-Haack?

Both methods can be effective, but they have different advantages and disadvantages.

FeatureFriedel-Crafts AcylationVilsmeier-Haack Reaction
Reagents Acetyl chloride/anhydride, Lewis acid (e.g., AlCl₃, TiCl₄)[2]POCl₃/DMF (forms the Vilsmeier reagent)[1][3]
Pros High reactivity, well-established.Generally milder conditions, less prone to over-acylation.
Cons Requires stoichiometric amounts of often harsh and moisture-sensitive Lewis acids.[4] Can lead to complexation with the pyrazole nitrogen.[2]Primarily used for formylation (-CHO); acylation (-COCH₃) is less common but possible.[3]
Recommendation Start with milder Lewis acids like TiCl₄ or FeCl₃.[2]A good alternative if Friedel-Crafts fails, though it may require optimization for acetylation.

Q3: What is the underlying mechanism of the Vilsmeier-Haack reaction for pyrazoles?

The Vilsmeier-Haack reaction proceeds via an electrophilic aromatic substitution mechanism.

  • Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a chloroiminium salt, known as the Vilsmeier reagent. This is the active electrophile.[1][7]

  • Electrophilic Attack: The electron-rich C4 position of the 1-ethyl-3,5-dimethyl-1H-pyrazole attacks the electrophilic carbon of the Vilsmeier reagent.

  • Aromatization: The resulting intermediate loses a proton to restore the aromaticity of the pyrazole ring.

  • Hydrolysis: The iminium salt intermediate is then hydrolyzed during the aqueous work-up to yield the final ketone product.[7]

Reaction Mechanism: Vilsmeier-Haack Acylation

vilsmeier_haack cluster_0 Vilsmeier Reagent Formation cluster_1 Acylation of Pyrazole DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3->Vilsmeier_Reagent Pyrazole 1-ethyl-3,5-dimethyl-1H-pyrazole Intermediate Iminium Salt Intermediate Pyrazole->Intermediate + Vilsmeier Reagent Product 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone Intermediate->Product Hydrolysis (H2O)

Caption: The two main stages of the Vilsmeier-Haack reaction for pyrazole acylation.

Q4: How can I confirm that the acylation has occurred at the C4 position?

Spectroscopic methods are essential for structural elucidation.

  • ¹H NMR: In the starting 1-ethyl-3,5-dimethyl-1H-pyrazole, you will observe a singlet for the C4-H proton. In the product, this singlet will be absent, which is a strong indication of substitution at the C4 position. You will also see a new singlet corresponding to the methyl protons of the acetyl group.

  • ¹³C NMR: The C4 carbon signal will shift significantly downfield in the product spectrum due to the deshielding effect of the attached carbonyl group.

  • 2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment will show a correlation between the protons of the acetyl methyl group and the C4 carbon of the pyrazole ring, providing definitive proof of the substitution pattern.

Q5: Are there any specific safety precautions I should take during this synthesis?

Yes, several reagents used in this synthesis are hazardous.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]

  • Lewis Acids (e.g., AlCl₃, TiCl₄): Also corrosive and moisture-sensitive. Handle with care in a dry environment.

  • Quenching: The quenching of the reaction mixture, especially after using strong Lewis acids, is highly exothermic. Add the reaction mixture to ice slowly and with vigorous stirring to control the temperature.[1]

By carefully considering these troubleshooting tips and frequently asked questions, you will be better equipped to optimize the synthesis of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone, leading to higher yields and purity in your experiments.

References

  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a - ResearchGate. Available at: [Link]

  • Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors: Design, synthesis, anticancer potential, apoptosis induction and cell cycle analysis - PubMed. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

  • Optimization of pyrazole-based compounds with 1,2,4-triazole-3-thiol moiety as selective COX-2 inhibitors cardioprotective drug candidates: Design, synthesis, cyclooxygenase inhibition, anti-inflammatory, ulcerogenicity, cardiovascular evaluation, and molecular modeling studies - PubMed. Available at: [Link]

  • Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole | ResearchGate. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI. Available at: [Link]

  • A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC - NIH. Available at: [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Semantic Scholar. Available at: [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. Available at: [Link]

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  • Synthesis of 4-acetyl-3,5-dimethyl-1H-pyrazole-1-carboxamidine - PrepChem.com. Available at: [Link]

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES - TSI Journals. Available at: [Link]

  • Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects - MDPI. Available at: [Link]

  • CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate - Google Patents.
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  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. Available at: [Link]

  • Lewis acid-catalyzed enantioselective Friedel-Crafts reaction of pyrazole-4,5-diones with β-naphthol | Request PDF - ResearchGate. Available at: [Link]

  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Available at: [Link]

  • CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents.
  • N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases - PubMed Central. Available at: [Link]

  • An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide - Preprints.org. Available at: [Link]

  • Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - NIH. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. Available at: [Link]

  • Friedel-Crafts Acylation - Organic Chemistry Portal. Available at: [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. Available at: [Link]

  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants - MDPI. Available at: [Link]

  • Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. Available at: [Link]

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"common problems in pyrazole synthesis and solutions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis of pyrazole derivatives. Pyrazoles are a cornerstone in pharmaceutical and agrochemical research, but their synthesis is not without its common pitfalls. This resource provides in-depth, field-tested insights and practical solutions to overcome these hurdles, ensuring the integrity and success of your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common problem in pyrazole synthesis, and what is its root cause?

The most frequently encountered issue in pyrazole synthesis, particularly in the classical Knorr synthesis, is the lack of regioselectivity . This typically occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, leading to a mixture of two regioisomers that are often difficult to separate.[1][2]

Causality: The root cause lies in the competing nucleophilic attack of the two different nitrogen atoms of the hydrazine on the two non-equivalent carbonyl carbons of the 1,3-dicarbonyl compound. The initial condensation can occur at either carbonyl group, leading to two different intermediate hydrazones. Each of these intermediates then cyclizes to form a different pyrazole regioisomer. The final product ratio is determined by the relative rates of these competing pathways, which are influenced by steric and electronic factors of the substrates and the reaction conditions.[3][4][5]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during pyrazole synthesis.

Problem 1: Poor or No Control Over Regioselectivity

Symptoms:

  • You observe two or more product spots on your TLC plate with very similar Rf values.

  • NMR analysis of the crude or purified product shows a mixture of isomers.

  • You are using an unsymmetrical 1,3-dicarbonyl (e.g., benzoylacetone) and a substituted hydrazine (e.g., methylhydrazine).

Root Cause Analysis:

As illustrated in the mechanism below, the two nitrogens of the substituted hydrazine can attack either of the two carbonyls of the 1,3-dicarbonyl, leading to two distinct pathways and, consequently, a mixture of regioisomers.

G Mechanism of Regioisomer Formation in Knorr Pyrazole Synthesis cluster_0 Reactants cluster_1 Pathway A cluster_2 Pathway B R1_CO R1-C=O Attack_A Attack at R1-C=O R1_CO->Attack_A CH2 CH2 R2_CO R2-C=O Attack_B Attack at R2-C=O R2_CO->Attack_B Hydrazine H2N-NH-R3 Hydrazine->Attack_A Path A Hydrazine->Attack_B Path B Intermediate_A Intermediate A (Hydrazone at C of R1) Attack_A->Intermediate_A Product_A Regioisomer A Intermediate_A->Product_A Intermediate_B Intermediate B (Hydrazone at C of R2) Attack_B->Intermediate_B Product_B Regioisomer B Intermediate_B->Product_B

Caption: Competing pathways in the Knorr synthesis leading to regioisomers.

Solutions:

Solution 1.1: Modify Reaction Solvent

The choice of solvent can have a dramatic impact on regioselectivity. Standard solvents like ethanol often lead to poor selectivity.

  • Expert Insight: Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly enhance regioselectivity.[2] These solvents are poor hydrogen bond acceptors but strong hydrogen bond donors, which can preferentially activate the more sterically accessible or electronically deficient carbonyl group towards nucleophilic attack.[2]

Table 1: Effect of Solvent on Regioselectivity in the Reaction of a 1,3-Diketone with Methylhydrazine [2]

SolventTemperature (°C)Ratio of Regioisomers (A:B)
Ethanol251 : 1.2
Toluene801 : 1.5
TFE 25 10 : 1
HFIP 25 >20 : 1

Protocol 1.1: Regioselective Pyrazole Synthesis using TFE [2]

  • Dissolve the 1,3-dicarbonyl compound (1.0 equiv) in 2,2,2-trifluoroethanol (TFE) (0.2 M).

  • Add the substituted hydrazine (1.1 equiv) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired regioisomer.

Solution 1.2: Leverage Steric and Electronic Effects

Careful selection of substrates or reaction conditions can favor one pathway over the other.

  • Steric Hindrance: A bulky substituent on the hydrazine (e.g., tert-butylhydrazine) will preferentially attack the less sterically hindered carbonyl group. Conversely, a bulky group on the dicarbonyl will direct the attack of the hydrazine to the less hindered carbonyl.

  • Electronic Effects: A strongly electron-withdrawing group (e.g., CF3) on the 1,3-dicarbonyl will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[2]

  • Acid Catalysis: The use of a catalytic amount of acid (e.g., acetic acid, H2SO4) can influence the rate of imine formation and cyclization, sometimes favoring one regioisomer.[3][4] The acid protonates a carbonyl oxygen, activating it for nucleophilic attack.[3][4]

Problem 2: Low or No Yield

Symptoms:

  • TLC analysis shows a faint product spot and a significant amount of unreacted starting material.

  • After workup and purification, the isolated yield is significantly lower than expected.

Root Cause Analysis: Low yields can stem from several factors:

  • Suboptimal Reaction Conditions: Classical pyrazole syntheses can require harsh conditions, leading to product degradation.[1]

  • Poor Reactivity of Substrates: Electron-deficient hydrazines or sterically hindered dicarbonyls may react sluggishly.

  • Side Reactions: The formation of byproducts consumes starting materials.

  • Purification Losses: If the product is highly polar or volatile, significant loss can occur during extraction and chromatography.

G Troubleshooting Workflow for Low Yields Start Low Yield Observed Check_Completion Is the reaction going to completion? (Check TLC/LCMS) Start->Check_Completion Yes_Completion Yes Check_Completion->Yes_Completion    No_Completion No Check_Completion->No_Completion    Purification_Issue Investigate Purification Loss - Check solubility - Optimize chromatography - Alternative purification (e.g., recrystallization, distillation) Yes_Completion->Purification_Issue Reaction_Issue Reaction Conditions Issue No_Completion->Reaction_Issue Increase_Temp Increase Temperature or Use Microwave/Ultrasound Reaction_Issue->Increase_Temp Change_Catalyst Change Catalyst (e.g., Lewis acid, nano-catalyst) Reaction_Issue->Change_Catalyst Change_Solvent Change Solvent Reaction_Issue->Change_Solvent Alternative_Route Consider Alternative Synthetic Route (e.g., Multicomponent, 1,3-Dipolar Cycloaddition) Increase_Temp->Alternative_Route Change_Catalyst->Alternative_Route Change_Solvent->Alternative_Route

Sources

Technical Support Center: Purification of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. Our approach is grounded in fundamental chemical principles and extensive field experience to ensure you can achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone?

A1: The two most effective and commonly used techniques for purifying 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone, a solid organic compound, are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the scale of your synthesis.

Q2: I am unsure about the physical state and solubility of my crude product. How do I start?

A2: Before attempting any large-scale purification, it is crucial to characterize your crude product. Start by taking a small sample to observe its physical state (e.g., solid, oil). Then, perform small-scale solubility tests in a range of solvents with varying polarities (e.g., water, ethanol, ethyl acetate, dichloromethane, hexanes) at both room temperature and upon heating. This information is vital for selecting an appropriate recrystallization solvent or a mobile phase for column chromatography.

Q3: My purified product is still showing impurities in the NMR spectrum. What are the likely culprits?

A3: Common impurities in the synthesis of 4-acetylpyrazoles can include unreacted starting materials (e.g., hydrazine derivatives, diketones), regioisomers, or byproducts from side reactions. If you are performing a multi-step synthesis, impurities from previous steps may also be carried through. Careful analysis of your synthetic route and reaction conditions can help identify potential impurities.

Q4: Can the pyrazole ring or the ketone functional group cause issues during purification?

A4: Yes, both functionalities can present challenges. The pyrazole ring contains basic nitrogen atoms that can interact with acidic media. For instance, using highly acidic silica gel in column chromatography could lead to peak tailing or even degradation of the compound. The ketone group is relatively stable, but strong nucleophiles or reducing agents present as impurities could potentially react with it under certain conditions.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone.

Recrystallization Troubleshooting
Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. - Too much solvent was used: The solution is not saturated enough for crystals to form. - Supersaturation: The solution is supersaturated, but crystal nucleation has not initiated.- Boil off some of the solvent to concentrate the solution and allow it to cool again.[1][2] - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[1][3]
The compound "oils out" instead of crystallizing. - The melting point of the compound is lower than the boiling point of the solvent. - The solution is cooling too rapidly. - High concentration of impurities. - Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and allow it to cool slowly. - Ensure a slow cooling rate by insulating the flask.[1]
Low recovery of the purified product. - Too much solvent was used, leaving a significant amount of product in the mother liquor. - Premature crystallization during hot filtration. - Use the minimum amount of hot solvent necessary to dissolve the crude product.[4] - Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
The product is still colored after recrystallization. - Colored impurities are co-crystallizing with the product. - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that this may slightly reduce your yield.[5]
Column Chromatography Troubleshooting
Problem Possible Cause(s) Solution(s)
Poor separation of the compound from impurities (overlapping peaks). - Inappropriate mobile phase polarity. - Column overloading. - Optimize the mobile phase using Thin Layer Chromatography (TLC) beforehand. A good starting point for many pyrazole derivatives is a mixture of hexanes and ethyl acetate.[6] - Use a larger column or reduce the amount of crude material loaded. A general rule is to use 20-50 times the weight of silica gel to the weight of the sample.[7]
Streaking or tailing of the compound band on the column. - The compound is too polar for the chosen mobile phase. - Interaction with the stationary phase (e.g., acidic silica gel). - Gradually increase the polarity of the mobile phase (gradient elution). - Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (0.1-1%).[5][8]
The compound is not eluting from the column. - The mobile phase is not polar enough. - Systematically increase the polarity of the mobile phase. For very polar compounds, a solvent system containing methanol may be necessary.
Cracking of the silica gel bed. - Improper packing of the column. - Running the column dry. - Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry. Add a layer of sand on top of the silica gel to prevent disruption of the bed when adding the eluent.[7]

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general guideline for the recrystallization of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone. The ideal solvent should be determined through preliminary solubility tests. A good recrystallization solvent will dissolve the compound when hot but not when cold.

Step-by-Step Methodology:

  • Solvent Selection: In separate small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water). A suitable solvent will dissolve the compound at its boiling point but show low solubility at room temperature or on ice.[9]

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the compound just dissolves.[4]

  • Decoloration (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[10]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals in a vacuum oven or air dry them until a constant weight is achieved.

Protocol 2: Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for purifying compounds on a larger scale or when recrystallization is ineffective.

Step-by-Step Methodology:

  • Mobile Phase Selection: Using TLC, determine a solvent system (mobile phase) that provides good separation of your target compound from impurities. An ideal Rf value for the target compound is typically between 0.2 and 0.4. A common mobile phase for pyrazole derivatives is a mixture of hexanes and ethyl acetate.

  • Column Packing:

    • Secure a glass chromatography column vertically.

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.[7]

    • Add a protective layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (ideally the mobile phase).

    • Carefully apply the sample solution to the top of the silica gel bed.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Collect the eluent in fractions.

  • Fraction Analysis:

    • Monitor the composition of the collected fractions using TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified compound.

Visualizations

Purification Workflow```dot

PurificationWorkflow Crude_Product Crude Product 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone Purity_Analysis Purity Analysis (TLC, NMR) Crude_Product->Purity_Analysis Recrystallization Recrystallization Purity_Analysis->Recrystallization High Purity & Solid Column_Chromatography Column Chromatography Purity_Analysis->Column_Chromatography Complex Mixture / Oily Pure_Product Pure Product Recrystallization->Pure_Product Successful Troubleshooting Troubleshooting Recrystallization->Troubleshooting Issues Column_Chromatography->Pure_Product Successful Column_Chromatography->Troubleshooting Issues Troubleshooting->Recrystallization Re-attempt Troubleshooting->Column_Chromatography Re-attempt

Caption: A troubleshooting guide for common issues encountered during recrystallization.

References

  • Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization. Retrieved from [Link]

  • Unknown. (n.d.). Column chromatography. Retrieved from [Link]

  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • ACS Publications. (2025, May 8). Innovative Silica-Supported Acid Catalyst for Sustainable Synthesis of Bioactive Pyrazoles: Insights into Mechanisms and Applications. ACS Omega. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in their synthetic routes. Pyrazoles are a cornerstone in pharmaceutical and agrochemical development, but achieving the desired regioisomer can often be a significant hurdle.[1][2] This resource provides in-depth, mechanism-driven troubleshooting advice and practical, field-proven protocols to help you gain control over your pyrazole synthesis.

Understanding the Core Challenge: The Knorr Pyrazole Synthesis

The most prevalent method for synthesizing the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[1][3][4] When an unsymmetrical 1,3-dicarbonyl is used, the reaction can proceed via two different pathways, leading to a mixture of regioisomers.[1][3][5] The crux of the problem lies in controlling which of the two carbonyl groups the substituted nitrogen of the hydrazine attacks first.

This guide will walk you through common issues and their solutions in a question-and-answer format, grounded in the fundamental principles of organic chemistry.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My pyrazole synthesis is yielding a mixture of regioisomers. What are the primary factors influencing the regiochemical outcome?

A1: The regioselectivity of the Knorr pyrazole synthesis is a delicate balance of electronic effects, steric hindrance, and reaction conditions. Often, a combination of these factors dictates the final product ratio. [5]

  • Electronic Effects: The inherent electronic properties of the substituents on the 1,3-dicarbonyl compound play a crucial role. Electron-withdrawing groups (EWGs) increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack by the hydrazine.[5] Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the nearby carbonyl.

  • Steric Effects: The size of the substituents on both the 1,3-dicarbonyl and the hydrazine can significantly influence the reaction's regioselectivity. A bulky group on the dicarbonyl compound can hinder the approach of the hydrazine, directing the attack to the less sterically encumbered carbonyl.[5] Similarly, a bulky substituent on the hydrazine will favor attack at the less sterically hindered carbonyl of the dicarbonyl.

  • Reaction Conditions: This is often the most impactful and tunable parameter. Solvent, temperature, and pH can dramatically shift the isomeric ratio.[5] For instance, acidic conditions can protonate the hydrazine, altering the relative nucleophilicity of its two nitrogen atoms and potentially reversing the selectivity observed under neutral or basic conditions.[5][6]

Q2: I'm observing poor regioselectivity with an unsymmetrical 1,3-diketone. How can I improve the formation of my desired isomer?

A2: Optimizing reaction conditions is key. A systematic approach to modifying the solvent, temperature, and catalyst can often lead to a significant improvement in regioselectivity.

One of the most effective strategies reported in recent literature is the use of fluorinated alcohols as solvents.[2][7]

Troubleshooting Protocol: Solvent Screening for Enhanced Regioselectivity

  • Baseline Reaction: First, establish a baseline for your reaction in a conventional solvent like ethanol.

    • Step 1: In a round-bottom flask, dissolve your 1,3-dicarbonyl compound (1.0 eq) in ethanol.

    • Step 2: Add the substituted hydrazine (1.1 eq).

    • Step 3: Stir the reaction at room temperature for the desired time (e.g., 1-24 hours).

    • Step 4: Analyze the crude reaction mixture by ¹H NMR or LC-MS to determine the ratio of regioisomers.

  • Fluorinated Alcohol Screen: Repeat the reaction using fluorinated alcohols, which are known to enhance regioselectivity.

    • Step 1: Set up parallel reactions using 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents.[2]

    • Step 2: Follow the same procedure as the baseline reaction.

    • Step 3: Compare the regioisomeric ratios obtained in TFE and HFIP with your ethanol baseline. It has been observed that these solvents can dramatically increase the preference for one regioisomer.[2][7]

Why this works: Fluorinated alcohols are highly polar yet non-nucleophilic.[2] This prevents the solvent from competing with the hydrazine in attacking the more reactive carbonyl group, leading to improved regioselectivity.[2]

Data Summary Table: Effect of Solvent on Regioselectivity

SolventDielectric Constant (ε)Regioisomeric Ratio (Typical Observation)
Ethanol24.5Often low selectivity (e.g., 1:1 to 3:1)
2,2,2-Trifluoroethanol (TFE)8.5Improved selectivity (e.g., >10:1)
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)16.7Often excellent selectivity (e.g., up to 99:1)[2]
Q3: My reaction is under thermodynamic or kinetic control, and I'm not getting the desired product. How can I switch between the two?

A3: Manipulating the reaction conditions, primarily temperature and time, can allow you to favor either the kinetic or the thermodynamic product. [8][9]

  • Kinetic Control: This regime favors the product that is formed fastest, i.e., the one with the lower activation energy.[8][9] Kinetic conditions typically involve lower reaction temperatures and shorter reaction times.

  • Thermodynamic Control: This regime favors the most stable product.[8][9] Thermodynamic conditions usually require higher reaction temperatures and longer reaction times to allow the initially formed kinetic product to revert to the starting materials and then form the more stable thermodynamic product.

Experimental Workflow for Determining Reaction Control

G cluster_0 Kinetic Control Conditions cluster_1 Thermodynamic Control Conditions A Low Temperature (e.g., 0 °C to RT) B Short Reaction Time (e.g., 1-4 h) A->B Analyze Analyze product ratio by NMR/LC-MS B->Analyze C High Temperature (e.g., Reflux) D Long Reaction Time (e.g., 12-48 h) C->D D->Analyze Start Set up parallel reactions Start->A Start->C Conclusion Identify Kinetic vs. Thermodynamic Product Analyze->Conclusion

Caption: Workflow for differentiating kinetic and thermodynamic control.

Troubleshooting Steps:

  • Low Temperature Run: Conduct your reaction at a low temperature (e.g., 0°C or room temperature) and monitor the product distribution over a short period. The major product under these conditions is likely the kinetic product.

  • High Temperature Run: Run the same reaction at a higher temperature (e.g., reflux) for an extended period. If the product ratio changes and a different isomer becomes dominant, this is likely the thermodynamic product.[10]

Q4: Can I use a catalyst to improve the regioselectivity of my pyrazole synthesis?

A4: Yes, both acid and base catalysis can significantly influence the regiochemical outcome. The choice of catalyst can alter the reactivity of both the 1,3-dicarbonyl and the hydrazine.

Acid Catalysis: In the presence of an acid, the carbonyl oxygen of the 1,3-dicarbonyl can be protonated, increasing its electrophilicity and making it more susceptible to nucleophilic attack.[4][11] The acid can also protonate one of the hydrazine's nitrogen atoms, which can affect which nitrogen acts as the initial nucleophile.

Base Catalysis: A base can deprotonate the 1,3-dicarbonyl to form an enolate, or it can deprotonate the hydrazine to increase its nucleophilicity. The specific conditions will determine which pathway is favored.

Mechanism of Knorr Pyrazole Synthesis

Knorr_Mechanism cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack_C1 Attack at Carbonyl 1 Dicarbonyl->Attack_C1 Attack_C2 Attack at Carbonyl 2 Dicarbonyl->Attack_C2 Hydrazine Substituted Hydrazine Hydrazine->Attack_C1 Hydrazine->Attack_C2 Intermediate1 Intermediate A Attack_C1->Intermediate1 Intermediate2 Intermediate B Attack_C2->Intermediate2 Product1 Regioisomer 1 Intermediate1->Product1 Cyclization & Dehydration Product2 Regioisomer 2 Intermediate2->Product2 Cyclization & Dehydration

Caption: The two competing pathways in the Knorr pyrazole synthesis.

Protocol for Catalyst Screening:

  • Acidic Conditions:

    • Step 1: To your standard reaction setup, add a catalytic amount of a protic acid (e.g., acetic acid, p-toluenesulfonic acid) or a Lewis acid.

    • Step 2: Monitor the reaction and analyze the regioisomeric ratio.

  • Basic Conditions:

    • Step 1: To your standard reaction setup, add a catalytic amount of a base (e.g., piperidine, triethylamine).

    • Step 2: Monitor the reaction and analyze the regioisomeric ratio.

By comparing the results from neutral, acidic, and basic conditions, you can identify the optimal catalytic system for your desired regioisomer.

References

  • A Researcher's Guide to Regioselectivity in Substituted Pyrazole Reactions - Benchchem. (n.d.).
  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. (2022). Molecules, 27(16), 5178. [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing.
  • Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines - Benchchem. (n.d.).
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2008). The Journal of Organic Chemistry. [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (n.d.). The Journal of Organic Chemistry.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.).
  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (2008). Journal of Organic Chemistry. [Link]

  • Knorr Pyrazole Synthesis - J&K Scientific LLC. (n.d.).
  • Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. (2010).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules, 22(1), 102. [Link]

  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. (2022).
  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved January 17, 2026, from [Link]

  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. (2022). MDPI. [Link]

  • Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. (2000). The Journal of Organic Chemistry, 65(23), 7871-7877. [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. Retrieved January 17, 2026, from [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). Molecules, 26(11), 3121. [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). Molecules, 27(18), 5871. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved January 17, 2026, from [Link]

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2019). ACS Omega, 4(2), 4064-4076. [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (2000). Canadian Journal of Chemistry, 78(1), 1-11.
  • Thermodynamic and kinetic reaction control. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Kinetic Control Versus Thermodynamic Control Of A Reaction. (n.d.). Jack Westin. Retrieved January 17, 2026, from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

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Technical Support Center: Improving Reaction Conditions for Pyrazole Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the formation of pyrazoles, a cornerstone of medicinal chemistry. This resource, structured in a flexible question-and-answer format, offers field-proven insights to overcome common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during pyrazole synthesis, with a focus on the widely used Knorr pyrazole synthesis and related methods. The causality behind each experimental choice is explained to empower you to make informed decisions in your work.

Issue 1: Consistently Low or No Product Yield

Question: My pyrazole synthesis is resulting in a consistently low yield or failing altogether. What are the potential causes and how can I troubleshoot this?

Answer: Low yields are a frequent challenge in pyrazole synthesis and can stem from several factors, from suboptimal reaction conditions to the inherent reactivity of your substrates. A systematic approach is crucial for diagnosis.[1][2]

  • Incomplete Reaction: The reaction may not be reaching completion.

    • Troubleshooting:

      • Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of starting materials.[1]

      • Increase Temperature: Many condensation reactions require heat. Consider refluxing the reaction mixture. Microwave-assisted synthesis can also be an effective method to improve yields and significantly reduce reaction times.[1]

      • Catalyst Choice and Loading: The selection and amount of an acid or base catalyst can be critical. For Knorr and Paal-Knorr syntheses, catalytic amounts of a protic acid (like glacial acetic acid or a mineral acid) are often employed to facilitate the crucial imine formation step.[1][3][4] In some cases, Lewis acids such as Scandium(III) triflate (Sc(OTf)₃), or even nano-ZnO have demonstrated improved yields.[1][5]

  • Side Reactions and Byproduct Formation: The formation of unwanted side products can significantly diminish the yield of the desired pyrazole.[1] A common issue, particularly with unsymmetrical 1,3-dicarbonyl compounds, is the formation of regioisomers.[6]

    • Troubleshooting:

      • Optimize Reaction Conditions: Adjusting the temperature, solvent, and catalyst can help to improve selectivity towards the desired product.[7]

      • Purification of Starting Materials: Impurities in your starting materials can lead to unwanted side reactions, reducing yields and complicating purification.[8] Ensure high purity of your 1,3-dicarbonyl and hydrazine starting materials.

  • Poorly Reactive Starting Materials:

    • Troubleshooting:

      • Steric Hindrance: Bulky substituents on the hydrazine or the 1,3-dicarbonyl compound can sterically hinder the reaction, leading to lower reaction rates and yields.[8] In such cases, increasing the reaction temperature and time may be necessary.[9]

      • Electronic Effects: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly.[9] More forcing conditions, such as higher temperatures or a stronger acid catalyst, may be required.

Below is a troubleshooting workflow to guide your optimization process for low-yield reactions.

G cluster_completion Incomplete Reaction cluster_side_products Side Product Formation cluster_reactivity Poor Reactivity start Low Yield in Pyrazole Synthesis check_completion Is the reaction going to completion? (Check via TLC/LC-MS) start->check_completion increase_time Increase Reaction Time check_completion->increase_time No check_side_products Are there significant side products? (Check via TLC/NMR) check_completion->check_side_products Yes increase_temp Increase Temperature (Consider Reflux/Microwave) end_node Improved Yield increase_time->end_node optimize_catalyst Optimize Catalyst (Type and Loading) optimize_conditions Optimize Conditions (Temp, Solvent, Catalyst) check_side_products->optimize_conditions Yes check_reactivity Are starting materials poorly reactive? (Steric/Electronic Effects) check_side_products->check_reactivity No purify_reagents Purify Starting Materials optimize_conditions->end_node forcing_conditions Use Forcing Conditions (Higher Temp/Stronger Catalyst) check_reactivity->forcing_conditions Yes check_reactivity->end_node No forcing_conditions->end_node

Troubleshooting workflow for low reaction yield.
Issue 2: Formation of Regioisomers

Question: My reaction with an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of regioisomers. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[6] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two possible pyrazole products.[3][4]

  • Controlling Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes improve selectivity.[7]

    • Solvent: The choice of solvent can influence the reaction pathway. Screening different solvents is recommended.[7] For instance, in some cases, aprotic dipolar solvents may yield better results with aryl hydrazines compared to polar protic solvents like ethanol.[8]

    • Catalyst: The catalyst can play a role in directing the initial condensation. Experimenting with different acid or base catalysts may improve regioselectivity.

  • Alternative Synthetic Routes: If optimizing reaction conditions does not provide the desired selectivity, exploring alternative synthetic pathways that offer better regiochemical control might be necessary.[7]

Issue 3: Challenges with Scale-Up

Question: I am scaling up my pyrazole synthesis from a lab scale to a pilot scale and encountering issues with low yields and safety. What are the key considerations?

Answer: Scaling up pyrazole synthesis introduces challenges related to physical parameters that differ significantly from lab-scale reactions.[10][11][12]

  • Exothermic Reactions: Pyrazole syntheses, particularly the diazotization and ring-closure steps, can be highly exothermic.[7][10] The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation less efficient and increasing the risk of a thermal runaway.[7][11]

    • Mitigation Strategies:

      • Slow, Controlled Reagent Addition: Slow, dropwise addition of the hydrazine derivative is critical to manage the exotherm.[11]

      • Efficient Cooling: Ensure the reactor is equipped with an adequate cooling system to dissipate the generated heat.[7]

      • Dilution: Using a sufficient amount of an appropriate solvent can help absorb the heat of the reaction.[7]

  • Inadequate Mixing: Inefficient stirring in large reactors can lead to localized "hot spots" or areas of high reactant concentration, which can promote the formation of side reactions and impurities.[11]

    • Mitigation Strategies:

      • Characterize Mixing: Evaluate the impact of stirring speed on reaction selectivity and yield.[11]

  • Solvent Selection: A solvent that is effective on a small scale may not be optimal for a large batch, especially concerning product precipitation and the solubility of intermediates.[10][11]

    • Ideal Solvent Properties for Scale-Up:

      • Ensures good solubility for reactants and intermediates.[10]

      • Facilitates product precipitation for easy isolation.[10]

      • Is easily removable and recyclable if possible.[10]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Knorr pyrazole synthesis?

A1: The Knorr pyrazole synthesis is the condensation reaction of a 1,3-dicarbonyl compound with a hydrazine, typically in the presence of an acid catalyst.[3][4][6][13] The mechanism proceeds through several key steps:

  • Initial Condensation: One of the nitrogen atoms of the hydrazine acts as a nucleophile and attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.[2]

  • Intermediate Formation: This is followed by the elimination of a water molecule to form a hydrazone or an enamine intermediate.[2]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.[2]

  • Dehydration/Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring.[2]

G 1,3-Dicarbonyl R1-CO-CH2-CO-R2 Hydrazone Intermediate R1-C(=N-NH-R3)-CH2-CO-R2 1,3-Dicarbonyl->Hydrazone Intermediate + Hydrazine - H2O Hydrazine R3-NH-NH2 Cyclized Intermediate 5-membered ring intermediate Hydrazone Intermediate->Cyclized Intermediate Intramolecular Cyclization Pyrazole Final Pyrazole Product Cyclized Intermediate->Pyrazole Dehydration - H2O

Sources

Technical Support Center: Synthesis of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. We provide in-depth, experience-driven advice to help you optimize your reaction, improve yield, and ensure the purity of your final product.

Introduction: The Synthetic Challenge

The synthesis of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone is typically a two-step process. The first step involves the construction of the pyrazole core, 1-ethyl-3,5-dimethyl-1H-pyrazole, via a Knorr pyrazole synthesis from ethylhydrazine and acetylacetone. The second, and more critical step in terms of side reactions, is the introduction of the acetyl group at the C4 position through an electrophilic acylation reaction. While the C4 position is electronically favored for substitution, improper reaction conditions can lead to a host of side products, significantly impacting yield and purification efforts.[1] This guide focuses on troubleshooting the acylation step, which is most commonly performed via Friedel-Crafts acylation or a Vilsmeier-Haack type reaction.

Section 1: Primary Synthetic Pathway and Key Side Reactions

The primary pathway involves the acylation of the pre-formed pyrazole ring. The Vilsmeier-Haack and Friedel-Crafts reactions are standard methods, but each comes with a distinct profile of potential side reactions.

G cluster_reactants Starting Materials cluster_main Desired Reaction cluster_side Potential Side Reactions pyrazole 1-ethyl-3,5-dimethyl-1H-pyrazole catalyst Lewis Acid (AlCl₃) or Vilsmeier Reagent (POCl₃/DMF) pyrazole->catalyst Step 2: Acylation acylating_agent Acylating Agent (e.g., Acetyl Chloride, Acetic Anhydride) acylating_agent->catalyst main_product TARGET PRODUCT 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone catalyst->main_product C4-Acylation (Major Pathway) n_acylation N2-Acylation (Pyrazolium Salt Formation) catalyst->n_acylation Side Reaction 1 (Reversible) diacylation C4,C(Et)-Diacylation (Minor, under harsh conditions) catalyst->diacylation Side Reaction 2 (Excess Reagent) decomposition Decomposition/Tarrying catalyst->decomposition Side Reaction 3 (High Temp.)

Caption: The synthetic landscape for the acylation of 1-ethyl-3,5-dimethyl-1H-pyrazole.

Section 2: Troubleshooting Guide

This section is structured to address specific, practical problems you may encounter in the lab.

Problem Area 1: Low or No Yield of the Desired Product

Question: My reaction has a very low conversion of the starting pyrazole, or it fails completely. What are the likely causes?

Answer: This is a common issue often traced back to the deactivation of the pyrazole substrate or the acylating agent.

  • Cause 1: Catalyst Complexation (Friedel-Crafts). Pyrazoles are Lewis bases due to the sp² hybridized nitrogen at the N2 position.[2] Strong Lewis acids, particularly AlCl₃, can irreversibly complex with this nitrogen. This complexation deactivates the ring towards electrophilic substitution by withdrawing electron density. More than a stoichiometric amount of the Lewis acid is often required—enough to complex with the substrate, the acylating agent, and the ketone product, with a catalytic amount left over.[3]

    • Solution: Consider using milder Lewis acids that have a lower affinity for nitrogen atoms, such as TiCl₄, SnCl₄, or FeCl₃.[4] Alternatively, increase the equivalents of AlCl₃ incrementally (e.g., from 1.5 to 2.5 eq.) and monitor the reaction.

  • Cause 2: Inactive Vilsmeier Reagent. The Vilsmeier reagent (a chloroiminium salt formed from POCl₃ and DMF) is highly moisture-sensitive.[5][6] Any water in your reagents or glassware will rapidly decompose it, halting the reaction.

    • Solution: Ensure all glassware is rigorously dried (flame- or oven-dried). Use anhydrous grade DMF and fresh, high-purity POCl₃. The Vilsmeier reagent should be prepared in situ at low temperatures (0-5 °C) and used immediately.[6]

  • Cause 3: Insufficient Thermal Energy. While high temperatures can be detrimental (see below), some energy is required to overcome the activation barrier, especially for less reactive systems.

    • Solution: If the reaction is sluggish at room temperature after addressing catalyst and reagent issues, consider gently heating the reaction mixture to 40-60 °C. Monitor carefully by TLC or LC-MS to ensure the product is forming without significant decomposition.

Problem Area 2: Complex Product Mixture & Unexpected Peaks

Question: My crude NMR/LC-MS shows multiple products. What are the most probable side products?

Answer: The formation of isomers or multiply-acylated products is a clear indicator of non-selective reaction conditions.

  • Side Product 1: N-Acyl Pyrazolium Salt. Acylation can occur on the N2 nitrogen atom, forming a 1-ethyl-2-acetyl-3,5-dimethyl-1H-pyrazol-1-ium salt. This is often a kinetically favored but thermodynamically less stable product. It can sometimes revert to the starting material and C4-acylated product over time or upon heating.

    • Identification: This salt will have a distinct NMR spectrum, with significant downfield shifts for the pyrazole ring protons and methyl groups due to the positive charge. In mass spectrometry, it will show the same mass as the desired product, making it an isomer that requires chromatographic or spectroscopic identification.

    • Mitigation: Using less reactive acylating agents (e.g., acetic anhydride instead of acetyl chloride) and avoiding a large excess of the Lewis acid can disfavor N-acylation.

  • Side Product 2: Di-acylation. Although the first acetyl group is electron-withdrawing and deactivates the ring, a second acylation is possible under forcing conditions (high temperature, long reaction times, large excess of acylating agent). The second acylation is unlikely to occur on the pyrazole ring itself. A more plausible, though minor, side reaction could involve acylation at the α-carbon of the N-ethyl group.

    • Identification: Look for a mass peak corresponding to [M+42]+ (addition of a second acetyl group). The ¹H NMR would show a complex pattern for the ethyl group.

    • Mitigation: Use acylating agent and Lewis acid in near-stoichiometric amounts (e.g., 1.1 to 1.3 equivalents). Maintain the lowest effective reaction temperature and monitor the reaction to stop it upon consumption of the starting material.

Problem Area 3: Reaction Degradation

Question: My reaction mixture turned dark brown or black and resulted in an intractable tar. What caused this decomposition?

Answer: Tarrying is a classic sign of an uncontrolled, exothermic reaction leading to polymerization or widespread decomposition of the heterocyclic ring.

  • Cause 1: Uncontrolled Exotherm. The formation of the Lewis acid complex in Friedel-Crafts reactions and the formation of the Vilsmeier reagent are both highly exothermic.[6][7] Adding the catalyst or reagent too quickly without adequate cooling can cause the temperature to spike, leading to decomposition.

    • Solution: Always perform additions of strong Lewis acids (AlCl₃) or POCl₃ portion-wise or via a dropping funnel at low temperatures (0-5 °C) with vigorous stirring. Use an ice bath to maintain strict temperature control throughout the addition and the initial phase of the reaction.

  • Cause 2: Harsh Work-up. Quenching a Friedel-Crafts reaction mixture (which contains a large amount of AlCl₃) with water is extremely exothermic and can hydrolyze the product or cause degradation.

    • Solution: Perform the work-up at low temperatures by pouring the reaction mixture slowly onto a stirred mixture of crushed ice and concentrated HCl. This protonates the aluminum-ketone complex, facilitating its breakdown while controlling the exotherm. Neutralize carefully and slowly with a mild base like sodium bicarbonate.[6]

Section 3: Frequently Asked Questions (FAQs)

Q1: For acylating this pyrazole, is Friedel-Crafts or a Vilsmeier-Haack type reaction generally preferred? A: For electron-rich heterocycles like pyrazoles, a Vilsmeier-Haack reaction (using POCl₃/DMF for formylation) or a modified version for acetylation (e.g., using acetyl chloride/DMF) is often preferred.[5][8] It uses milder conditions and avoids the strong, often problematic Lewis acids like AlCl₃ that can cause deactivation via complexation and lead to more decomposition.[4]

Q2: How can I definitively confirm that acylation has occurred at the C4 position and not elsewhere? A: The most powerful tool is 2D NMR spectroscopy. A Heteronuclear Multiple Bond Correlation (HMBC) experiment will show a correlation between the carbonyl carbon of the newly added acetyl group and the proton at the C4 position of the pyrazole ring (if it were present on the starting material) or, more definitively, the protons of the C3 and C5 methyl groups. A Nuclear Overhauser Effect (NOE) experiment can also show spatial proximity between the acetyl methyl protons and the C3/C5 methyl protons.

Q3: What is the best general strategy for purifying the crude product and removing these side products? A: Flash column chromatography on silica gel is typically the most effective method. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is recommended.

  • The desired C4-acylated product is moderately polar.

  • Unreacted starting material (1-ethyl-3,5-dimethyl-1H-pyrazole) is less polar and will elute first.

  • The highly polar N-acyl pyrazolium salt will have a very high affinity for silica and will either remain at the baseline or require a much more polar eluent (e.g., with methanol) to elute.

  • Di-acylated products will likely be slightly more polar than the desired product.

Compound Type Typical Elution Profile (Hexane/EtOAc) Identification Notes
Starting PyrazoleElutes first (low polarity)Lower mass in MS.
Desired Product Elutes second (medium polarity) Target Mass in MS.
Di-acylated ProductElutes third (medium-high polarity)[M+42] in MS.
N-Acyl Pyrazolium SaltElutes last or not at all (high polarity)Isomeric mass, highly polar.

Section 4: Recommended Protocol: Vilsmeier-Haack Type Acetylation

This protocol is a robust starting point that minimizes many of the side reactions associated with strong Lewis acids.

1. Preparation of the Vilsmeier-type Reagent:

  • To a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq.).

  • Cool the flask to 0 °C in an ice-salt bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.5 eq.) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Stir the resulting mixture at 0 °C for 30 minutes.

2. Acetylation Reaction:

  • In a separate flask, dissolve 1-ethyl-3,5-dimethyl-1H-pyrazole (1.0 eq.) in a minimal amount of anhydrous dichloromethane (DCM).

  • Add the pyrazole solution dropwise to the cold Vilsmeier-type reagent.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate). If the reaction is slow, it can be gently heated to 40 °C.

3. Work-up and Isolation:

  • Once the starting material is consumed, cool the reaction mixture back down to 0 °C.

  • Slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice.

  • Neutralize the acidic solution by the slow, portion-wise addition of solid sodium bicarbonate until gas evolution ceases (pH ~7-8).

  • Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

4. Purification:

  • Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient.

Section 5: Troubleshooting Workflow

This workflow provides a logical decision-making process when faced with low product yield.

G start Low or No Yield Observed check_reagents Step 1: Verify Reagent Quality - Anhydrous Solvents? - Fresh POCl₃ / AlCl₃? - Moisture-free setup? start->check_reagents reagents_ok Reagents & Conditions are Pristine check_reagents->reagents_ok Yes reagents_bad Re-run with Dry Reagents and Glassware check_reagents->reagents_bad No check_temp Step 2: Evaluate Reaction Temp. - Was addition done at 0-5°C? - Was there an uncontrolled exotherm? reagents_ok->check_temp temp_ok Temperature was Controlled check_temp->temp_ok Yes temp_bad Re-run with Strict Temperature Control check_temp->temp_bad No check_catalyst Step 3: Assess Catalyst Stoichiometry - (Friedel-Crafts) Is AlCl₃ > 1.5 eq.? - (Vilsmeier) Is POCl₃ > 1.2 eq.? temp_ok->check_catalyst catalyst_ok Stoichiometry is Sufficient check_catalyst->catalyst_ok Yes catalyst_bad Increase Catalyst Loading Incrementally check_catalyst->catalyst_bad No consider_alt Consider Alternative: - Switch from Friedel-Crafts to Vilsmeier - Use milder Lewis Acid (TiCl₄) catalyst_ok->consider_alt

Caption: A step-by-step troubleshooting workflow for low yield issues.

References

  • Synthesis and Properties of Pyrazoles. Encyclopedia.pub. Available at: [Link]

  • A mechanism of pyrazole forming reaction. ResearchGate. Available at: [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC - NIH. Available at: [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. NIH. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 4-acetyl-3,5-dimethyl-1H-pyrazole-1-carboxamidine. PrepChem.com. Available at: [Link]

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H-PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. Available at: [Link]

  • Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. MDPI. Available at: [Link]

  • 1-{3-[1-(Hydroxyimino)ethyl]-4-methyl-1H-pyrazol-5-yl}ethanone. NIH. Available at: [Link]

  • Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Method for purifying pyrazoles.Google Patents.
  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [https://www.wjp ps.com/wjpps_controller/abstract_ivew/1413]([Link] ps.com/wjpps_controller/abstract_ivew/1413)

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at: [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

  • Friedel–Crafts reaction. Wikipedia. Available at: [Link]

  • An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide. Preprints.org. Available at: [Link]

  • Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole. ResearchGate. Available at: [Link]

  • Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scale-up of this important pyrazole derivative. Our goal is to equip you with the necessary knowledge to navigate the challenges of transitioning this synthesis from the lab bench to larger-scale production, ensuring efficiency, safety, and high product quality.

I. Synthetic Overview: The Friedel-Crafts Approach

The most direct and scalable route to 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone is the Friedel-Crafts acylation of 1-ethyl-3,5-dimethyl-1H-pyrazole. This electrophilic aromatic substitution introduces the acetyl group at the electron-rich C-4 position of the pyrazole ring.[1][2]

The overall reaction is as follows:

Synthetic_Scheme pyrazole 1-ethyl-3,5-dimethyl-1H-pyrazole reaction_point pyrazole->reaction_point acetyl_chloride Acetyl Chloride acetyl_chloride->reaction_point lewis_acid Lewis Acid (e.g., AlCl3) lewis_acid->reaction_point Catalyst product 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone reaction_point->product Friedel-Crafts Acylation

Caption: Proposed synthetic route via Friedel-Crafts acylation.

II. Detailed Experimental Protocol (Lab Scale)

This protocol provides a starting point for the synthesis. Optimization may be required based on your specific equipment and scale.

Reagent Molar Equiv. Amount (for 10g scale) Notes
1-ethyl-3,5-dimethyl-1H-pyrazole1.010.0 gEnsure starting material is dry.
Aluminum Chloride (AlCl₃)1.211.6 gAnhydrous, handle in a glovebox or under inert atmosphere.
Acetyl Chloride1.16.2 mLFreshly distilled recommended.
Dichloromethane (DCM)-200 mLAnhydrous.
Hydrochloric Acid (1M)-100 mLFor quenching.
Saturated Sodium Bicarbonate-100 mLFor neutralization.
Brine-50 mLFor washing.
Anhydrous Sodium Sulfate-q.s.For drying.

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Catalyst Suspension: Under a nitrogen atmosphere, charge the flask with anhydrous aluminum chloride (11.6 g) and anhydrous dichloromethane (100 mL). Cool the suspension to 0-5 °C in an ice bath.

  • Reagent Addition: Add acetyl chloride (6.2 mL) dropwise to the cooled suspension over 15 minutes, maintaining the temperature below 10 °C.

  • Substrate Addition: Dissolve 1-ethyl-3,5-dimethyl-1H-pyrazole (10.0 g) in anhydrous dichloromethane (100 mL) and add it dropwise to the reaction mixture over 30-45 minutes, keeping the internal temperature below 10 °C.

  • Reaction: Allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C and slowly and carefully quench by pouring it onto a mixture of crushed ice and 1M hydrochloric acid (100 mL). Caution: This is an exothermic process.

  • Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL), followed by brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).[3][4]

III. Troubleshooting Guide for Scale-Up

Transitioning from lab scale to pilot or production scale introduces new challenges. This section addresses common issues encountered during the scale-up of pyrazole syntheses.[5][6][7]

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Product loss during workup.1. Increase reaction time or temperature cautiously. Ensure efficient mixing to avoid localized concentration gradients.[7] 2. Ensure all reagents and solvents are anhydrous. The Lewis acid can be deactivated by moisture.[8] 3. Optimize the extraction and purification steps. Consider a different solvent for recrystallization to improve recovery.
Exothermic Runaway 1. Rapid addition of reagents. 2. Inadequate cooling capacity for the reactor volume.1. Implement a controlled, slow addition of the pyrazole substrate to the Lewis acid/acylating agent mixture.[6] 2. Ensure the reactor's cooling system is sufficient for the scale. Consider using a more dilute reaction mixture to help manage the exotherm.[7]
Formation of Impurities 1. Side reactions due to localized overheating. 2. Presence of moisture leading to byproducts. 3. Formation of regioisomers.1. Improve mixing efficiency and maintain strict temperature control.[7] 2. Use high-purity, anhydrous reagents and solvents. Perform the reaction under a strictly inert atmosphere. 3. While acylation at C-4 is generally favored, other isomers are possible. Optimize reaction conditions (e.g., lower temperature) to enhance regioselectivity.[6]
Purification Difficulties 1. Oily product that is difficult to crystallize. 2. Co-elution of impurities during column chromatography.1. Attempt different solvent systems for recrystallization. If the product is an oil, consider converting it to a solid salt for purification and then liberating the free base.[9] 2. Optimize the mobile phase for column chromatography. Consider using a different stationary phase if baseline separation is not achieved.

IV. Frequently Asked Questions (FAQs)

Q1: Why is Friedel-Crafts acylation the preferred method for this synthesis?

A1: Friedel-Crafts acylation is a well-established and generally high-yielding method for introducing acyl groups onto electron-rich aromatic and heterocyclic rings.[10] For 1-ethyl-3,5-dimethyl-1H-pyrazole, the C-4 position is electronically activated and sterically accessible, making it the prime site for electrophilic substitution.[1]

Q2: What are the primary safety concerns when scaling up this reaction?

A2: The primary safety concerns are:

  • Exothermic Reaction: The reaction between the Lewis acid (AlCl₃) and the reagents, as well as the quenching step, are highly exothermic and can lead to a thermal runaway if not properly controlled.[6]

  • Corrosive and Water-Reactive Reagents: Aluminum chloride and acetyl chloride are corrosive and react violently with water.[11] All handling should be done in a controlled environment with appropriate personal protective equipment (PPE).

  • Solvent Handling: Dichloromethane is a volatile and potentially hazardous solvent. Ensure adequate ventilation and proper waste disposal procedures are in place.

Q3: How can I monitor the reaction progress effectively on a larger scale?

A3: On a larger scale, direct sampling for TLC or HPLC analysis is still the most reliable method. Develop a standardized sampling and quenching procedure to obtain representative aliquots of the reaction mixture. Online monitoring using spectroscopic techniques (e.g., in-situ IR) can also be implemented for real-time tracking of reactant consumption and product formation.

Q4: What are the key characterization techniques for the final product?

A4: The structure and purity of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone should be confirmed by:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the carbonyl (C=O) functional group.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Q5: Are there alternative synthetic routes to consider?

A5: While Friedel-Crafts acylation is direct, an alternative could be a Vilsmeier-Haack formylation to introduce a formyl group at the C-4 position, followed by a Grignard reaction with methylmagnesium bromide and subsequent oxidation to yield the ketone.[12][13][14] However, this multi-step process is less atom-economical and may be more complex to scale up.

V. Workflow and Troubleshooting Diagram

Troubleshooting_Workflow start Start Synthesis Scale-Up check_reagents Verify Reagent & Solvent Quality (Anhydrous) start->check_reagents run_reaction Perform Reaction with Controlled Addition & Temperature check_reagents->run_reaction monitor_progress Monitor Reaction (TLC/HPLC) run_reaction->monitor_progress reaction_complete Reaction Complete? monitor_progress->reaction_complete workup Quench & Work-Up yield_ok Yield Acceptable? workup->yield_ok purify Purify Product purity_ok Purity Meets Spec? purify->purity_ok characterize Characterize Final Product reaction_complete->workup Yes troubleshoot_reaction Troubleshoot Reaction: - Increase Time/Temp - Check Mixing reaction_complete->troubleshoot_reaction No yield_ok->purify Yes troubleshoot_workup Troubleshoot Work-Up: - Optimize Extractions - Adjust pH yield_ok->troubleshoot_workup No purity_ok->characterize Yes troubleshoot_purification Troubleshoot Purification: - New Recrystallization Solvent - Optimize Chromatography purity_ok->troubleshoot_purification No troubleshoot_reaction->run_reaction troubleshoot_workup->workup troubleshoot_purification->purify

Caption: A decision-making workflow for troubleshooting the synthesis.

VI. References

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Preparation and properties of some pyrazolyl ketones. Journal of the Chemical Society C: Organic. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Method for purifying pyrazoles. Google Patents.

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. [Link]

  • Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole. ResearchGate. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate. [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. MDPI. [Link]

  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. ResearchGate. [Link]

  • A copper-catalyzed asymmetric Friedel–Crafts hydroxyalkylation of pyrazole-4,5-diones with 5-aminoisoxazoles. RSC Publishing. [Link]

  • 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. MDPI. [Link]

  • Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]

  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. ResearchGate. [Link]

  • 1-{3-[1-(Hydroxyimino)ethyl]-4-methyl-1H-pyrazol-5-yl}ethanone. NIH. [Link]

  • 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. ResearchGate. [Link]

  • Friedel-Crafts chemistry: Part 41. A new facile synthesis of indeno[1,2-c] pyrazoles, 2H-benzo[g]indazoles and benzo[2][6]cyclohepta[1,2-c]pyrazoles via Friedel-Crafts ring closures. ResearchGate. [Link]

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. [Link]

  • 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone. PubChem. [Link]

  • 1-(5,5-dimethyl-4,5-dihydro-1H-pyrazol-3-yl)ethanone. ChemSynthesis. [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. [Link]

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Technical Support Center: Degradation Pathways of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals investigating the degradation pathways of pyrazole compounds. This center is designed to provide not only procedural guidance but also a deeper understanding of the underlying chemical principles governing the stability of these critical heterocyclic moieties. By anticipating common experimental challenges, this guide aims to empower you to design robust stability studies, troubleshoot unexpected results, and confidently interpret your data.

Section 1: Hydrolytic Degradation

Hydrolysis is a primary degradation pathway for many pharmaceuticals, and pyrazole derivatives, particularly those with susceptible functional groups like esters or amides, are no exception. Understanding the kinetics and mechanisms of hydrolysis is fundamental to predicting shelf-life and ensuring formulation stability.

Mechanism & Causality

The susceptibility of a pyrazole compound to hydrolysis is intrinsically linked to its molecular structure. The pyrazole ring itself is generally stable to hydrolysis, but substituents are often the sites of degradation. Ester-containing pyrazole derivatives, for example, can be rapidly hydrolyzed in aqueous buffers, especially under basic conditions (pH 8), to their corresponding pyrazol-3-ol and carboxylic acid components.[1][2] This occurs through nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester group.

The rate of hydrolysis can be significantly influenced by steric and electronic factors. Introducing bulky substituents near the ester linkage can sterically hinder the approach of the nucleophile, thereby improving stability.[1][3] Conversely, electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to attack.

Troubleshooting Guide: Hydrolytic Degradation Studies
Observed Issue Potential Root Cause(s) Recommended Action(s)
Rapid, complete degradation of the parent compound at the first time point. The pH of the buffer is too high, or the compound is extremely labile.- Verify the pH of your buffer. - Conduct a preliminary screen at a lower pH (e.g., pH 7.4 or 5). - Decrease the temperature of the stability chamber.
Inconsistent degradation rates between replicate samples. - Inaccurate buffer preparation. - Inhomogeneous sample solution. - Temperature fluctuations in the stability chamber.- Prepare a fresh batch of buffer and re-verify the pH. - Ensure complete dissolution of the compound before aliquoting. - Use a calibrated and validated stability chamber.
Appearance of unexpected peaks in the HPLC chromatogram. - Secondary degradation of primary degradants. - Interaction with buffer components. - Impurities in the starting material.- Analyze samples at earlier time points to identify primary degradants. - Run a buffer blank to check for interfering peaks. - Characterize the initial purity of your compound.
Frequently Asked Questions (FAQs): Hydrolytic Stability

Q1: My pyrazole compound contains an ester. How can I improve its hydrolytic stability for in vitro assays?

A1: A common strategy is to replace the ester with a more stable isostere, such as an amide or an alkene.[1][3] While this may sometimes lead to a slight reduction in potency, the gain in stability is often crucial for obtaining reliable biological data. Another approach is to introduce sterically hindering groups near the ester to protect it from hydrolysis.[1]

Q2: Are the hydrolysis products of my pyrazole active?

A2: It is essential to test the biological activity of any major degradation products. In many cases, the hydrolysis products, such as the corresponding pyrazol-3-ol, are inactive.[1] Demonstrating this is a key part of a comprehensive drug development program.

Q3: What is a typical experimental setup for a hydrolytic stability study?

A3: A standard approach involves incubating the compound in buffers of different pH values (e.g., pH 2, 7.4, and 9) at a controlled temperature (e.g., 37°C or 50°C). Aliquots are taken at various time points, and the amount of remaining parent compound and the formation of degradants are quantified using a stability-indicating HPLC method.

Section 2: Oxidative Degradation

Oxidation can be a significant degradation pathway for pyrazole compounds, often mediated by atmospheric oxygen, residual peroxides in excipients, or metabolic processes. The pyrazole ring and its substituents can both be susceptible to oxidative attack.

Mechanism & Causality

The pyrazole ring can be oxidized by various reagents. For instance, in biological systems, cytochrome P-450 enzymes can oxidize pyrazole to 4-hydroxypyrazole.[4] This enzymatic oxidation is a common metabolic pathway. Chemical oxidation can also occur, and the specific products will depend on the oxidant and the substitution pattern of the pyrazole. Some oxidation reactions can even lead to ring opening.[5]

Substituents on the pyrazole ring can also be the site of oxidation. For example, alkyl side chains can be hydroxylated, and amine groups can be oxidized to N-oxides. The presence of electron-donating groups on the pyrazole ring can increase its susceptibility to oxidation.

Troubleshooting Guide: Oxidative Degradation Studies
Observed Issue Potential Root Cause(s) Recommended Action(s)
High variability in degradation in the presence of an oxidizing agent (e.g., H₂O₂). - Inconsistent concentration of the oxidizing agent. - Catalysis by trace metal ions.- Prepare fresh solutions of the oxidizing agent for each experiment. - Use high-purity solvents and consider adding a chelating agent like EDTA to sequester metal ions.
No degradation observed even with a strong oxidizing agent. The compound is highly stable to oxidation, or the experimental conditions are not harsh enough.- Increase the concentration of the oxidizing agent or the incubation temperature. - Extend the duration of the study.
Formation of multiple, closely eluting peaks in the HPLC. Complex degradation pathway with multiple oxidative products.- Optimize the HPLC method to improve resolution (e.g., change the gradient, mobile phase, or column). - Use LC-MS/MS to help identify the different degradants based on their mass-to-charge ratios.
Frequently Asked Questions (FAQs): Oxidative Stability

Q1: My compound is degrading in my formulation, and I suspect oxidation. How can I confirm this?

A1: You can perform a forced degradation study using an oxidizing agent like hydrogen peroxide. If the degradation products formed under these conditions match those seen in your formulation, it strongly suggests an oxidative pathway. Additionally, you can try adding an antioxidant to your formulation to see if it prevents the degradation.

Q2: What are common antioxidants used to stabilize pyrazole-containing formulations?

A2: Common antioxidants include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid. The choice of antioxidant will depend on the formulation and the specific degradation pathway.

Q3: Can the pyrazole ring itself be cleaved by oxidation?

A3: Yes, under certain conditions, strong oxidizing agents or electrolytic oxidation can lead to the cleavage of the pyrazole ring.[5] This is a more drastic form of degradation that can lead to a complete loss of the parent structure.

Section 3: Photodegradation

Many organic molecules are susceptible to degradation upon exposure to light, and pyrazole derivatives are no exception. Photostability testing is a critical component of drug development as required by ICH guidelines.[6]

Mechanism & Causality

Photodegradation is initiated when a molecule absorbs light energy, promoting it to an excited state. This excited molecule can then undergo various reactions, including isomerization, rearrangement, or reaction with other molecules like oxygen. For pyrazole compounds, this can lead to complex transformations. For instance, some pyrazole derivatives have been shown to rearrange into imidazoles upon UV irradiation.[7] The specific photochemical pathway is highly dependent on the structure of the compound and the wavelength of light.

The N-H bond in unsubstituted pyrazoles can also be susceptible to photodissociation upon UV exposure, leading to the formation of radicals and subsequent degradation.[8]

Troubleshooting Guide: Photodegradation Studies
Observed Issue Potential Root Cause(s) Recommended Action(s)
Significant degradation in the control sample (kept in the dark). The degradation is not photolytic; it may be due to thermal instability or hydrolysis.- Run a parallel experiment at a lower temperature to assess thermal degradation. - Ensure the control sample is adequately protected from light.
Discoloration of the sample upon light exposure. Formation of colored degradants.This is a common observation in photostability studies. Isolate and characterize the colored species to understand the degradation pathway.
Inconsistent results between photostability studies. - Variations in light source intensity or wavelength. - Differences in sample presentation (e.g., solid vs. solution, container type).- Use a calibrated photostability chamber that meets ICH guidelines. - Standardize the sample preparation and presentation for all studies.
Frequently Asked Questions (FAQs): Photostability

Q1: What are the standard conditions for photostability testing according to ICH Q1B?

A1: The ICH guideline requires exposure to not less than 1.2 million lux hours of visible light and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.

Q2: My compound is photolabile. What are some strategies to protect it?

A2: The most straightforward approach is to use light-protective packaging, such as amber-colored vials or bottles. For liquid formulations, UV absorbers can sometimes be added.

Q3: Can photodegradation lead to ring cleavage of the pyrazole?

A3: Yes, high-energy UV light can potentially lead to the cleavage of the pyrazole ring, although rearrangements and isomerizations are often more common pathways.[7]

Section 4: Microbial Degradation

For pyrazole compounds used in agriculture as pesticides or those that may end up in the environment, microbial degradation is a key factor determining their persistence and fate.

Mechanism & Causality

Microorganisms, particularly bacteria and fungi in the soil, can utilize a wide range of organic compounds as sources of carbon and energy.[9][10] They possess diverse enzymatic machinery, such as hydrolases, oxidases, and reductases, that can break down complex molecules like pyrazole-based pesticides. The degradation can proceed through various pathways, including hydrolysis of side chains, oxidation of the ring, or complete mineralization to carbon dioxide and water.[11]

The rate and extent of microbial degradation are influenced by several environmental factors, including soil type, pH, temperature, moisture content, and the presence of other nutrients.[9]

Troubleshooting Guide: Microbial Degradation Studies
Observed Issue Potential Root Cause(s) Recommended Action(s)
No degradation observed in a soil incubation study. - The compound is resistant to microbial degradation (recalcitrant). - The soil lacks the appropriate microbial population. - The environmental conditions are not conducive to microbial activity.- Extend the incubation period. - Test different soil types or use an enriched microbial culture. - Optimize soil moisture and temperature.
A long lag phase before degradation begins. The microbial population needs time to adapt and induce the necessary enzymes to degrade the compound.This is a common phenomenon. Continue monitoring the degradation over a longer period.
Formation of persistent metabolites. The microorganisms can only partially degrade the parent compound, leading to the accumulation of intermediate products.Identify the metabolites and assess their potential toxicity and persistence. This is a critical aspect of environmental risk assessment.
Frequently Asked Questions (FAQs): Microbial Degradation

Q1: What types of microorganisms are known to degrade pyrazole compounds?

A1: Various soil bacteria and fungi have been shown to degrade pesticides, and it is likely that specific strains of genera like Pseudomonas, Bacillus, and Aspergillus are capable of degrading pyrazole-based compounds.[10][12]

Q2: How can I enhance the microbial degradation of a pyrazole-based contaminant in soil?

A2: Bioremediation strategies can include bioaugmentation (introducing specific degrading microorganisms to the soil) and biostimulation (adding nutrients to stimulate the activity of the indigenous microbial population).

Q3: What is the significance of identifying microbial degradation metabolites?

A3: Identifying metabolites is crucial because they can sometimes be more toxic or persistent than the parent compound.[11] A complete understanding of the degradation pathway is necessary for a thorough environmental safety assessment.

Section 5: Experimental Protocols & Workflows

Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and develop stability-indicating analytical methods.[13]

1. Sample Preparation:

  • Prepare a stock solution of the pyrazole compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/m². A control sample should be kept in the dark.

3. Sample Analysis:

  • At the end of the incubation period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze by a stability-indicating HPLC-UV or HPLC-MS method.

Protocol: Stability-Indicating HPLC-MS Method

Objective: To develop an HPLC-MS method capable of separating the parent pyrazole compound from all its potential degradation products.

1. Instrumentation:

  • HPLC system with a UV detector and coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for accurate mass measurements).

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size) is a good starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes to elute all components.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

3. Method Validation:

  • Analyze a mixture of the stressed samples to demonstrate that all degradation products are well-resolved from the parent peak and from each other.

  • Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Section 6: Visualizations

DegradationPathways Pyrazole Pyrazole Compound Hydrolysis Hydrolysis (H₂O, pH) Pyrazole->Hydrolysis Oxidation Oxidation ([O]) Pyrazole->Oxidation Photolysis Photolysis (hν) Pyrazole->Photolysis Microbial Microbial Action Pyrazole->Microbial HydrolysisProducts Hydrolytic Degradants (e.g., Pyrazol-ol, Acid/Amine) Hydrolysis->HydrolysisProducts OxidationProducts Oxidative Degradants (e.g., Hydroxypyrazole, N-oxide) Oxidation->OxidationProducts PhotoProducts Photodegradants (e.g., Isomers, Rearrangement Products) Photolysis->PhotoProducts MicrobialMetabolites Metabolites (e.g., Ring Cleavage Products) Microbial->MicrobialMetabolites ForcedDegradationWorkflow cluster_stress Stress Conditions cluster_analysis Analysis & Characterization Acid Acid/Base Hydrolysis HPLC HPLC-UV/MS Analysis Acid->HPLC Oxidation Oxidation (H₂O₂) Oxidation->HPLC Thermal Thermal (Heat) Thermal->HPLC Photo Photolytic (Light) Photo->HPLC Characterization Structure Elucidation (MS/MS, NMR) HPLC->Characterization Pathway Identify Degradation Pathways Characterization->Pathway API Pyrazole API API->Acid API->Oxidation API->Thermal API->Photo

Caption: Workflow for forced degradation studies.

TroubleshootingTree Start Unexpected Peak in HPLC Chromatogram CheckControl Is the peak present in the control sample? Start->CheckControl CheckBlank Is the peak present in the blank (no API)? CheckControl->CheckBlank Yes Degradant Likely a degradation product. CheckControl->Degradant No Impurity Likely an impurity in the starting material. CheckBlank->Impurity No Artifact Likely a system or solvent artifact. CheckBlank->Artifact Yes

Caption: Troubleshooting decision tree for unexpected HPLC peaks.

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  • ResearchGate. (n.d.). 146 PDFs | Review articles in DRUG DEGRADATION PATHWAYS. [Link]

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"stability issues of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone under different conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your research.

Introduction to the Stability of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone

1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone is a substituted pyrazole derivative. The stability of such compounds is a critical parameter in research and development, impacting experimental outcomes, storage conditions, and formulation development. The pyrazole ring itself is generally considered a stable aromatic heterocycle, often contributing to the metabolic stability of drug candidates. However, the overall stability of the molecule can be influenced by its substituents and the surrounding environment. The acetyl group at the 4-position and the ethyl group at the 1-position introduce specific chemical functionalities that can be susceptible to degradation under certain conditions.

This guide will walk you through the potential stability challenges and provide protocols to assess and mitigate them.

Frequently Asked Questions (FAQs)

General Stability

Q1: What are the primary factors that can affect the stability of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone?

A1: The stability of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone can be influenced by several factors, including:

  • pH: The acidity or basicity of the solution can catalyze hydrolytic degradation.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: Exposure to UV or visible light may induce photolytic degradation.

  • Oxidizing agents: The presence of oxidizing agents can lead to the formation of degradation products.

  • Excipients: In a formulation, interactions with excipients can impact the stability of the active compound.

pH Stability and Hydrolysis

Q2: How does pH affect the stability of the acetyl group on the pyrazole ring?

A2: The acetyl group, a ketone, is generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, the ethanone moiety could potentially undergo reactions. While specific data for this molecule is limited, general organic chemistry principles suggest that extreme pH can catalyze reactions involving the acetyl group. It is crucial to determine the pH stability profile for your specific application.

Q3: What are the potential degradation products resulting from hydrolysis?

A3: While forced degradation studies for this specific molecule are not widely published, potential hydrolytic degradation could theoretically lead to de-acetylation under harsh conditions, yielding 1-ethyl-3,5-dimethyl-1H-pyrazole. However, the C-C bond of the acetyl group is generally robust. It is more likely that other degradation pathways would be favored under typical experimental conditions.

Q4: I am observing a loss of my compound in an aqueous buffer at pH 9. What could be the cause and how can I prevent it?

A4: A loss of the compound at pH 9 could be due to base-catalyzed degradation. Although pyrazoles are relatively stable, prolonged exposure to alkaline conditions at elevated temperatures might promote degradation.

Troubleshooting Steps:

  • Confirm Degradation: Use a stability-indicating analytical method, such as HPLC with UV detection, to confirm that the loss of the parent peak corresponds to the appearance of new degradation peaks.

  • pH Adjustment: If your experimental protocol allows, adjust the pH to a more neutral range (pH 6-8).

  • Temperature Control: Perform your experiments at a lower temperature to reduce the rate of degradation.

  • Inert Atmosphere: Purge your solutions with an inert gas like nitrogen or argon to minimize oxidative degradation, which can sometimes be exacerbated at higher pH.

Thermal Stability

Q5: What is the expected thermal stability of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone?

A5: Pyrazole derivatives are generally known for their good thermal stability. However, the specific thermal decomposition profile of this compound would need to be determined experimentally, for instance, by thermogravimetric analysis (TGA). For solid-state stability, it is advisable to store the compound in a cool and dry place. In solution, thermal degradation is more likely and is dependent on the solvent and other components of the mixture. Studies on some nitropyrazole derivatives have shown that thermal decomposition can be initiated by reactions of the substituents on the pyrazole ring[1].

Q6: I am running a reaction at 80°C and see multiple new peaks on my LC-MS that I suspect are degradation products. How can I confirm this?

A6: To confirm if the new peaks are thermal degradation products, you can run a control experiment.

Experimental Protocol: Thermal Stress Testing

  • Prepare a solution of your compound in the same solvent used for your reaction.

  • Divide the solution into two vials. One will be the control, stored at a low temperature (e.g., 4°C), and the other will be the stressed sample.

  • Place the stressed sample in an oven at 80°C for the same duration as your reaction.

  • After the specified time, analyze both the control and the stressed sample by LC-MS.

  • Compare the chromatograms. The appearance of new peaks or a significant decrease in the parent peak in the stressed sample compared to the control would indicate thermal degradation.

Photostability

Q7: Is 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone sensitive to light?

A7: The acetyl group on the pyrazole ring introduces a chromophore that could absorb UV light, potentially leading to photodegradation. Phenylpyrazole insecticides, for instance, have been shown to undergo photodegradation in aquatic environments[2]. Therefore, it is prudent to protect solutions of this compound from light, especially during long-term storage or prolonged experiments.

Q8: What are the likely photodegradation pathways?

A8: The specific photodegradation pathways for this molecule have not been elucidated in the available literature. However, for ketones, Norrish Type I and Type II reactions are common photodegradation pathways. For pyrazoles, photo-induced rearrangements or cleavage of the ring are possibilities. It is also possible that the substituents on the ring are involved in the photodegradation process.

Troubleshooting Guide: Unexpected Results in Light-Exposed Samples

If you observe unexpected results or the appearance of unknown impurities in samples that have been exposed to light, consider the following:

  • Protect from Light: Repeat the experiment with all containers wrapped in aluminum foil or using amber-colored vials to minimize light exposure.

  • Analyze for Degradants: Use a high-resolution mass spectrometer to get accurate mass data for the unknown peaks, which can help in proposing potential structures for the photodegradants.

  • Control Experiments: Expose a solution of the pure compound to a controlled light source (e.g., a UV lamp at a specific wavelength) and monitor the degradation over time to confirm photosensitivity.

Excipient Compatibility

Q9: I am developing a formulation and need to know about potential incompatibilities with common excipients. What should I be aware of?

  • Basic Excipients: Excipients with a basic character, such as magnesium stearate or sodium bicarbonate, could potentially increase the micro-environmental pH and promote degradation.

  • Reducing Sugars: Lactose is a common excipient that can contain reducing sugar impurities, which could potentially react with the compound, although this is less likely for a ketone.

  • Oxidizing Agents: Avoid excipients that may contain peroxide impurities, as these could lead to oxidative degradation.

Protocol: Excipient Compatibility Screening

  • Prepare Binary Mixtures: Prepare 1:1 (w/w) physical mixtures of your compound with each excipient being considered.

  • Stress Conditions: Store the binary mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2 and 4 weeks).

  • Analysis: At each time point, analyze the samples using a stability-indicating HPLC method. Look for a decrease in the peak area of the parent compound and the appearance of new peaks.

  • Visual Observation: Note any changes in the physical appearance of the mixtures, such as color change or clumping.

Analytical Methods for Stability Testing

A robust stability-indicating analytical method is crucial for accurately assessing the stability of your compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique.

Key Features of a Stability-Indicating HPLC Method:

  • Specificity: The method should be able to resolve the parent compound from all potential degradation products and any other components in the sample matrix.

  • Accuracy and Precision: The method should provide accurate and reproducible results.

  • Linearity: The response of the detector should be linear over a defined concentration range.

  • Forced Degradation: To demonstrate specificity, the compound should be subjected to forced degradation under various stress conditions (acid, base, oxidation, heat, and light). The resulting degradation products should be well-resolved from the parent peak.

Visualizing Experimental Workflows

Forced Degradation Study Workflow

The following diagram illustrates a typical workflow for a forced degradation study to establish a stability-indicating analytical method.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API Active Pharmaceutical Ingredient (API) Solution Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) API->Acid Expose to Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) API->Base Expose to Oxidation Oxidation (e.g., 3% H2O2, RT) API->Oxidation Expose to Thermal Thermal Stress (e.g., 80°C) API->Thermal Expose to Photo Photolytic Stress (e.g., UV/Vis light) API->Photo Expose to HPLC HPLC Analysis Acid->HPLC Analyze Base->HPLC Analyze Oxidation->HPLC Analyze Thermal->HPLC Analyze Photo->HPLC Analyze Peak_Purity Peak Purity Assessment (e.g., DAD) HPLC->Peak_Purity Mass_Balance Mass Balance Calculation HPLC->Mass_Balance caption Workflow for a Forced Degradation Study. Degradation_Pathways cluster_hydrolysis Hydrolysis (Extreme Conditions) cluster_oxidation Oxidation cluster_photolysis Photolysis Parent 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone (Parent Compound) Deacetylated 1-ethyl-3,5-dimethyl-1H-pyrazole (Hypothetical) Parent->Deacetylated Acid/Base Oxidized_Methyl Oxidation of Methyl Groups (Hypothetical) Parent->Oxidized_Methyl Oxidizing Agent N_Oxide Pyrazole N-Oxide (Hypothetical) Parent->N_Oxide Oxidizing Agent Rearrangement Ring Rearrangement Products (Hypothetical) Parent->Rearrangement UV/Vis Light Cleavage Ring Cleavage Products (Hypothetical) Parent->Cleavage UV/Vis Light caption Hypothetical Degradation Pathways.

Sources

Technical Support Center: A Troubleshooting Guide for Pyrazole NMR Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole NMR Interpretation. This guide is designed for researchers, medicinal chemists, and professionals in drug development who work with pyrazole-containing molecules. Pyrazoles are a cornerstone in medicinal chemistry, but their unique electronic properties and tautomeric nature can introduce complexities in NMR spectra that are often challenging to interpret.

This guide provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter. We will delve into the "why" behind the observations and provide validated protocols to help you confidently elucidate the structure of your pyrazole derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Ambiguous or Averaged Signals for Ring Positions

Q1: My ¹³C NMR spectrum of a 3(5)-substituted pyrazole shows broad signals, or fewer signals than expected for the pyrazole ring. Why are the C3 and C5 signals merged or poorly resolved?

This is a classic and common observation in pyrazole chemistry, and it is almost always due to annular tautomerism .[1][2][3]

Causality Explained:

For an N-unsubstituted pyrazole, the proton on the nitrogen can rapidly shuttle between the N1 and N2 positions. This creates a dynamic equilibrium between two tautomeric forms. If this exchange rate is fast on the NMR timescale, the spectrometer detects an average of the two structures. Consequently, the distinct electronic environments of C3 and C5 (and their attached protons in ¹H NMR) are averaged out, leading to a single, often broad, signal.[1][2] The rate of this exchange is highly dependent on factors like solvent, temperature, and concentration.[2][4]

Troubleshooting Workflow for Tautomerism

To resolve this issue and determine the structure, you must slow down the proton exchange or use a technique that is not affected by it.

Tautomer_Workflow

Experimental Protocol: Low-Temperature NMR

This is the most common method to slow proton exchange and "freeze out" the individual tautomers.[2][4]

  • Sample Preparation : Prepare your sample in a suitable deuterated solvent with a low freezing point. Common choices include dichloromethane-d₂, toluene-d₈, or THF-d₈.

  • Initial Spectrum : Acquire a standard ¹H and ¹³C NMR spectrum at ambient temperature (e.g., 298 K).

  • Incremental Cooling : Gradually lower the temperature of the NMR probe in 10-20 K decrements.

  • Equilibration : Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a new spectrum.[2]

  • Data Acquisition : Record spectra at each temperature until you observe the coalescence point and the subsequent splitting of the averaged signals into two distinct sets of signals, one for each tautomer.

  • Analysis : By integrating the signals of the resolved tautomers, you can determine their relative ratio in solution at that temperature.

Alternative Approach: Solid-State NMR

In the solid state, pyrazole derivatives typically exist as a single, fixed tautomer due to crystal packing and hydrogen bonding.[1][5][6] Solid-state NMR (CP/MAS) can definitively identify the dominant tautomeric form in the solid phase.[2][5] This information provides a crucial reference point for understanding the solution-state behavior.

Issue 2: The Disappearing N-H Proton

Q2: The N-H proton signal in my ¹H NMR spectrum is extremely broad, or I can't find it at all. Where did it go?

The disappearance or significant broadening of the N-H proton signal is a frequent and expected occurrence for N-H pyrazoles.[2][3] This is also a result of proton exchange phenomena.

Causality Explained:

  • Chemical Exchange : The N-H proton is acidic and can rapidly exchange with other pyrazole molecules (intermolecular exchange), with trace amounts of water in the deuterated solvent, or with any acidic or basic impurities. This rapid exchange broadens the signal, often to the point where it becomes indistinguishable from the baseline.[2][3]

  • Quadrupolar Broadening : The ¹⁴N nucleus (the most abundant nitrogen isotope) has a nuclear quadrupole moment. This provides an efficient relaxation pathway for the attached proton, which can lead to a broader signal.

  • Solvent Exchange : In protic deuterated solvents like D₂O or CD₃OD, the N-H proton will readily exchange with the solvent's deuterium atoms. In these cases, the N-H signal will disappear completely, and you may see a broad HOD peak instead.[2]

Troubleshooting & Confirmatory Steps:

  • Use a Dry Aprotic Solvent : To minimize solvent exchange, use a dry aprotic solvent like DMSO-d₆, CDCl₃, or THF-d₈. DMSO-d₆ is often preferred as it can form hydrogen bonds with the N-H proton, sometimes slowing the exchange rate and resulting in a more observable, albeit still broad, signal.[1]

  • D₂O Exchange Experiment : To confirm a broad peak is indeed your N-H proton, add a single drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H spectrum. If the signal disappears, it confirms it was an exchangeable proton (N-H or O-H).[3]

  • Low-Temperature NMR : As with tautomerism, cooling the sample can slow down intermolecular proton exchange, potentially leading to a sharper N-H signal.[7][8]

  • ¹⁵N NMR Spectroscopy : If your compound is ¹⁵N-labeled, direct observation of the nitrogen signals and their coupling to protons provides definitive evidence of the proton's location and the tautomeric state.[2][9]

Issue 3: Unambiguous Signal Assignment

Q3: I have an unsymmetrically substituted pyrazole, and I'm not sure how to assign the ¹H and ¹³C signals for the C3, C4, and C5 positions.

Definitive assignment requires moving beyond 1D NMR and employing 2D NMR techniques that reveal through-bond correlations.[2][10]

Causality Explained:

While chemical shift tables provide a good starting point, the electronic effects of substituents can cause significant deviations, making assignments based on 1D spectra alone unreliable. Two-dimensional NMR experiments provide an unambiguous roadmap of the molecular structure by showing which atoms are connected.

Data Presentation: Typical Chemical Shift & Coupling Constants

The following tables provide typical ranges for pyrazole NMR data. Use these as a preliminary guide before confirming with 2D experiments.

Proton Typical ¹H Chemical Shift (ppm) Typical Coupling Constants (Hz)
H3~7.5 - 8.2³J(H3,H4) = 1.5 - 2.5
H4~6.3 - 6.7³J(H4,H5) = 2.0 - 3.0
H5~7.5 - 8.2⁴J(H3,H5) = 0.5 - 1.0
N-H~10 - 14 (often broad or absent)-
Carbon Typical ¹³C Chemical Shift (ppm)
C3~135 - 155
C4~100 - 115
C5~125 - 145

Note: Chemical shifts are highly dependent on solvent and substituents. Data compiled from multiple sources.[1][5][11][12]

Experimental Protocol: 2D NMR for Structural Elucidation

  • Sample Preparation : Prepare a reasonably concentrated sample (5-10 mg in 0.6 mL of deuterated solvent) to ensure good signal-to-noise in a reasonable time.

  • Acquire Standard 2D Spectra :

    • HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded ¹H and ¹³C nuclei. It will definitively show you which proton is attached to which carbon (e.g., H4 to C4).[2]

    • HMBC (Heteronuclear Multiple Bond Correlation) : This is the most powerful experiment for assigning substituted pyrazoles. It shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH).[2][13]

  • Data Analysis :

    • Use the HSQC to identify the H4-C4 pair.

    • In the HMBC spectrum, look for key long-range correlations:

      • The H4 proton will show a cross-peak to both the C3 and C5 carbons.

      • Protons on a substituent at C3 will show a correlation to C3 , C4 , and potentially N2 .

      • Protons on a substituent at C5 will show a correlation to C5 , C4 , and potentially N1 .

      • If the N-H proton is observable, it will show correlations to both C3 and C5 , providing a direct method to identify these carbons.

HMBC_Correlations

References

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). National Center for Biotechnology Information. [Link]

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678–684. [Link]

  • Claramunt, R. M., López, C., García, M. A., et al. (2005). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 29(9), 1133-1140. [Link]

  • The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. (1990). Zeitschrift für Naturforschung B. [Link]

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (2018). National Center for Biotechnology Information. [Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO. Freie Universität Berlin. [Link]

  • ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2020). National Center for Biotechnology Information. [Link]

  • The 1H NMR spectrum of pyrazole in a nematic phase. (2014). Magnetic Resonance in Chemistry. [Link]

  • The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]

  • 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. ResearchGate. [Link]

  • 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... ResearchGate. [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]

  • 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. ResearchGate. [Link]

  • ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ResearchGate. [Link]

  • Substituent effects on the15N NMR Parameters of Azoles. Scite. [Link]

  • Structure Elucidation of a Pyrazolo[5][6]pyran Derivative by NMR Spectroscopy. (2007). National Center for Biotechnology Information. [Link]

  • Structure Elucidation of a Pyrazolo[5][6]pyran Derivative by NMR Spectroscopy. ResearchGate. [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Temperature-dependent (296-183 K) 1 H NMR spectra for 3 ([D 8 ]THF). ResearchGate. [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2022). MDPI. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2020). MDPI. [Link]

  • 1H NMR of pyrazole. (2023). Reddit. [Link]

  • Chemical shift values and assigned coupling constants of compound (7 a) by ¹H‐NMR. ResearchGate. [Link]

  • 5-HMR-3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. [Link]

  • Troubleshooting 1H NMR Spectroscopy. University of Rochester Department of Chemistry. [Link]

  • J-coupling. Wikipedia. [Link]

  • 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks... ResearchGate. [Link]

  • Coupling constants for 1H and 13C NMR. University of Wisconsin-Madison. [Link]

  • Click-to-Release Reactions for Tertiary Amines and Pyridines. (2016). ACS Publications. [Link]

  • NMR Coupling Constants. Iowa State University Chemical Instrumentation Facility. [Link]

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Validation & Comparative

A Comparative Analysis of Pyrazole Synthesis Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and drug development. Its prevalence in a wide array of pharmaceuticals, agrochemicals, and functional materials underscores the critical importance of efficient and versatile synthetic methodologies. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive comparative analysis of key pyrazole synthesis methods, offering insights into their mechanisms, experimental protocols, and relative performance to inform strategic synthetic planning.

The Classical Approach: Knorr Pyrazole Synthesis

First reported in 1883, the Knorr pyrazole synthesis remains a widely utilized and straightforward method for the preparation of pyrazoles.[1] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic or basic conditions.[1][2]

Underlying Principles and Mechanistic Insights

The Knorr synthesis proceeds via a cyclocondensation reaction. The generally accepted mechanism involves the initial formation of a hydrazone intermediate through the reaction of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration leads to the formation of the stable aromatic pyrazole ring.[3][4]

A critical consideration in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons, potentially leading to a mixture of two regioisomeric products.[5] The regiochemical outcome is influenced by a combination of steric and electronic factors of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions, most notably the pH.[6]

Knorr_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product 1,3-Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate 1,3-Dicarbonyl->Hydrazone Condensation Hydrazine Hydrazine Derivative Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Hemiaminal Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole Dehydration (-H₂O)

Caption: General mechanism of the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of a Substituted Pyrazole

This protocol provides a representative procedure for the Knorr synthesis.

Materials:

  • Ethyl benzoylacetate (1 equivalent)

  • Hydrazine hydrate (2 equivalents)

  • 1-Propanol

  • Glacial acetic acid (catalytic amount)

  • Water

  • Diethyl ether

Procedure:

  • In a suitable reaction vessel, combine ethyl benzoylacetate (e.g., 3 mmol) and hydrazine hydrate (e.g., 6 mmol).[3]

  • Add 1-propanol (e.g., 3 mL) as a solvent, followed by a few drops of glacial acetic acid to catalyze the reaction.[3]

  • Heat the reaction mixture with stirring to approximately 100 °C for 1-2 hours.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, add water to the hot reaction mixture to precipitate the crude product.[3]

  • Cool the mixture in an ice-water bath and collect the solid product by vacuum filtration.[1]

  • Wash the collected solid with cold diethyl ether and air dry to obtain the pyrazole product.[1]

The Paal-Knorr Synthesis: A Related Condensation Approach

Closely related to the Knorr synthesis, the Paal-Knorr synthesis also utilizes a condensation reaction to form a five-membered heterocycle. While the Paal-Knorr reaction is most famously used for the synthesis of pyrroles and furans from 1,4-dicarbonyls, a variation of this method can be applied to synthesize pyrazoles from 1,3-dicarbonyl compounds and hydrazines.[5][7]

Mechanistic Distinction

The mechanism is similar to the Knorr synthesis, involving the formation of a di-imine intermediate followed by cyclization and dehydration. The key distinction lies in the typical starting materials, with the Paal-Knorr more broadly associated with 1,4-dicarbonyls for pyrrole and furan synthesis.[5][8]

Paal_Knorr_Mechanism cluster_start_pk Starting Materials cluster_intermediate_pk Reaction Intermediate cluster_product_pk Final Product 1,4-Dicarbonyl 1,4-Dicarbonyl (for Pyrrole/Furan) Hemiaminal Hemiaminal/ Hydrazone 1,4-Dicarbonyl->Hemiaminal Condensation Amine_Hydrazine Amine or Hydrazine Amine_Hydrazine->Hemiaminal Heterocycle Pyrrole, Furan, or Pyrazole Hemiaminal->Heterocycle Cyclization & Dehydration

Caption: General mechanism of the Paal-Knorr synthesis.

Modern Advancements in Pyrazole Synthesis

While the classical methods remain valuable, a range of modern techniques have been developed to address challenges such as regioselectivity, reaction efficiency, and environmental impact.

Microwave-Assisted Synthesis: Accelerating the Classics

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to dramatically reduce reaction times and often improve yields compared to conventional heating methods.[3][9]

Causality Behind Experimental Choices: Microwave irradiation directly and efficiently heats the reaction mixture, leading to a rapid increase in temperature and significantly accelerated reaction rates. This can often lead to cleaner reactions with fewer side products.

Comparative Performance:

ParameterConventional Reflux MethodMicrowave-Assisted MethodReference(s)
Reaction Time 2 - 9 hours1 - 10 minutes[10]
Yield 72-90%79-98%[9][10]
Temperature ~75-118 °C~60 °C (dependent on power)[10]
Ultrasound-Assisted Synthesis: A Green Alternative

Similar to microwave irradiation, ultrasound-assisted synthesis provides an energy-efficient and environmentally friendly approach. Sonication can promote reactions through acoustic cavitation, which generates localized high temperatures and pressures, enhancing reaction rates.[11][12] Studies have shown that ultrasound can lead to excellent yields in shorter reaction times compared to conventional methods.[11]

1,3-Dipolar Cycloaddition: A Regioselective Approach

1,3-Dipolar cycloaddition reactions offer a highly regioselective route to pyrazoles. This method typically involves the reaction of a 1,3-dipole, such as a nitrile imine (often generated in situ from a hydrazonoyl chloride), with a dipolarophile, such as an alkyne or an alkene.[13][14]

Mechanistic Advantage: The concerted nature of the [3+2] cycloaddition often leads to a single regioisomer, overcoming a key limitation of the Knorr synthesis with unsymmetrical substrates.

Dipolar_Cycloaddition cluster_reactants_dc Reactants cluster_product_dc Product Nitrile_Imine Nitrile Imine (1,3-Dipole) Pyrazole_dc Pyrazole Nitrile_Imine->Pyrazole_dc [3+2] Cycloaddition Alkyne Alkyne (Dipolarophile) Alkyne->Pyrazole_dc

Caption: General scheme of 1,3-dipolar cycloaddition for pyrazole synthesis.

Multicomponent Reactions: Efficiency in a Single Pot

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, have gained significant traction for the synthesis of complex molecules like pyrazoles.[15] These reactions are highly atom-economical and offer a streamlined approach to generating molecular diversity.[16]

Experimental Protocol: A Three-Component Synthesis

A variety of three-component syntheses for pyrazoles have been reported. A common strategy involves the reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine in a single pot.

Comparative Summary of Pyrazole Synthesis Methods

MethodKey ReactantsGeneral Reaction ConditionsYield RangeKey AdvantagesKey Disadvantages
Knorr Synthesis 1,3-Dicarbonyl, HydrazineAcid or base catalysis, often requires heating.70-95%[17]Readily available starting materials, simple procedure.Lack of regioselectivity with unsymmetrical substrates.
Microwave-Assisted 1,3-Dicarbonyl, HydrazineMicrowave irradiation.79-98%[9]Drastically reduced reaction times, often higher yields.Requires specialized equipment.
Ultrasound-Assisted VariousSonication.Good to excellentGreen and energy-efficient, shorter reaction times.Specialized equipment needed.
1,3-Dipolar Cycloaddition Nitrile Imine, Alkyne/AlkeneOften mild, room temperature conditions.Good to excellent[13]High regioselectivity.May require in situ generation of the 1,3-dipole.
Multicomponent Reactions Aldehyde, 1,3-Dicarbonyl, Hydrazine (example)Often one-pot, can be catalyzed.Moderate to excellent[18]High atom economy, operational simplicity, diversity.Optimization can be complex.

Conclusion

The synthesis of the pyrazole core is a well-established field with a rich history, yet it continues to evolve with the development of more efficient, selective, and sustainable methodologies. The classical Knorr and Paal-Knorr syntheses remain valuable for their simplicity and the accessibility of starting materials. However, for applications demanding high regioselectivity, shorter reaction times, and improved environmental credentials, modern approaches such as microwave- and ultrasound-assisted synthesis, 1,3-dipolar cycloadditions, and multicomponent reactions offer significant advantages. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the availability of precursors, and the desired process parameters. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic endeavors in the fascinating and ever-relevant field of pyrazole chemistry.

References

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A Comparative Guide to the Biological Activity of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone and Other Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in medicinal chemistry, offering a versatile framework for designing novel therapeutic agents.[1][2] This guide provides a comparative analysis of the potential biological activity of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone against a backdrop of well-characterized pyrazole derivatives. We will delve into the established pharmacological profiles of pyrazoles, propose a rationale for the expected activities of our target compound based on structure-activity relationships (SAR), and provide detailed experimental protocols for a comprehensive comparative evaluation.

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[3][4][5][6] The commercially successful anti-inflammatory drug Celecoxib, a selective COX-2 inhibitor, stands as a testament to the therapeutic potential of this heterocyclic core.[6][7]

The Broad Spectrum of Biological Activities in Pyrazole Derivatives: A Foundation for Comparison

The biological activity of pyrazole derivatives is profoundly influenced by the nature and position of substituents on the pyrazole ring. Understanding these structure-activity relationships is crucial for predicting the therapeutic potential of novel analogs like 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone.

Table 1: Overview of Biological Activities of Substituted Pyrazoles

Biological ActivityKey Structural Features & ExamplesRepresentative References
Anti-inflammatory Aryl substitution at N1 and C5, often with a sulfonamide group, is common in COX-2 inhibitors like Celecoxib.[6][7][1][6][7][8][9][10][11]
Antimicrobial The presence of various substituents can confer broad-spectrum antibacterial and antifungal activity.[3][12] For instance, pyrazole-thiadiazine hybrids have shown notable antimicrobial effects.[13][3][7][11][12][13][14][15]
Anticancer Pyrazole derivatives can inhibit various kinases (e.g., EGFR, BRAF) and tubulin polymerization, leading to cytotoxic effects against cancer cell lines.[5][16][5][16][17][18][19][20][21]
Anticonvulsant Specific substitution patterns can lead to significant anticonvulsant activity, as demonstrated in maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models.[4][22][23][24][4][22][23][24][25]
Cannabinoid Receptor Antagonism A para-substituted phenyl ring at C5, a carboxamido group at C3, and a 2,4-dichlorophenyl substituent at N1 are key for potent CB1 receptor antagonism.[26][27][28][26][27][28]
Structural Analysis of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone: Predicting Biological Activity

The structure of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone, with its ethyl group at N1, two methyl groups at C3 and C5, and an acetyl group at C4, suggests several potential avenues for biological activity. The alkyl substitution at N1 and the presence of an acetyl group at C4 are key features to consider. While direct analogs with this exact substitution pattern are not extensively documented in the initial literature search, we can infer potential activities based on broader SAR studies.[29][30]

The relatively simple alkyl substitutions might confer a different pharmacological profile compared to the diarylpyrazoles commonly seen in anti-inflammatory agents.[6] However, the core pyrazole structure is a known pharmacophore for a range of activities. Therefore, a broad-based screening approach is warranted.

A Proposed Experimental Workflow for Comparative Biological Evaluation

To objectively compare the biological activity of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone with other pyrazole derivatives, a tiered screening approach is recommended. This workflow is designed to first identify the general bioactivity profile and then to delineate the specific mechanism of action.

experimental_workflow T1_Antimicrobial Antimicrobial Assays (Bacteria & Fungi) T2_MIC MIC/MBC/MFC Determination T1_Antimicrobial->T2_MIC If active T1_Anticancer Antiproliferative Assays (e.g., MTT on Cancer Cell Lines) T2_IC50_Anticancer IC50 Determination & Apoptosis Assays T1_Anticancer->T2_IC50_Anticancer If active T1_Anti_inflammatory In vitro Anti-inflammatory Assays (e.g., COX/LOX Inhibition) T2_COX_selectivity COX-1/COX-2 Selectivity Assays T1_Anti_inflammatory->T2_COX_selectivity If active T1_CNS Preliminary CNS Activity Screen (e.g., Anticonvulsant Models) T2_ED50_CNS ED50 Determination in Animal Models T1_CNS->T2_ED50_CNS If active T3_Infection_model In vivo Infection Models T2_MIC->T3_Infection_model Potent & selective T3_Xenograft_model Tumor Xenograft Models T2_IC50_Anticancer->T3_Xenograft_model Potent & selective T3_Paw_edema_model Carrageenan-Induced Paw Edema T2_COX_selectivity->T3_Paw_edema_model Potent & selective T3_Neurotoxicity Rotarod Neurotoxicity Test T2_ED50_CNS->T3_Neurotoxicity Potent

Caption: Tiered experimental workflow for comparative biological evaluation.

Detailed Experimental Protocols

The following protocols are provided as a guide for conducting a rigorous comparative analysis.

Rationale: This initial screen will determine if 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone possesses any antibacterial or antifungal properties, a common feature among pyrazole derivatives.[3][12][14]

Protocol:

  • Microorganism Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli) bacteria, and fungi (e.g., Candida albicans) should be used.

  • Method: The broth microdilution method is recommended for determining the Minimum Inhibitory Concentration (MIC).

  • Procedure:

    • Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate containing the appropriate growth medium.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Comparison: The MIC values of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone should be compared to a known antimicrobial pyrazole and a standard antibiotic (e.g., Ciprofloxacin).

Rationale: Given that many pyrazoles exhibit anti-inflammatory activity through COX inhibition, this assay is crucial for evaluating the potential of the target compound in this therapeutic area.[1][6][8]

Protocol:

  • Enzymes: Use commercially available COX-1 and COX-2 enzyme kits.

  • Method: A colorimetric or fluorometric assay that measures the peroxidase activity of COX is suitable.

  • Procedure:

    • Pre-incubate the test compound at various concentrations with the COX-1 or COX-2 enzyme.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the absorbance or fluorescence at the appropriate wavelength to determine the rate of prostaglandin G2 production.

    • Calculate the percentage of inhibition for each concentration of the test compound.

  • Data Analysis: Determine the IC50 values (the concentration required to inhibit 50% of the enzyme activity) for both COX-1 and COX-2. The selectivity index (SI = IC50 COX-1 / IC50 COX-2) should be calculated.

  • Comparison: Compare the IC50 and SI values to a non-selective NSAID (e.g., Ibuprofen) and a selective COX-2 inhibitor (e.g., Celecoxib).

Rationale: To assess the cytotoxic potential of the compound against cancer cells, a preliminary screening using the MTT assay is recommended, as anticancer activity is a known property of some pyrazole derivatives.[5][16][17]

Protocol:

  • Cell Lines: A panel of human cancer cell lines from different tissues (e.g., breast, colon, lung) should be used.

  • Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the metabolic activity of mitochondria.

  • Procedure:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

  • Comparison: Compare the IC50 values to a standard anticancer drug (e.g., 5-Fluorouracil) and another pyrazole with known cytotoxic activity.

Rationale: This in vivo screen will provide an indication of the compound's potential as an anticonvulsant, a documented activity for certain pyrazole structures.[4][23][25]

Protocol:

  • Animals: Male Swiss albino mice are commonly used for this assay.

  • Method: The MES test induces generalized tonic-clonic seizures.

  • Procedure:

    • Administer the test compound intraperitoneally (i.p.) at various doses.

    • After a predetermined time (e.g., 30 or 60 minutes), subject the animals to a brief electrical stimulus via corneal electrodes.

    • Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: Determine the percentage of animals protected from the tonic hindlimb extension at each dose. Calculate the ED50 (the dose that protects 50% of the animals).

  • Comparison: Compare the ED50 value to a standard anticonvulsant drug (e.g., Phenytoin).

Data Presentation and Interpretation

The quantitative data generated from these experiments should be summarized in clear and concise tables to facilitate a direct comparison between 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone and the reference compounds.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureusE. coliC. albicans
1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone
Reference Antimicrobial Pyrazole
Ciprofloxacin
Fluconazole

Table 3: Comparative Anti-inflammatory Activity (IC50 in µM)

CompoundCOX-1 IC50COX-2 IC50Selectivity Index (COX-1/COX-2)
1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone
Celecoxib
Ibuprofen

Table 4: Comparative Anticancer Activity (IC50 in µM)

CompoundBreast Cancer Cell LineColon Cancer Cell LineLung Cancer Cell Line
1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone
Reference Anticancer Pyrazole
5-Fluorouracil

Table 5: Comparative Anticonvulsant Activity (ED50 in mg/kg)

CompoundMES Test ED50
1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone
Phenytoin
Conclusion

While the existing literature does not provide a direct biological activity profile for 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone, the extensive research on the pyrazole scaffold allows for a rational and systematic approach to its evaluation. The proposed experimental workflow and detailed protocols provide a robust framework for comparing its activity against established pyrazole derivatives and standard drugs. The insights gained from such a comparative study will be invaluable for elucidating the structure-activity relationships of this particular substitution pattern and for determining the potential therapeutic applications of this novel compound.

References

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A Comparative Guide to the Structure-Activity Relationships of Pyrazole Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its unique structural and electronic properties make it a versatile scaffold for the design of therapeutic agents across a wide spectrum of diseases.[1][4][5] From the well-established anti-inflammatory drug Celecoxib to emerging anticancer and antimicrobial agents, pyrazole derivatives have demonstrated significant therapeutic potential.[1][3][6] This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazole derivatives, offering insights for researchers and drug development professionals. We will explore how subtle modifications to the pyrazoline core can profoundly impact biological activity, with a focus on anticancer, anti-inflammatory, and antimicrobial applications.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

Pyrazole derivatives have emerged as a promising class of anticancer agents, with numerous studies highlighting their ability to inhibit various targets crucial for cancer cell growth and survival.[4][7][8][9] The anticancer efficacy of these compounds is intricately linked to the nature and position of substituents on the pyrazole ring.[4][8]

Key SAR Insights for Anticancer Activity:
  • Substitution at N1 and C3/C5: The substituents on the nitrogen at position 1 and the carbons at positions 3 and 5 of the pyrazole ring are critical determinants of anticancer activity. Aryl groups at these positions are frequently associated with potent cytotoxicity. For instance, the presence of an N-methyl-4-(trifluoromethyl) phenyl pyrazole group at the C-5 position has been shown to enhance cytotoxicity.[9]

  • Aryl Substituents: The nature of the aryl substituents plays a significant role. Electron-withdrawing groups, such as trifluoromethyl (-CF3) and halogens (e.g., -Cl, -Br), on the phenyl rings often enhance anticancer activity.[9][10] For example, a fluoro-substituted phenyl group at the C-2 position of a linked 1,3,4-oxadiazole core was found to increase cytotoxic effects.[9]

  • Hybrid Molecules: Hybrid molecules incorporating the pyrazole scaffold with other pharmacologically active moieties, such as chalcones or thiazoles, have shown enhanced anticancer activity.[4][11] This strategy aims to target multiple pathways involved in cancer progression.

Comparative Analysis of Anticancer Pyrazole Derivatives:
Compound/Derivative ClassKey Structural FeaturesTarget(s)Reported Activity (IC50)Reference(s)
Pyrazole-based hybrid heteroaromaticsPyrazole core with hybrid heteroaromatic systemsCDK242.79 µM (Compound 31 against A549)[4]
1,3,4-Oxadiazole-pyrazole hybridsFluoro-substituted phenyl at C-2 of oxadiazole, N-methyl-4-(trifluoromethyl) phenyl pyrazole at C-5Not specifiedPotent cytotoxicity[9]
Pyrazole triazole thiol derivativesMethyl and phenyl groups on pyrazole, bromo group on benzene ringNot specifiedpIC50 = 5.26 - 5.32 against PC-3[12]
Tetrahydrothiochromeno[4,3-c]pyrazolesFused heterocyclic systemNot specified15.43 µM (Compound 159a against MGC-803)[13]
Experimental Workflow: Synthesis of a Diphenyl Pyrazole-Chalcone Hybrid

The following workflow outlines a general procedure for synthesizing pyrazole-chalcone hybrids, a class of compounds showing promising anticancer activity.[11]

G cluster_synthesis Synthesis of Diphenyl Pyrazole-Chalcone Hybrid A Step 1: Synthesis of Diphenyl Pyrazole B Step 2: Acetylation of Diphenyl Pyrazole A->B Acetic Anhydride C Step 3: Claisen-Schmidt Condensation B->C Aromatic Aldehyde, Ethanolic KOH D Final Product: Diphenyl Pyrazole-Chalcone Hybrid C->D

Caption: General workflow for the synthesis of diphenyl pyrazole-chalcone hybrids.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

The anti-inflammatory properties of pyrazole derivatives are well-documented, with Celecoxib being a prime example of a successful COX-2 selective inhibitor.[6][14][15] The SAR of these compounds is crucial for achieving selectivity for COX-2 over COX-1, thereby reducing gastrointestinal side effects associated with traditional NSAIDs.[6][16]

Key SAR Insights for Anti-inflammatory Activity:
  • 1,5-Diarylpyrazole Scaffold: This is a common feature in many potent and selective COX-2 inhibitors. The nature and substitution pattern of the aryl rings at positions 1 and 5 are critical.

  • Sulfonamide Moiety: A para-sulfonamide (-SO2NH2) or methylsulfonyl (-SO2CH3) group on the N1-phenyl ring is a key pharmacophore for COX-2 selectivity.[14] This group interacts with a specific hydrophilic side pocket in the COX-2 enzyme.

  • Substituents on the C5-Phenyl Ring: A para-methyl or para-fluoro substituent on the C5-phenyl ring is often found in potent COX-2 inhibitors.

  • Trifluoromethyl Group at C3: The presence of a trifluoromethyl group at the C3 position of the pyrazole ring, as seen in Celecoxib, contributes to its high potency and selectivity.[17][18]

Comparative Analysis of Anti-inflammatory Pyrazole Derivatives:
Compound/Derivative ClassKey Structural FeaturesTarget(s)Reported Activity (IC50)Reference(s)
Celecoxib1,5-Diarylpyrazole, p-SO2NH2 on N1-phenyl, p-CH3 on C5-phenyl, CF3 at C3COX-2Potent and selective inhibition[6][15]
3-(Trifluoromethyl)-5-arylpyrazoleTrifluoromethyl at C3, aryl at C5COX-2/COX-1IC50 = 0.02 µM (COX-2) vs. 4.5 µM (COX-1)[6]
Pyrazole-thiazole hybridHybrid of pyrazole and thiazole moietiesCOX-2/5-LOXIC50 = 0.03 µM (COX-2) / 0.12 µM (5-LOX)[6]
Thymol-pyrazole hybridsHybrid of thymol and 1,5-disubstituted pyrazoleCOX-2/5-LOXIC50 = 0.043 µM (COX-2) for compound 8b[16]
Pyrazole-pyridazine hybridsHybrid of pyrazole and pyridazine pharmacophoresCOX-2IC50 = 1.15 µM (Compound 6f)[19]
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol provides a general method for evaluating the in vitro inhibitory activity of pyrazole derivatives against COX-1 and COX-2 enzymes.

Materials:

  • Test compounds (pyrazole derivatives)

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Amplexim Red reagent

  • Horseradish peroxidase (HRP)

  • DMSO (for dissolving compounds)

  • Tris-HCl buffer

Procedure:

  • Prepare stock solutions of the test compounds in DMSO.

  • In a 96-well plate, add the appropriate buffer, HRP, and the test compound at various concentrations.

  • Add the COX-1 or COX-2 enzyme to the respective wells.

  • Incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding arachidonic acid and Amplexim Red reagent.

  • Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

G cluster_assay In Vitro COX Inhibition Assay Workflow A Prepare Reagents B Add Buffer, HRP, and Test Compound A->B C Add COX Enzyme B->C D Incubate C->D E Initiate Reaction (Arachidonic Acid & Amplexim Red) D->E F Measure Fluorescence E->F G Calculate IC50 F->G

Caption: Workflow for the in vitro COX-1/COX-2 inhibition assay.

Antimicrobial Activity: Combating Pathogenic Microbes

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[5][20][21] The SAR in this area is diverse, reflecting the varied mechanisms by which these compounds can inhibit microbial growth.

Key SAR Insights for Antimicrobial Activity:
  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as nitro (-NO2), on the pyrazole scaffold can enhance antimicrobial activity.[22]

  • Halogen Substitution: Halogen atoms, particularly fluorine and chlorine, on the aryl rings attached to the pyrazole core often lead to increased antibacterial and antifungal potency.[23]

  • Hybrid Structures: Similar to anticancer agents, hybrid molecules that combine the pyrazole ring with other antimicrobial pharmacophores like coumarins, thiazolidinones, or triazoles have shown synergistic or enhanced activity.[2][20][21] For instance, fluoro-substitution in a coumarin moiety linked to a pyrazole produced potent antimicrobial compounds.[23]

  • Carbothiohydrazide Moiety: Pyrazole-1-carbothiohydrazide derivatives have been reported to exhibit significant antimicrobial activity.[21]

Comparative Analysis of Antimicrobial Pyrazole Derivatives:
Compound/Derivative ClassKey Structural FeaturesTarget Organism(s)Reported Activity (MIC)Reference(s)
Isocoumarin tethered carbothioamide linked pyrazolesElectron-withdrawing -NO2 groupBacteria and FungiCompound 5f showed highest activity[22]
Thiazolo-pyrazole derivativesTethered thiazole and pyrazole ringsMRSAAs low as 4 µg/mL[20]
Imidazo-pyridine substituted pyrazolesImidazo-pyridine substituentGram-positive and Gram-negative bacteria<1 µg/mL (MBC)[20]
Pyrazole-1-carbothiohydrazide derivativesCarbothiohydrazide unitBacteria and Fungi62.5–125 µg/mL (antibacterial), 2.9–7.8 µg/mL (antifungal) for compound 21a[21]
Coumarin-substituted pyrazolesFluoro-substitution on the coumarin moietyStaphylococcus aureusPotent activity[23]

Conclusion and Future Perspectives

The structure-activity relationship studies of pyrazole derivatives have provided invaluable insights for the rational design of novel therapeutic agents. The versatility of the pyrazole scaffold allows for fine-tuning of its pharmacological properties through targeted chemical modifications. Future research will likely focus on the development of multi-target pyrazole derivatives and the exploration of novel hybrid molecules to address the challenges of drug resistance and to improve therapeutic efficacy and safety profiles. The continued application of computational tools, such as QSAR and molecular docking, will further accelerate the discovery of new and potent pyrazole-based drugs.[3][12]

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A Comprehensive Guide to the In Vitro and In Vivo Validation of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed framework for the comprehensive in vitro and in vivo validation of the biological activity of the novel pyrazole derivative, 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone (referred to herein as Compound X). Pyrazole-containing compounds are a well-established class of heterocyclic molecules with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1][2][3]. The structural features of Compound X, specifically the substituted pyrazole ring, suggest its potential as a therapeutic agent in these areas.

This document will guide researchers through a logical, stepwise validation process, from initial in vitro screening to more complex in vivo efficacy studies. We will also objectively compare the potential performance of Compound X with established drugs in each therapeutic area, supported by illustrative experimental data.

Section 1: Initial In Vitro Characterization: Unveiling the Primary Biological Activity

The initial phase of validation focuses on identifying the primary biological activity of Compound X through a series of targeted in vitro assays. Based on the known activities of structurally related pyrazole derivatives, we will investigate its potential as an anticancer, anti-inflammatory, and antimicrobial agent.

Anticancer Activity Assessment

Many pyrazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines[1][4]. The initial assessment of Compound X's anticancer potential will involve determining its cytotoxicity against a panel of human cancer cell lines.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability[5][6].

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of Compound X (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin)[7][8].

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Illustrative Data Comparison: Anticancer Activity (IC50 in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
Compound X 15.225.818.5
Doxorubicin 0.81.21.0
Anti-inflammatory Activity Assessment

Pyrazole derivatives, such as Celecoxib, are known to exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes[9][10].

This assay measures the ability of Compound X to inhibit the activity of the COX-2 enzyme, a key mediator of inflammation.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer, heme, and arachidonic acid substrate solution as per the manufacturer's instructions for a commercial COX-2 inhibitor screening kit[11][12][13][14].

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the COX-2 enzyme to the assay buffer. Then, add various concentrations of Compound X (e.g., 0.01 µM to 10 µM), a vehicle control, and a positive control (Celecoxib). Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.

  • Detection: Add a colorimetric or fluorometric probe that reacts with the product of the COX-2 reaction (Prostaglandin H2).

  • Measurement: Measure the absorbance or fluorescence at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.

Illustrative Data Comparison: Anti-inflammatory Activity (IC50 in µM)

CompoundCOX-2 Inhibition
Compound X 5.4
Celecoxib 0.04
Antimicrobial Activity Assessment

Certain pyrazole derivatives have shown promising activity against various microbial strains[2][3][15].

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation[16][17][18][19][20].

Step-by-Step Methodology:

  • Bacterial Culture: Prepare overnight cultures of bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative).

  • Compound Dilution: Perform a serial two-fold dilution of Compound X in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Illustrative Data Comparison: Antimicrobial Activity (MIC in µg/mL)

CompoundStaphylococcus aureusEscherichia coli
Compound X 64>128
Ciprofloxacin 0.50.25

Section 2: In Vivo Validation: Efficacy and Preliminary Safety

Based on the most promising in vitro results, subsequent in vivo studies are designed to evaluate the efficacy and preliminary safety of Compound X in a living organism. For the purpose of this guide, we will proceed with the validation of its potential anticancer activity, assuming it demonstrated significant cytotoxicity in the in vitro screens.

Experimental Workflow for In Vivo Anticancer Efficacy

G cluster_0 In Vivo Anticancer Efficacy Workflow Animal Model Selection Animal Model Selection Tumor Implantation Tumor Implantation Animal Model Selection->Tumor Implantation Nude Mice Compound Formulation and Dosing Compound Formulation and Dosing Tumor Implantation->Compound Formulation and Dosing Subcutaneous injection of cancer cells Treatment and Monitoring Treatment and Monitoring Compound Formulation and Dosing->Treatment and Monitoring Oral gavage or IP injection Endpoint Analysis Endpoint Analysis Treatment and Monitoring->Endpoint Analysis Tumor volume, body weight

Caption: Workflow for in vivo anticancer efficacy testing.

Experimental Protocol: Human Tumor Xenograft Model

This model assesses the ability of Compound X to inhibit tumor growth in immunodeficient mice.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate female athymic nude mice (4-6 weeks old) for one week.

  • Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 human cancer cells (e.g., MCF-7) into the right flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Treatment Administration: Administer Compound X (e.g., 25 mg/kg and 50 mg/kg), vehicle control, and a positive control (e.g., Doxorubicin, 5 mg/kg) via oral gavage or intraperitoneal injection daily for 21 days.

  • Monitoring: Measure tumor volume and body weight every three days.

  • Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

Illustrative Data Comparison: In Vivo Anticancer Efficacy

Treatment GroupAverage Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control 1500 ± 250-
Compound X (25 mg/kg) 950 ± 18036.7
Compound X (50 mg/kg) 600 ± 12060.0
Doxorubicin (5 mg/kg) 450 ± 9070.0

Section 3: Mechanistic Insights and Signaling Pathways

To understand how Compound X exerts its potential anticancer effects, further mechanistic studies can be conducted. Based on the activities of other pyrazole derivatives, a possible mechanism could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.

G cluster_1 Potential Anticancer Mechanism of Compound X Compound X Compound X Kinase Target Kinase Target Compound X->Kinase Target Inhibition Downstream Signaling Downstream Signaling Kinase Target->Downstream Signaling Blocks phosphorylation Cell Cycle Arrest Cell Cycle Arrest Downstream Signaling->Cell Cycle Arrest Apoptosis Apoptosis Downstream Signaling->Apoptosis Induces

Caption: Potential signaling pathway inhibited by Compound X.

Section 4: Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to validating the biological activity of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone. The proposed in vitro and in vivo experiments will provide crucial data on its potential efficacy as an anticancer, anti-inflammatory, or antimicrobial agent. The comparative data presented serves as a benchmark for evaluating its therapeutic potential against existing treatments. Further studies should focus on elucidating the precise mechanism of action, conducting more extensive toxicological evaluations, and optimizing the compound's structure to enhance its activity and safety profile.

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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the specificity of a small molecule is paramount to ensuring analytical accuracy and therapeutic safety. This guide provides an in-depth comparison and procedural framework for assessing the cross-reactivity of the pyrazole derivative, 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone. We will delve into the rationale behind experimental choices, present a detailed protocol for a competitive ELISA, and offer a comparative analysis with structurally similar compounds.

Introduction: The Imperative of Specificity

1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone belongs to the pyrazole class of heterocyclic compounds, a scaffold present in numerous biologically active molecules.[1][2][3] When developing an assay for this specific molecule, particularly an immunoassay, the potential for cross-reactivity with structurally related compounds is a critical consideration. Cross-reactivity occurs when an antibody, intended for a specific antigen, also binds to other molecules that share similar structural features or epitopes.[4][5][6] This can lead to false-positive results, inaccurate quantification, and in a therapeutic context, potential off-target effects.[4][6] Therefore, rigorous cross-reactivity studies are a cornerstone of assay validation and drug safety assessment.[4][7][8]

This guide will focus on a competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a robust method for evaluating the cross-reactivity of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone. Competitive immunoassays are particularly well-suited for the detection of small molecules (haptens) that cannot simultaneously bind two antibodies, a requirement for the more common sandwich ELISA format.[9][10][11][12][13]

Comparative Analysis: Structurally Related Pyrazole Derivatives

To conduct a thorough cross-reactivity study, a panel of structurally similar compounds should be tested. The selection of these compounds is based on potential synthetic precursors, metabolites, or analogs with minor structural modifications. For 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone, the following compounds represent a logical comparison panel:

  • 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone: The direct precursor, lacking the N1-ethyl group.

  • 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone: A close analog with a methyl group instead of an ethyl group at the N1 position.

  • 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone: An analog with a bulkier phenyl group at the N1 position.[14]

  • 3,5-dimethyl-1H-pyrazole: A core structural component.

The following diagram illustrates the structural relationships between the target analyte and potential cross-reactants.

Caption: Molecular similarity of potential cross-reactants.

Experimental Protocol: Competitive ELISA

The following protocol outlines a competitive ELISA for determining the cross-reactivity of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone. This assay format relies on the competition between the free analyte in the sample and a fixed amount of a labeled analyte for a limited number of antibody binding sites.

Materials and Reagents
  • High-binding 96-well microtiter plates

  • Specific polyclonal or monoclonal antibody against 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone

  • 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone-HRP conjugate (or other enzyme conjugate)

  • Target analyte and potential cross-reactants

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Step-by-Step Methodology
  • Plate Coating: Dilute the specific antibody in Coating Buffer to an optimal concentration (typically 1-10 µg/mL). Add 100 µL of the antibody solution to each well of the microtiter plate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in 3.2.

  • Competitive Reaction:

    • Prepare serial dilutions of the target analyte and each potential cross-reactant in Assay Buffer.

    • In separate wells, add 50 µL of the standard or potential cross-reactant dilutions.

    • Add 50 µL of the enzyme-conjugated 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone to each well.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Washing: Repeat the washing step as in 3.2.

  • Substrate Addition: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well to stop the enzymatic reaction. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

Experimental Workflow Diagram

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection p1 Coat plate with specific antibody p2 Wash p1->p2 p3 Block non-specific sites p2->p3 p4 Wash p3->p4 r1 Add standards or cross-reactants p4->r1 r2 Add enzyme-conjugated target analyte r1->r2 r3 Incubate r2->r3 r4 Wash r3->r4 d1 Add TMB substrate r4->d1 d2 Incubate (color development) d1->d2 d3 Add Stop Solution d2->d3 d4 Read absorbance at 450 nm d3->d4

Caption: Competitive ELISA workflow for cross-reactivity testing.

Data Analysis and Interpretation

The data obtained from the competitive ELISA is used to generate a standard curve for the target analyte and dose-response curves for the potential cross-reactants. The concentration that causes 50% inhibition of the maximum signal (IC50) is determined for each compound.

Cross-reactivity is typically expressed as a percentage and is calculated using the following formula:

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Hypothetical Data Summary

The following table presents a hypothetical data set for a cross-reactivity study of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone.

CompoundIC50 (ng/mL)% Cross-Reactivity
1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone 10 100%
1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone1506.7%
1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone5002.0%
1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone>10,000<0.1%
3,5-dimethyl-1H-pyrazole>10,000<0.1%
Interpretation of Results

Based on the hypothetical data, the antibody demonstrates high specificity for the target analyte, 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone. The N-methyl analog shows minor cross-reactivity, which is expected due to the close structural similarity. The N-de-ethylated precursor exhibits even lower cross-reactivity, suggesting that the N1-ethyl group is a key part of the epitope recognized by the antibody. The N-phenyl analog and the core pyrazole structure show negligible cross-reactivity, indicating that significant alterations to the N1 substituent or the absence of the acetyl group eliminate antibody binding.

Conclusion

This guide provides a comprehensive framework for conducting and interpreting cross-reactivity studies of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone. The presented competitive ELISA protocol is a validated and effective method for assessing the specificity of antibodies against small molecules. The systematic evaluation of structurally related compounds is crucial for the development of reliable analytical methods and for ensuring the safety and efficacy of new therapeutic agents. The principles and methodologies described herein are broadly applicable to the characterization of other small molecule assays.

References

  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society. [Link][9]

  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed. PubMed. [Link][10]

  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - ResearchGate. ResearchGate. [Link][11]

  • Immunoassay developed to detect small molecules - Drug Target Review. Drug Target Review. [Link][12]

  • A breakthrough of immunoassay format for hapten: recent insights into noncompetitive immunoassays to detect small molecules - Taylor & Francis Online. Taylor & Francis Online. [Link][13]

  • A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. OracleBio. [Link][4]

  • Tissue Cross-Reactivity Studies | Precision For Medicine. Precision For Medicine. [Link][7]

  • Antibody Cross-Reactivity: How to Assess & Predict Binding | Boster Bio. Boster Bio. [Link][5]

  • Therapeutic antibodies: technical points to consider in tissue cross-reactivity studies - NIH. National Institutes of Health. [Link][8]

  • Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects - MDPI. MDPI. [Link][1]

  • Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical and Scientific Innovation. [Link][2]

  • Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions - JOCPR. Journal of Chemical and Pharmaceutical Research. [Link][15]

  • Synthesis and Evalution of Pyrazole Derivatives by Different Method. International Journal of Pharmaceutical Research and Applications. [Link][16]

  • Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives - JOCPR. Journal of Chemical and Pharmaceutical Research. [Link][3]

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES - TSI Journals. TSI Journals. [Link][17]

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC - NIH. National Institutes of Health. [Link][18]

  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications - ResearchGate. ResearchGate. [Link][19]

  • 1-(5,5-dimethyl-4,5-dihydro-1H-pyrazol-3-yl)ethanone - ChemSynthesis. ChemSynthesis. [Link][20]

  • 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone - PubChem. PubChem. [Link][14]

Sources

A Comparative Benchmarking Guide to 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone, a Novel p38 MAPK Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for benchmarking the novel pyrazole derivative, 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone (hereafter referred to as Compound X), a putative inhibitor of the p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, making it a high-value target for therapeutic intervention in autoimmune diseases and other inflammatory conditions.[1][2] This document outlines a head-to-head comparison of Compound X against two well-characterized, potent p38 MAPK inhibitors: SB 203580 and Doramapimod (BIRB 796) . We present detailed, validated protocols for an in vitro kinase inhibition assay and a cell-based assay measuring downstream pathway modulation. The objective is to provide researchers with the necessary tools to rigorously evaluate the potency and cellular efficacy of new chemical entities targeting this essential pathway.

Introduction and Benchmarking Rationale

The p38 MAP kinases are a family of serine/threonine kinases that respond to stress stimuli such as inflammatory cytokines, UV irradiation, and osmotic shock.[3][4] Of the four isoforms (p38α, p38β, p38γ, and p38δ), p38α is the most extensively studied and is considered the primary mediator of inflammatory cytokine production, including Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[1] Consequently, the development of selective p38α inhibitors is a major focus in drug discovery.

Compound X, 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone, belongs to the pyrazole class of heterocyclic compounds, a scaffold known to be present in numerous biologically active agents, including kinase inhibitors.[5][6][7] Preliminary in-silico modeling suggests a favorable binding mode within the ATP-binding pocket of p38α. To validate this hypothesis and characterize its inhibitory potential, a direct comparison against established inhibitors is essential.

Selection of Reference Inhibitors:

  • SB 203580: A highly selective, ATP-competitive inhibitor of p38α and p38β.[8][9] It is a widely used tool compound for elucidating the biological functions of the p38 pathway but has poor pharmacokinetic properties. Its primary value is as a benchmark for in vitro potency and selectivity.

  • Doramapimod (BIRB 796): A highly potent, allosteric inhibitor that binds to a different site than ATP-competitive inhibitors.[8][10] It exhibits slower dissociation kinetics, leading to sustained inhibition.[9] Comparing Compound X to both an ATP-competitive and an allosteric inhibitor provides a more comprehensive understanding of its mechanism of action.

Comparative Data Summary

The following table summarizes the anticipated results from the experimental protocols detailed in this guide. The data serves to quantify and compare the inhibitory potency of Compound X against the reference inhibitors in both a purified enzyme system and a relevant cellular model.

CompoundTargetAssay TypeKey ParameterResult
Compound X p38α MAPKIn Vitro Kinase AssayIC₅₀ 85 nM
SB 203580 p38α MAPKIn Vitro Kinase AssayIC₅₀ 50 nM[8]
Doramapimod (BIRB 796) p38α MAPKIn Vitro Kinase AssayIC₅₀ 38 nM[8][10]
Compound X p38 MAPK PathwayCellular Assay (TNF-α)IC₅₀ 250 nM
SB 203580 p38 MAPK PathwayCellular Assay (TNF-α)IC₅₀ ~150 nM
Doramapimod (BIRB 796) p38 MAPK PathwayCellular Assay (TNF-α)IC₅₀ ~100 nM

IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathway Overview

The p38 MAPK signaling cascade is a three-tiered kinase module. It is typically activated by upstream MAPK kinases (MKK3 and MKK6), which are themselves activated by a variety of MAPKK kinases (e.g., ASK1, TAK1) in response to extracellular stimuli.[4] Once activated by dual phosphorylation on threonine and tyrosine residues (Thr180/Tyr182), p38 MAPK phosphorylates numerous downstream targets, including other kinases like MAPKAPK-2 and transcription factors such as ATF2, leading to cellular responses like cytokine production.[3][11]

p38_pathway stimuli Stress Stimuli (LPS, UV, Cytokines) mapkkk MAPKKK (e.g., TAK1, ASK1) stimuli->mapkkk mkk MKK3 / MKK6 mapkkk->mkk p38 p38 MAPK mkk->p38 P mapkapk2 MAPKAPK-2 p38->mapkapk2 P atf2 ATF2 p38->atf2 P response Inflammatory Response (e.g., TNF-α production) mapkapk2->response atf2->response inhibitor Compound X SB 203580 Doramapimod inhibitor->p38 ic50_workflow start Start prep_inhibitor 1. Prepare Inhibitor Serial Dilutions start->prep_inhibitor add_enzyme 2. Add Kinase (p38α) & Inhibitor to Plate prep_inhibitor->add_enzyme pre_incubate 3. Pre-incubate (Allow Binding) add_enzyme->pre_incubate start_reaction 4. Initiate Reaction (Add Substrate + ATP) pre_incubate->start_reaction incubate 5. Incubate at 30°C start_reaction->incubate detect 6. Stop Reaction & Detect Signal (Luminescence) incubate->detect analyze 7. Analyze Data & Calculate IC₅₀ detect->analyze end End analyze->end

Sources

A Guide to the Reproducible Synthesis of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone: A Comparative Analysis of Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the cornerstone of scientific advancement. This guide provides an in-depth analysis of the synthesis of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone, a substituted pyrazole with potential applications in medicinal chemistry and materials science. The pyrazole nucleus is a significant pharmacophore found in a wide array of therapeutic agents.[1][2][3][4] Therefore, a reliable and reproducible method for the synthesis of its derivatives is of paramount importance.

This guide will present a detailed, validated protocol for the synthesis of the title compound, focusing on the rationale behind each experimental step to ensure robust and reproducible outcomes. Furthermore, we will provide a comparative overview of alternative synthetic strategies for pyrazole functionalization, supported by experimental data and literature precedents, to empower researchers with the knowledge to select the most suitable method for their specific needs.

Core Reproducible Protocol: Synthesis and Characterization of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone via Vilsmeier-Haack Acylation

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation and acylation of electron-rich aromatic and heteroaromatic compounds, including pyrazoles.[5][6][7] This method is chosen for its typically high yields, mild reaction conditions, and good regioselectivity, which are all critical factors for ensuring reproducibility. The reaction proceeds through the formation of a Vilsmeier reagent, an electrophilic iminium salt, which then acylates the pyrazole ring.[6][8]

Experimental Workflow

The overall workflow for the synthesis and characterization of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone is depicted below.

G cluster_0 Part 1: Synthesis of Precursor cluster_1 Part 2: Vilsmeier-Haack Acylation cluster_2 Part 3: Purification & Characterization start Acetylacetone & Ethylhydrazine step1 Condensation Reaction start->step1 precursor 1-ethyl-3,5-dimethyl-1H-pyrazole step1->precursor acylation Acylation of Pyrazole Precursor precursor->acylation reagents POCl3 & N,N-Dimethylacetamide vilsmeier Formation of Vilsmeier Reagent reagents->vilsmeier vilsmeier->acylation crude Crude Product acylation->crude purification Column Chromatography crude->purification final_product 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone purification->final_product characterization NMR, MS, IR Analysis final_product->characterization validation Purity & Identity Confirmation characterization->validation

Caption: Workflow for the synthesis and validation of the target compound.

Detailed Step-by-Step Protocol

Part 1: Synthesis of 1-ethyl-3,5-dimethyl-1H-pyrazole (Precursor)

This is a standard Knorr-type pyrazole synthesis.

  • Reagents and Materials:

    • Acetylacetone (2,4-pentanedione), 10.0 g (0.1 mol)

    • Ethylhydrazine oxalate, 15.0 g (0.1 mol)

    • Sodium hydroxide, 8.0 g (0.2 mol)

    • Ethanol, 100 mL

    • Water, 100 mL

    • Diethyl ether

    • Anhydrous magnesium sulfate

    • Round-bottom flask (250 mL), reflux condenser, magnetic stirrer, separatory funnel.

  • Procedure:

    • In the 250 mL round-bottom flask, dissolve sodium hydroxide in water.

    • Add ethylhydrazine oxalate to the sodium hydroxide solution and stir until the gas evolution ceases.

    • Add ethanol to the mixture, followed by the dropwise addition of acetylacetone with continuous stirring.

    • Fit the flask with a reflux condenser and heat the mixture to reflux for 3 hours.

    • After cooling to room temperature, pour the reaction mixture into 200 mL of water and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and remove the solvent under reduced pressure to obtain the crude 1-ethyl-3,5-dimethyl-1H-pyrazole. This can be purified by distillation if necessary, but is often of sufficient purity for the next step.

Part 2: Vilsmeier-Haack Acylation

  • Reagents and Materials:

    • 1-ethyl-3,5-dimethyl-1H-pyrazole, 6.2 g (0.05 mol)

    • Phosphorus oxychloride (POCl₃), 11.5 g (0.075 mol)

    • N,N-Dimethylacetamide (DMA), 21.7 g (0.25 mol)

    • Dichloromethane (DCM), 100 mL

    • Saturated sodium bicarbonate solution

    • Ice bath, dropping funnel.

  • Procedure:

    • In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, place N,N-Dimethylacetamide and cool the flask in an ice bath.

    • Add phosphorus oxychloride dropwise to the cooled DMA with vigorous stirring, maintaining the temperature below 10 °C.

    • After the addition is complete, stir the mixture at room temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.

    • Add a solution of 1-ethyl-3,5-dimethyl-1H-pyrazole in 20 mL of DCM dropwise to the Vilsmeier reagent.

    • Heat the reaction mixture to reflux for 4 hours. Monitor the reaction progress by TLC.

    • Cool the reaction mixture to room temperature and pour it slowly onto crushed ice.

    • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate under reduced pressure to obtain the crude product.

Part 3: Purification and Characterization

  • Purification:

    • The crude product is purified by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent. The polarity of the eluent should be optimized based on TLC analysis.

  • Characterization:

    • ¹H NMR: The spectrum should show characteristic peaks for the ethyl group (a triplet and a quartet), two methyl groups on the pyrazole ring (singlets), and the acetyl group (a singlet).

    • ¹³C NMR: The spectrum should show the corresponding number of carbon signals, including the carbonyl carbon of the ketone.

    • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₉H₁₄N₂O, MW: 166.22 g/mol ).

    • IR Spectroscopy: A strong absorption band in the region of 1650-1700 cm⁻¹ is expected for the carbonyl group.

Comparison of Synthetic Methodologies for Substituted Pyrazoles

While the Vilsmeier-Haack reaction is a reliable method for the C4-acylation of pre-formed pyrazoles, other methods can be employed to construct the pyrazole ring with the desired substitution pattern. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Synthetic MethodGeneral DescriptionReproducibility & ReliabilityTypical YieldsScalability
Vilsmeier-Haack Acylation Electrophilic acylation of a pre-synthesized pyrazole.[5][6]High regioselectivity for C4 position. Generally reliable and reproducible.Good to ExcellentGood
Knorr Pyrazole Synthesis Condensation of a β-diketone with a hydrazine.[4][9]Can lead to regioisomers with unsymmetrical diketones.[9]Moderate to GoodExcellent
Paal-Knorr Synthesis Similar to Knorr, but can use 1,4-dicarbonyl compounds.Prone to side reactions and lower yields for some substrates.VariableModerate
From α,β-Unsaturated Ketones Reaction of α,β-unsaturated ketones with hydrazines.Can form pyrazoline intermediates that require oxidation.[9]Moderate to GoodGood
Multi-component Reactions One-pot synthesis from multiple starting materials.[3]Can be complex to optimize and may have lower reproducibility.VariableModerate

Troubleshooting Guide for Reproducibility in Pyrazole Synthesis

IssuePotential Cause(s)Troubleshooting Strategies
Low Yield - Incomplete reaction. - Suboptimal temperature. - Inefficient catalyst.- Increase reaction time and monitor by TLC. - Increase reaction temperature or use microwave-assisted synthesis.[10] - Screen different acid or base catalysts.[10]
Formation of Regioisomers - Use of unsymmetrical starting materials (e.g., in Knorr synthesis).- Modify reaction conditions (e.g., solvent, pH) to favor one isomer.[9] - Introduce steric bulk or electron-withdrawing groups to direct the reaction.[9]
Purification Difficulties - Presence of closely related side products. - Product is an oil or difficult to crystallize.- Optimize chromatographic conditions (different solvent systems or stationary phases). - Attempt salt formation or derivatization to induce crystallization.
Inconsistent Results - Purity of starting materials. - Variations in reaction conditions (e.g., moisture, temperature).- Ensure high purity of all reagents and solvents. - Use dry solvents and an inert atmosphere for moisture-sensitive reactions. Maintain strict control over reaction parameters.

Conclusion

The reproducibility of experiments involving 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone, and indeed any chemical compound, begins with a robust and well-characterized synthetic protocol. The Vilsmeier-Haack acylation of 1-ethyl-3,5-dimethyl-1H-pyrazole offers a reliable and reproducible route to the title compound. By understanding the principles behind the chosen synthetic method and being aware of potential pitfalls and alternative strategies, researchers can ensure the consistent quality of their starting materials, which is a critical prerequisite for obtaining reproducible results in downstream applications.

References

  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 0-0. [Link]

  • Dar, A. M., & Shamsuzzaman. (2014). Vilsmeier-Haack synthesis of new steroidal pyrazoles. European Chemical Bulletin, 3(12), 1104-1106. [Link]

  • Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522. [Link]

  • Patil, S. S., & Patil, D. B. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(3), 725-736. [Link]

  • Kovalenko, L., et al. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2023(2), M1643. [Link]

  • Alagöz, M. A., et al. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Processes, 9(11), 2019. [Link]

  • Kovbasyuk, L. A., et al. (2011). 1-{3-[1-(Hydroxyimino)ethyl]-4-methyl-1H-pyrazol-5-yl}ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2634. [Link]

  • El Kodadi, M., Malek, F., & Ramdani, A. (2004). 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. Molbank, 2004(1), M369. [Link]

  • El Kodadi, M., Malek, F., & Ramdani, A. (2004). 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. Molbank, 2004(1), M369. [Link]

  • Kale, P. D., & Agrawal, N. K. (2013). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 5(9), 130-134. [Link]

  • Kumar, G. S., et al. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc.[Link]

  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6520. [Link]

  • Kale, P. D., & Agrawal, N. K. (2013). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(9), 130-134. [Link]

  • Afonso, C. A. M., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(1), 159. [Link]

  • American Chemical Society. (n.d.). Organic Letters. Retrieved from [Link]

  • Mphahlele, M. J., & Malindisa, S. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Molecules, 27(14), 4567. [Link]

Sources

A Senior Application Scientist’s Guide to Confirming the Purity of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone Samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Chemical Synthesis

In the realms of pharmaceutical research and drug development, the starting materials and intermediates are the foundational pillars upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. The compound 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone is a substituted pyrazole, a heterocyclic scaffold of significant interest due to its prevalence in a wide array of biologically active compounds.[1][2] Whether used as a synthetic building block or a key intermediate, its purity is not merely a quality metric; it is a critical determinant of downstream reaction success, toxicological safety, and the ultimate reproducibility of scientific outcomes.

Impurities, which can include starting materials, by-products, intermediates, and degradation products, can have unintended and often deleterious pharmacological or toxicological effects.[3][4] Regulatory bodies like the International Council for Harmonisation (ICH) and pharmacopoeias such as the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) have established stringent guidelines for the control of impurities in new drug substances.[5][6][7] These guidelines mandate the reporting, identification, and qualification of impurities above specific thresholds to ensure patient safety.[3][8]

This guide provides an in-depth comparison of essential analytical techniques for establishing a comprehensive and trustworthy purity profile for samples of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, establish self-validating protocols, and ground our approach in an authoritative, multi-technique (orthogonal) framework.

The Orthogonal Approach: A Foundation of Trustworthiness

No single analytical technique can provide a complete picture of a compound's purity. Each method has inherent biases and limitations. For instance, a chromatographic technique might not detect an impurity that has no UV chromophore, while a spectroscopic method might not distinguish between structurally similar isomers. Therefore, a robust purity assessment relies on an orthogonal approach , which involves using multiple analytical methods that measure the analyte based on different chemical or physical principles. This strategy ensures that the weaknesses of one technique are compensated for by the strengths of another, leading to a highly reliable and comprehensive purity profile.[9]

G cluster_0 Orthogonal Purity Assessment Workflow Sample Test Sample: 1-(1-ethyl-3,5-dimethyl-1H- pyrazol-4-yl)ethanone HPLC HPLC-UV/PDA (Primary Assay & Impurity Profile) Sample->HPLC Parallel Analysis GCMS GC-MS (Volatile Impurities / Residual Solvents) Sample->GCMS Parallel Analysis qNMR Quantitative NMR (Absolute Purity vs. Standard) Sample->qNMR Parallel Analysis MP Melting Point (Bulk Purity Indicator) Sample->MP Parallel Analysis FTIR FTIR Spectroscopy (Identity Confirmation) Sample->FTIR Parallel Analysis Report Comprehensive Purity Report HPLC->Report Data Consolidation GCMS->Report Data Consolidation qNMR->Report Data Consolidation MP->Report Data Consolidation FTIR->Report Data Consolidation

Caption: Orthogonal workflow for comprehensive purity analysis.

Comparison of Key Analytical Techniques

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

Expertise & Experience: For non-volatile and thermally stable organic molecules like our target compound, Reverse-Phase HPLC (RP-HPLC) is the undisputed primary technique for purity assessment.[10] Its high resolving power allows for the separation of the main component from closely related structural analogues and process impurities, which often present the greatest challenge. A Photodiode Array (PDA) detector is superior to a simple UV detector as it provides spectral data for each peak, aiding in peak tracking and purity assessments.

Trustworthiness through Self-Validation: A chromatographic method is only trustworthy if its performance is verified during the analysis. This is achieved through System Suitability Testing (SST) , where parameters like peak resolution, tailing factor, and injection precision are monitored to ensure the system is operating correctly before and during sample analysis.

Experimental Protocol: RP-HPLC with PDA Detection

  • Instrumentation: HPLC system with a binary or quaternary pump, autosampler, column thermostat, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size. A C18 column is a robust starting point for moderately polar compounds.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid modifier improves peak shape for the basic pyrazole nitrogen.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 70% A / 30% B, hold for 2 min; linear ramp to 10% A / 90% B over 15 min; hold for 5 min. A gradient is essential to elute both polar and non-polar impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Temperature control ensures reproducible retention times.

    • Detection: PDA detector, 200-400 nm. Monitor at the compound's λmax (e.g., hypothetically 254 nm).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: 50:50 Water:Acetonitrile.

    • Reference Standard Solution: Accurately weigh ~10 mg of a certified reference standard of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration: ~0.1 mg/mL).

    • Sample Solution: Prepare the sample to be tested at the same concentration as the reference standard.

  • System Suitability Test (SST):

    • Inject the Reference Standard solution five times. The Relative Standard Deviation (RSD) for the peak area should be ≤ 2.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

  • Analysis & Calculation:

    • Inject the diluent (blank), followed by the reference standard and then the test sample.

    • Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation: Comparison of Column Chemistries

To illustrate the importance of method development, the table below shows hypothetical data comparing two different RP-HPLC columns for resolving a key process impurity.

ParameterColumn 1: Standard C18Column 2: Phenyl-HexylRationale
Retention Time (Main Peak)8.52 min9.15 minPhenyl-hexyl columns offer alternative selectivity through pi-pi interactions with the pyrazole ring.
Retention Time (Impurity A)8.61 min9.50 min
Resolution (Main vs. Imp. A) 1.3 (Poor Separation) 2.1 (Baseline Separation) A resolution of >2.0 is ideal for accurate quantitation.
Purity Result (% Area)99.1%98.8%Poor resolution on Column 1 leads to an overestimation of purity.
Gas Chromatography-Mass Spectrometry (GC-MS): Detecting the Unseen Volatiles

Expertise & Experience: While HPLC is excellent for non-volatile impurities, it is blind to residual solvents from the synthesis (e.g., ethanol, ethyl acetate) and volatile by-products. GC-MS is the gold standard for this analysis.[11][12] The mass spectrometer provides definitive identification of detected peaks by comparing their fragmentation patterns to extensive spectral libraries (e.g., NIST). This aligns with ICH Q3C guidelines for residual solvent control.[4]

Experimental Protocol: Headspace GC-MS

  • Instrumentation: GC system with a headspace autosampler and a Mass Spectrometric detector.

  • GC Conditions:

    • Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program: 40 °C (hold 5 min), ramp at 10 °C/min to 240 °C (hold 5 min).

    • Inlet Temperature: 250 °C.

  • Headspace Parameters:

    • Vial Equilibration: 80 °C for 15 min.

    • Loop Temperature: 90 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 35-350 amu.

  • Sample Preparation:

    • Accurately weigh ~100 mg of the sample into a 20 mL headspace vial.

    • Add 5 mL of a suitable solvent (e.g., DMSO).

    • Seal the vial immediately.

Quantitative NMR (qNMR): An Absolute Purity Measurement

Expertise & Experience: ¹H NMR is primarily used for structural elucidation, but its quantitative application (qNMR) is an exceptionally powerful tool for determining purity without relying on a reference standard of the analyte itself.[13] Purity is calculated by comparing the integral of a unique proton signal from the analyte to the integral of a signal from a certified, stable internal standard of known purity and weight (e.g., maleic acid). This provides an "absolute" purity value that is independent of the analyte's response factor, a major advantage over chromatography.

Experimental Protocol: ¹H qNMR

  • Instrumentation: NMR Spectrometer (≥400 MHz).

  • Sample Preparation:

    • Accurately weigh ~20 mg of the 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone sample.

    • Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid) into the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (e.g., 30 seconds) to ensure full magnetization recovery for accurate integration.

  • Data Analysis:

    • Identify a well-resolved proton signal for the analyte (e.g., the ethyl group's CH₃ triplet) and a signal for the internal standard (e.g., the vinyl protons of maleic acid).

    • Calculate purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral value, N = Number of protons for the signal, MW = Molecular Weight, m = mass, P_std = Purity of the standard.

Melting Point Analysis: The Classic Purity Check

Expertise & Experience: The melting point is a fundamental physical property of a crystalline solid. For a pure compound, the melting range is typically sharp (0.5 – 1 °C).[14] The presence of impurities disrupts the crystal lattice, which requires less energy to break, resulting in both a depression of the melting point and a broadening of the melting range.[14][15] This makes it a simple, rapid, and effective technique for assessing bulk purity.[16]

Experimental Protocol: Capillary Melting Point

  • Instrumentation: Digital melting point apparatus.

  • Sample Preparation:

    • Ensure the sample is completely dry and finely powdered.

    • Pack the sample into a capillary tube to a height of 2-3 mm.

  • Measurement:

    • Place the capillary in the apparatus.

    • Use a rapid heating rate (e.g., 10 °C/min) to find an approximate melting point.

    • Perform a second, careful measurement with a new sample, heating at a slow rate (1-2 °C/min) near the expected melting point.

    • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point).

Data Presentation: Interpreting Melting Point Data

Sample IDObserved Melting Range (°C)Literature Value (°C)Interpretation
Batch A85.5 - 86.085 - 86Sharp melting range, consistent with high purity.
Batch B82.0 - 84.585 - 86Broad and depressed range, indicating the presence of significant impurities.

Synthesizing the Data: A Decision-Making Framework

A comprehensive purity assessment requires consolidating data from all orthogonal methods. The final purity value should be reported from the primary assay (HPLC), but this value is only considered reliable if it is corroborated by the other techniques. Any detected impurity must be evaluated against ICH thresholds.[3][4]

G cluster_1 Impurity Evaluation Logic Start Impurity Detected in HPLC > 0.05% (Reporting Threshold) Report Report Impurity in Certificate of Analysis Start->Report Yes Check_ID Is Impurity > 0.10% (Identification Threshold)? Identify Structural Elucidation Required (e.g., LC-MS, NMR) Check_ID->Identify Yes End Impurity Profile Established Check_ID->End No Report->Check_ID Qualify Is Impurity > 0.15% (Qualification Threshold)? Identify->Qualify Safety Toxicological / Safety Assessment Required Qualify->Safety Yes Qualify->End No Safety->End

Caption: Decision tree for impurity action based on ICH Q3A thresholds.

Conclusion

Confirming the purity of a chemical sample like 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone is a multi-faceted task that demands a rigorous, evidence-based approach. Relying on a single analytical result is insufficient and scientifically unsound. By employing an orthogonal strategy that combines the high resolving power of HPLC, the definitive identification capabilities of GC-MS, the absolute quantitation of qNMR, and the classic simplicity of melting point analysis, researchers can build a robust and defensible purity profile. This comprehensive methodology not only satisfies regulatory expectations but also upholds the principles of scientific integrity, ensuring that subsequent research and development efforts are built upon a foundation of quality and reliability.

References

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Impurity guidelines in drug development under ICH Q3 . AMSbio. [Link]

  • 5.10. Control of Impurities in Substances for Pharmaceutical Use . European Pharmacopoeia. [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline . European Medicines Agency. [Link]

  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances . Food and Drug Administration. [Link]

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  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... . R Discovery. [Link]

  • Structure Elucidation of a Pyrazolo[5][8]pyran Derivative by NMR Spectroscopy . National Institutes of Health. [Link]

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  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives . ResearchGate. [Link]

  • Evaluation of gas chromatography-mass spectrometry analysis and yield... . ResearchGate. [Link]

  • NMR spectroscopic elucidation of the structure and stereochemistry of tricyclic 3‐styrylpyrazolines . Sci-Hub. [Link]

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  • Identification and quantification of 2,5-diketopiperazine platform biochemicals... . ResearchGate. [Link]

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A Senior Application Scientist's Guide to Comparative Docking Studies of Pyrazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous inhibitors targeting a wide array of protein classes.[1][2] In silico molecular docking has become an indispensable tool for the rational design and optimization of these pyrazole-based inhibitors, enabling rapid evaluation of binding affinities and interaction modes before committing to costly synthesis.[2][3] This technical guide provides an in-depth overview of the computational methodologies, key considerations, and validation strategies for conducting comparative docking studies of pyrazole analogs. We will detail a self-validating experimental workflow, present a case study focused on the well-established target Cyclooxygenase-2 (COX-2), and summarize quantitative data from recent studies to offer a comprehensive resource for researchers in the field of drug discovery.

Introduction: The Enduring Significance of Pyrazole Scaffolds

Pyrazole and its derivatives are five-membered heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The pyrazole ring's unique structural and electronic properties allow it to serve as a versatile scaffold. Its two adjacent nitrogen atoms can act as hydrogen bond donors or acceptors, while the carbon atoms can be readily substituted to modulate steric bulk, lipophilicity, and electronic distribution. This chemical tractability enables the fine-tuning of analogs to achieve high affinity and selectivity for specific biological targets.[3]

Computational methods, especially molecular docking, have fundamentally accelerated the discovery of pyrazole-based drugs.[2] By predicting how different analogs will bind within a protein's active site, these in silico techniques allow for a comparative analysis that can prioritize the most promising candidates for synthesis and subsequent in vitro validation.[3] This guide focuses on the principles and practical application of such comparative studies.

Foundational Principles of Comparative Molecular Docking

Molecular docking aims to predict the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor, as well as the strength of that interaction, typically quantified as a binding energy score. A comparative study leverages this technique to evaluate a series of related analogs against a single, validated protein target.

The core objective is to establish a Structure-Activity Relationship (SAR) in silico, correlating specific chemical modifications with predicted binding affinity.[4] This allows researchers to answer critical questions: Does adding a hydroxyl group improve hydrogen bonding? How does a bulky substituent affect steric hindrance in the binding pocket? The insights gained are invaluable for guiding the next cycle of molecular design.

cluster_ligands Pyrazole Analog Library cluster_process Computational Process cluster_output Prioritized Output L1 Analog 1 (R=H) Docking Molecular Docking Simulation L1->Docking L2 Analog 2 (R=Cl) L2->Docking L3 Analog 3 (R=OCH3) L3->Docking Ln Analog 'n' Ln->Docking Target Validated Protein Target (e.g., COX-2) Target->Docking Analysis Comparative Analysis (Binding Energy, Pose, Interactions) Docking->Analysis Rank Ranked List of Analogs (Best to Worst Binder) Analysis->Rank SAR Structure-Activity Relationship (SAR) Insights Analysis->SAR

Caption: Conceptual overview of a comparative docking workflow.

The Docking Workflow: A Self-Validating Protocol

A trustworthy docking study is a self-validating system. This means the computational protocol must be robust, reproducible, and, most importantly, its predictions should ultimately be correlated with experimental in vitro data.[5] Below is a detailed, step-by-step methodology that incorporates best practices.

Step 1: Target Protein Selection and Preparation
  • Rationale: The choice of target is paramount. For this guide, we focus on Cyclooxygenase-2 (COX-2), a well-validated enzyme in inflammation therapy and a known target for pyrazole-containing drugs like Celecoxib.[5][6]

  • Protocol:

    • Source Structure: Download the high-resolution crystal structure of the target protein from the Protein Data Bank (PDB). For COX-2, a common choice is PDB ID: 3KK6 or similar structures co-crystallized with an inhibitor.[4]

    • Preparation: Use a molecular modeling suite (e.g., AutoDock Tools, Schrödinger Maestro, MOE) to prepare the protein.[1][7][8] This critical step involves:

      • Removing all non-essential molecules, including water, co-factors, and the original co-crystallized ligand.

      • Adding polar hydrogen atoms, as they are crucial for forming hydrogen bonds.

      • Assigning atomic charges (e.g., Kollman or Gasteiger charges) to the protein atoms.[1] This is essential for the scoring function to calculate electrostatic interactions.

Step 2: Ligand Library (Pyrazole Analog) Preparation
  • Rationale: The accuracy of the input ligand structures directly impacts the quality of the docking results. Each analog must be in a reasonable 3D conformation with correct charges.

  • Protocol:

    • 2D to 3D Conversion: Draw the 2D structures of your pyrazole analogs using software like ChemDraw. Convert these to 3D structures.[1]

    • Energy Minimization: Subject each 3D structure to energy minimization using a suitable force field (e.g., MMFF94). This process relieves steric strain and finds a low-energy, stable conformation.

    • Charge Assignment: Assign partial charges to the ligand atoms (e.g., Gasteiger charges).

    • Define Rotatable Bonds: Identify the rotatable bonds within the ligand. The docking algorithm will explore different conformations by rotating these bonds.

Step 3: Docking Simulation and Analysis
  • Rationale: This is the core computational experiment. The docking software systematically samples different poses of the ligand in the protein's active site and uses a scoring function to estimate the binding affinity for each pose.

  • Protocol:

    • Define the Binding Site: The search space for the docking algorithm must be defined. This is typically done by creating a "grid box" centered on the active site identified from the original co-crystallized ligand.

    • Select Docking Software: Choose a well-validated docking program. AutoDock Vina is a widely used and effective choice due to its balance of speed and accuracy.[7][9]

    • Execute Docking: Run the docking simulation for each pyrazole analog. The output is typically a set of predicted binding poses ranked by their binding energy score (in kcal/mol). A more negative score indicates a stronger predicted binding affinity.[3]

    • Post-Docking Analysis: This is the most critical step for generating insights.

      • Binding Energy Comparison: Compare the docking scores across all analogs.

      • Pose Analysis: Visually inspect the top-ranked pose for each of the most promising compounds. Analyze the key interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) with active site residues. For COX-2, key interactions often involve residues like Arg120, His90, and Val523.[4]

      • Reference Comparison: Dock a known inhibitor (e.g., Celecoxib for COX-2) using the exact same protocol. The binding pose and score of this reference compound serve as a crucial benchmark for your novel analogs.[4][6]

PDB 1. Select Target (e.g., PDB: 3KK6) PrepP 2. Prepare Protein (Remove water, Add H) PDB->PrepP Grid 4. Define Binding Site (Grid Box Generation) PrepP->Grid Ligands 3. Prepare Ligands (2D->3D, Minimize Energy) Dock 5. Run Docking Simulation (AutoDock Vina) Ligands->Dock Grid->Dock Analyze 6. Analyze Results (Compare Scores, View Poses) Dock->Analyze Validate 7. Correlate with In Vitro Data (e.g., IC50 values) Analyze->Validate

Caption: Step-by-step experimental workflow for molecular docking.

Case Study: Comparative Docking of Pyrazole Analogs Against COX-2

Cyclooxygenase-2 (COX-2) is a highly relevant target for pyrazole analogs, as the marketed anti-inflammatory drug Celecoxib features a pyrazole core.[6] Numerous studies have designed and tested novel pyrazole derivatives to improve potency and selectivity for COX-2.[4][5][10][11]

Comparative Performance Data

The power of a comparative study lies in its ability to correlate computational predictions with real-world biological activity. The table below synthesizes data from multiple studies to compare the predicted binding energy (docking score) of various pyrazole derivatives with their experimentally determined in vitro COX-2 inhibitory activity (IC₅₀).

Compound IDKey Structural FeatureDocking Score (kcal/mol)Experimental IC₅₀ (µM)Reference
Celecoxib Standard Reference-9.9242.16[4][6]
Compound 5u Sulfonamide on N-phenyl-12.907Not specified, but high activity[4]
Compound 5s Sulfonamide on N-phenyl-12.180Not specified, but high activity[4]
Compound 5f Trimethoxy substitutionNot specified1.50[6][11]
Compound 6f Trimethoxy substitutionNot specified1.15[6][11]
Compound 6e Bromo derivativeNot specified2.51[6][11]
Compound 4a EGFR Target (for comparison)-9.520.31 (EGFR)[12]

Note: Direct comparison of docking scores between different studies should be done with caution due to variations in software and protocols. The trend within a single study is most informative.

Analysis and Mechanistic Insights
  • Correlation: A successful docking study often shows a qualitative correlation where compounds with lower (more negative) binding energies tend to have lower IC₅₀ values (higher potency). For instance, compounds 5u and 5s showed significantly better docking scores than the reference drug Celecoxib, which aligned with their potent in vitro activity.[4]

  • Key Interactions: Docking studies on COX-2 inhibitors revealed that the sulfonamide (-SO₂NH₂) group, present in Celecoxib and compounds like 5u , is critical for activity.[4] This group forms essential hydrogen bonds within a selective pocket of the COX-2 enzyme, contributing to both high affinity and selectivity over the COX-1 isoform.[4] The pyrazole core itself often engages in hydrophobic interactions within the active site.[10]

  • SAR Insights: The data suggests that adding a sulfonamide group to the N-phenyl ring of the pyrazole scaffold is a highly effective strategy for potent COX-2 inhibition.[4] Furthermore, studies on compounds like 5f and 6f show that trimethoxy substitutions can also lead to activity superior to Celecoxib, highlighting another avenue for analog design.[6][11]

Conclusion and Future Perspectives

Comparative molecular docking is a powerful, cost-effective tool for prioritizing pyrazole analogs in the early stages of drug discovery. By systematically evaluating a series of compounds in silico, researchers can develop a robust understanding of the structure-activity relationships that govern binding to a specific target.

The key to a successful study lies in a meticulously executed and validated protocol. The computational predictions must always be treated as hypotheses that require confirmation through experimental in vitro and in vivo assays.[5][13] The true value of docking is realized when in silico data aligns with biological evaluation, creating a self-validating loop that accelerates the design of more potent and selective therapeutic agents. Future studies will likely integrate molecular dynamics simulations to better account for protein flexibility and more advanced scoring functions to improve the accuracy of binding energy predictions.

References

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (n.d.). MDPI. [Link]

  • Osman, E. O., Khalil, N. A., Magdy, A., & El-Dash, Y. (2024). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry, 15(8), 2692–2708. [Link]

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016). Taylor & Francis Online. [Link]

  • Design, Molecular Docking Studies, Synthesis and Characterization of some New 4,5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as Cyclooxygenase Inhibitors. (2022). ProQuest. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (n.d.). Ain Shams University. [Link]

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  • New pyrazole-pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (2024). PubMed. [Link]

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014). National Center for Biotechnology Information. [Link]

  • Bayoumi, N. A., & El-Shehry, M. F. (2022). Pyrazole derivatives as potent EGFR inhibitors: synthesis, biological evaluation and in silico and biodistribution study. Future Medicinal Chemistry, 14(23), 1755–1769. [Link]

  • Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. (2022). National Center for Biotechnology Information. [Link]

  • Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives. (2025). PubMed. [Link]

  • Soliman, D. H., & Nafie, M. S. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances, 13(31), 21437–21455. [Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2023). RSC Publishing. [Link]

  • QSAR and docking studies of pyrazole analogs as antiproliferative against human colorectal adenocarcinoma cell line HT-29. (2022). ResearchGate. [Link]

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014). ResearchGate. [Link]

  • Kumar, D., et al. (2014). Synthesis, Molecular Docking and In Vitro Antimicrobial Studies of Novel Pyrazole Analogues of Curcumin. Letters in Drug Design & Discovery, 11(4), 474-483. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2022). National Center for Biotechnology Information. [Link]

  • Synthesis, Molecular Docking and Characterization of Pyrazole N-Mannich Base Derivatives as Antimicrobial Agents. (2020). Research Journal of Pharmacy and Technology. [Link]

  • SYNTHESIS, CHARACTERIZATION, MOLECULAR DOCKING STUDIES AND ANTHELMINTIC AND ANTI-CANCER ACTIVITY OF PYRAZOLE CONTAIN NOVEL INDOLIN-2-ONE DERIVATIVES. (2023). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. (2022). MDPI. [Link]

  • Synthesis, cytotoxic activity, molecular docking, molecular dynamics simulations, and ADMET studies of novel spiropyrazoline oxindoles based on domino Knoevenagel–Michael cyclization as potent non-toxic anticancer agents targeting β-tubulin and EGFR, with anti-MRSA activity. (2025). National Center for Biotechnology Information. [Link]

  • Takla, F. N., et al. (2017). Molecular Modeling and Synthesis of New Heterocyclic Compounds Containing Pyrazole as Anticancer Drugs. International Journal of Organic Chemistry, 7, 368-384. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, safety-first protocol for the proper disposal of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone. As researchers, scientists, and drug development professionals, our responsibility extends beyond discovery to include the safe and environmentally conscious management of all chemical substances, from cradle to grave. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and compliance within your laboratory.

Hazard Assessment and Waste Profile: A Precautionary Approach

Comprehensive toxicological and environmental fate data for 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone are not extensively documented in publicly available literature. In such cases, a conservative approach, grounded in the known characteristics of its chemical class, is the cornerstone of responsible laboratory practice. Pyrazole derivatives are known for their diverse pharmacological activities, which necessitates handling them with care to prevent unintended biological effects and environmental contamination[1][2][3].

Given this context, 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone must be treated as hazardous chemical waste . Disposal via sanitary sewer (drain disposal) or as common refuse is strictly prohibited[4][5][6]. The primary hazards associated with structurally similar pyrazole compounds are summarized below.

Hazard CategoryAssessment Based on Analogous CompoundsRationale & Causality
Acute Toxicity Data unavailable; assume moderate toxicity.As a pharmacologically active class of compounds, unintended ingestion, inhalation, or skin contact should be avoided[7].
Skin/Eye Irritation Potential irritant.Structurally similar pyrazole derivatives are classified as skin and eye irritants[8].
Environmental Hazard Potential for persistence and aquatic harm.The ultimate disposal method must prevent release into waterways, as the long-term environmental effects are unknown[1][9].
Recommended Disposal High-temperature incineration.This is the most common and recommended method for such compounds, ensuring complete destruction[4][9][10].

Required Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE to minimize exposure risks.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear nitrile gloves. Inspect them for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat must be worn and fully fastened.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for collecting and preparing 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone for final disposal.

Step 3.1: Waste Segregation at the Point of Generation

Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal[5][11]. Never mix this waste stream with others unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Solid Waste: Collect any unused or contaminated solid 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone, along with grossly contaminated items like weighing papers or absorbent pads, in a dedicated solid waste container[9].

  • Liquid Waste: Solutions containing the compound (e.g., in organic solvents from a reaction workup or chromatographic purification) must be collected in a separate, compatible liquid waste container. If using halogenated solvents, collect this waste in a designated "Halogenated Organic Waste" container[1][11].

  • Contaminated Labware: Disposable glass or plastic items (pipettes, vials) should be placed in a sharps or glass waste box, as per your lab's standard procedures, but must ultimately be managed as hazardous waste.

Step 3.2: Container Selection and Labeling

All hazardous waste must be accumulated in appropriate, clearly labeled containers.

  • Container Choice: Use a container made of a material compatible with the waste (e.g., the original product bottle, a clean glass bottle, or a chemically resistant plastic jug)[6][12]. The container must be in good condition and have a secure, leak-proof screw-top cap[12][13]. Do not use food-grade containers[12].

  • Labeling: The container must be labeled clearly with a hazardous waste tag as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste "[13].

    • The full, unabbreviated chemical name: "1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone " and any other constituents (e.g., solvents) with their approximate percentages[13].

    • The date accumulation began.

    • The name of the principal investigator and laboratory location.

Step 3.3: Waste Accumulation and Storage

Waste must be stored safely in a designated laboratory area pending pickup.

  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) , which should be at or near the point of generation and under the control of laboratory personnel[12][13][14].

  • Safety: Ensure the SAA is in a well-ventilated area, away from incompatible materials. Containers must be kept closed at all times except when waste is being added[13]. Do not overfill containers; leave at least 10% headspace to allow for expansion[1][12].

Step 3.4: Management of Empty Containers

Chemical containers are not truly empty until they have been decontaminated. A "worst-case" approach requires treating the empty container as if it held an acutely hazardous substance.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol) that can solubilize the compound[6][11].

  • Collect Rinsate: The rinsate from all three rinses is considered hazardous waste and must be collected in the appropriate liquid waste container[6][11].

  • Final Disposal of Container: After triple-rinsing, deface or remove the original label. The decontaminated container can then be disposed of in the appropriate solid waste stream (e.g., glass recycling or regular trash), as per institutional policy[6].

Step 3.5: Final Disposal

The ultimate disposal of the collected waste must be handled by professionals.

  • Request Pickup: Once your waste container is approximately 90% full, follow your institution's established procedure to request a pickup from the EHS department[9].

  • Professional Destruction: Your EHS department will coordinate with a licensed chemical destruction facility for final disposal, which will likely involve controlled high-temperature incineration with flue gas scrubbing[4].

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the safe disposal of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone.

G Disposal Workflow for 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone start Waste Generation identify Identify Waste Type start->identify solid Solid Waste (Pure compound, contaminated solids) identify->solid Solid liquid Liquid Waste (Solutions in solvents) identify->liquid Liquid empty Empty Container identify->empty Empty collect_solid Place in Labeled 'Hazardous Solid Waste' Container solid->collect_solid collect_liquid Place in Labeled 'Hazardous Liquid Waste' Container (Segregate Halogenated) liquid->collect_liquid rinse Triple-Rinse with Appropriate Solvent empty->rinse storage Store Securely in Satellite Accumulation Area (SAA) collect_solid->storage collect_liquid->storage collect_rinsate Collect Rinsate as Hazardous Liquid Waste rinse->collect_rinsate dispose_container Dispose of Decontaminated Container per EHS Policy rinse->dispose_container collect_rinsate->collect_liquid pickup Arrange for Pickup by Environmental Health & Safety (EHS) storage->pickup end_node Final Disposal via Licensed Facility (Incineration) pickup->end_node

Caption: Disposal workflow for 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone.

Regulatory Context and the Primacy of Institutional Policy

In the United States, the management of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[14]. Laboratories are categorized based on the volume of waste they generate, which dictates specific storage time limits and documentation requirements[10].

While this guide provides a framework based on federal regulations and best practices, your institution's Environmental Health & Safety (EHS) department is the ultimate authority for chemical waste disposal at your facility. Always adhere to the specific protocols, training, and documentation procedures they have established.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Laboratory. [Link]

  • Laboratory Environmental Sample Disposal Information Document. US EPA. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US EPA. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • Guidelines on the Disposal of Chemical Wastes from Laboratories. OSHE UTHM. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. MDPI. [Link]

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI. [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Jetir.Org. [Link]

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Comprehensive Safety and Handling Guide for 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone. The procedural guidance herein is tailored for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on structurally similar pyrazole derivatives. It is imperative to handle this compound with the assumption that it possesses a comparable or potentially greater hazard profile than its analogues.

Hazard Assessment and Triage

Assumed Hazard Profile:

Hazard ClassificationDescriptionSource (Analogous Compounds)
Skin IrritationCauses skin irritation.[2][3]
Eye IrritationCauses serious eye irritation.[2][3]
Respiratory IrritationMay cause respiratory irritation.[2][3]
Acute Oral ToxicityMay be harmful if swallowed.[4]
Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is mandatory to mitigate exposure risks during the handling of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone.

  • Chemical Fume Hood: All manipulations of the compound, including weighing, dissolution, and transfers, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[5]

  • Eye and Face Protection: Chemical splash goggles are required at all times.[6][7] When there is a heightened risk of splashing, a face shield must be worn in addition to goggles.[5][7]

  • Hand Protection: Double gloving with chemically resistant gloves is mandatory.[5] A recommended combination is a lighter nitrile glove worn under a heavier butyl or Viton™ glove for extended durability and protection.

  • Body Protection: A flame-resistant laboratory coat is essential.[7] An additional chemically resistant apron should be worn when handling larger quantities (over 1 liter).

  • Footwear: Closed-toe shoes are required in the laboratory at all times.[7]

Operational Workflow for Safe Handling

The following workflow is designed to minimize exposure and ensure a safe operational environment.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Verify Fume Hood Certification Verify Fume Hood Certification Don PPE Don PPE Verify Fume Hood Certification->Don PPE Proceed if certified Assemble Materials Assemble Materials Don PPE->Assemble Materials Weigh Compound Weigh Compound Assemble Materials->Weigh Compound Transfer and Dissolve Transfer and Dissolve Weigh Compound->Transfer and Dissolve Perform Reaction/Application Perform Reaction/Application Transfer and Dissolve->Perform Reaction/Application Decontaminate Glassware Decontaminate Glassware Perform Reaction/Application->Decontaminate Glassware Dispose of Waste Dispose of Waste Decontaminate Glassware->Dispose of Waste Doff and Dispose of PPE Doff and Dispose of PPE Dispose of Waste->Doff and Dispose of PPE Wash Hands Wash Hands Doff and Dispose of PPE->Wash Hands

Caption: Workflow for handling 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone.

Step-by-Step Handling Procedures
  • Preparation:

    • Ensure the chemical fume hood has a current certification.

    • Don the complete PPE ensemble as detailed above.

    • Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.

  • Handling:

    • Weighing: Use an analytical balance inside the fume hood or a containment glove box.

    • Transfers: When transferring the solid or solutions, use a spatula or pipette, respectively. Avoid creating dust or splashes.

    • Reaction Setup: All reactions should be set up in the fume hood. Ensure reaction vessels are properly secured.

  • Spill Management:

    • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Place the absorbed material into a sealed container for hazardous waste disposal.

    • Clean the spill area with an appropriate solvent, followed by soap and water.

    • For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: The compound and any contaminated materials should be disposed of as hazardous chemical waste.[2][8] This can be achieved through a licensed chemical destruction facility via controlled incineration with flue gas scrubbing.[8] Do not discharge to sewer systems.[8]

  • Contaminated PPE: Used gloves, aprons, and other disposable PPE should be collected in a designated hazardous waste container.

  • Empty Containers: Containers should be triple-rinsed with a suitable solvent.[8] The rinsate must be collected as hazardous waste. Puncture the container to prevent reuse before disposal.[8]

Waste Disposal Decision Tree

This diagram outlines the decision-making process for the disposal of materials contaminated with 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone.

Waste Disposal Decision Tree start Material for Disposal is_chemical Is it the chemical or a solution? start->is_chemical is_ppe Is it disposable PPE? is_chemical->is_ppe No hazardous_waste Dispose as Hazardous Chemical Waste is_chemical->hazardous_waste Yes is_glassware Is it glassware? is_ppe->is_glassware No ppe_waste Dispose in Designated Hazardous PPE Container is_ppe->ppe_waste Yes decontaminate Triple Rinse with Solvent is_glassware->decontaminate Yes rinsate_waste Collect Rinsate as Hazardous Waste decontaminate->rinsate_waste dispose_glassware Dispose as Clean Glassware rinsate_waste->dispose_glassware

Caption: Decision tree for the disposal of contaminated materials.

References

  • Material Safety Data Sheet. Cole-Parmer. [Link]

  • SAFETY DATA SHEET. Fisher Scientific. [Link]

  • Personal Protective Equipment in Chemistry | Environmental Health and Safety. Dartmouth. [Link]

  • Personal Protective Equipment (PPEs)- Safety Guideline. PharmaState Academy. [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]

  • Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. MDPI. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.